molecular formula C9H5NO5 B1395564 4-Hydroxy-3-nitrocoumarin CAS No. 20261-31-8

4-Hydroxy-3-nitrocoumarin

Cat. No.: B1395564
CAS No.: 20261-31-8
M. Wt: 207.14 g/mol
InChI Key: NZQAQAUWFHMVEM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated. It can be prepared by the nitration of 4-hydroxycoumarin in glacial acetic acid by using 72% HNO3.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQAQAUWFHMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50174104
Record name 4-Hydroxy-3-nitrocoumarin
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Molecular Weight

207.14 g/mol
Source PubChem
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CAS No.

20261-31-8
Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitrocoumarin, a valuable building block in medicinal chemistry and materials science. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for the successful and safe execution of this synthesis.

Introduction: The Significance of this compound

4-Hydroxycoumarin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the C3 position of the coumarin scaffold, yielding this compound, provides a key intermediate for further chemical modifications. This functionalization opens avenues for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the coumarin ring, making it a versatile precursor for a variety of organic transformations.

Reaction Mechanism: Understanding the "Why"

The synthesis of this compound from 4-hydroxycoumarin is achieved through an electrophilic aromatic substitution reaction. The C3 position of the 4-hydroxycoumarin nucleus is particularly susceptible to electrophilic attack due to its enolate character.[1][2] The reaction proceeds via the in situ generation of the nitronium ion (NO₂⁺), a potent electrophile, from the reaction of concentrated nitric acid and a strong acid catalyst, typically glacial acetic acid in this case.

The mechanism can be elucidated as follows:

  • Formation of the Nitronium Ion: In the presence of a strong acid like glacial acetic acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion.

  • Nucleophilic Attack: The enolate form of 4-hydroxycoumarin acts as the nucleophile, with the electron-rich C3 carbon attacking the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate.

  • Deprotonation/Rearomatization: A base (such as water or the acetate ion) in the reaction mixture abstracts a proton from the carbocation, leading to the restoration of the aromaticity of the coumarin ring and the formation of the final product, this compound.

Reaction Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H⁺ H+ H⁺ (from Acetic Acid) H2O H₂O NO2+ NO₂⁺ (Nitronium Ion) Intermediate Resonance-Stabilized Carbocation Protonated_HNO3->NO2+ - H₂O 4HC 4-Hydroxycoumarin (Enolate form) 4HC->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ H_abstract - H⁺

Figure 1: General overview of the electrophilic nitration of 4-hydroxycoumarin.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-HydroxycoumarinC₉H₆O₃162.141.62 g (10 mmol)Starting material
Glacial Acetic AcidCH₃COOH60.0520 mLSolvent and catalyst
Concentrated Nitric AcidHNO₃63.011.5 mL (~24 mmol)Nitrating agent
Crushed IceH₂O18.02~100 gFor quenching
EthanolC₂H₅OH46.07As neededFor recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.62 g (10 mmol) of 4-hydroxycoumarin in 20 mL of glacial acetic acid. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Addition of Nitrating Agent: While stirring vigorously, add 1.5 mL of concentrated nitric acid dropwise to the solution over a period of 15-20 minutes. Crucially, the temperature of the reaction mixture must be maintained below 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Progression: After the complete addition of nitric acid, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice with constant stirring. A yellow precipitate of crude this compound will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acid.

  • Drying: Dry the crude product in a desiccator or in an oven at a low temperature (around 60-70 °C) to a constant weight.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental_Workflow Start Start Dissolve Dissolve 4-Hydroxycoumarin in Glacial Acetic Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_HNO3 Add Conc. Nitric Acid (dropwise, <10 °C) Cool->Add_HNO3 Stir Stir for 1-2 hours at 0-5 °C Add_HNO3->Stir Quench Pour into Ice Water Stir->Quench Filter_Wash Filter and Wash with Cold Water Quench->Filter_Wash Dry_Crude Dry the Crude Product Filter_Wash->Dry_Crude Recrystallize Recrystallize from Ethanol Dry_Crude->Recrystallize Filter_Dry_Pure Filter and Dry Pure Product Recrystallize->Filter_Dry_Pure End End Filter_Dry_Pure->End

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₉H₅NO₅
Molecular Weight 207.14 g/mol [3]
Appearance Yellow solid
Melting Point Approximately 178-180 °C (literature values may vary)
¹H NMR Spectral data can be found in public databases such as PubChem.[3]
¹³C NMR Spectral data can be found in public databases such as PubChem.[3]
IR Spectroscopy Characteristic peaks for O-H, C=O (lactone), and NO₂ groups are expected.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory damage.[4][5][6] Always handle with extreme care.

  • Glacial Acetic Acid: Is corrosive and can cause burns. Its vapors are irritating to the respiratory system.

  • Nitration Reactions: Can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

By adhering to this detailed guide, researchers can safely and efficiently synthesize this compound, a key intermediate for further chemical exploration and the development of novel compounds with significant potential in various scientific fields.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Functionalization of 4-hydroxycoumarins at C3 using traditional.... Retrieved from [Link]

  • Abdou, M. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3363–S3383.
  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

  • ESSR. (n.d.). Nitric Acid Fact Sheet. Retrieved from [Link]

Sources

Technical Guide: Regioselective Nitration of 4-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the regioselective nitration of 4-hydroxycoumarin, structured for research and development professionals.

Executive Summary

The nitration of 4-hydroxycoumarin (4-HC) is a pivotal transformation in medicinal chemistry, yielding 3-nitro-4-hydroxycoumarin (CAS: 20261-31-8).[1] This derivative serves as a critical intermediate for synthesizing anticoagulant pharmacophores (e.g., warfarin analogs), antimicrobial agents, and HIV protease inhibitors.[1]

Unlike simple phenols, 4-hydroxycoumarin behaves chemically as a cyclic 1,3-dicarbonyl system.[1] Consequently, electrophilic substitution occurs exclusively at the C3 position under standard conditions, driven by the high electron density of the enolic double bond.[1] This guide delineates a high-purity synthesis protocol using a nitric acid/acetic acid system, emphasizing safety, process control, and structural validation.

Mechanistic Underpinnings[1][2]

Tautomerism and Nucleophilicity

4-Hydroxycoumarin exists in equilibrium between three tautomeric forms: the 4-hydroxy form (enol), the 2,4-chromandione form (keto), and the less common 2-hydroxy form.

  • The Driver: The 4-hydroxy enol form is the reactive species.[1]

  • The Site: The C3 carbon acts as the

    
    -carbon of a 
    
    
    
    -keto ester. It possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it exceptionally nucleophilic compared to the benzenoid ring (positions 5–8).
  • The Attack: The nitronium ion (

    
    ), generated in situ from nitric acid, attacks C3.[1] Re-aromatization (tautomerization) restores the stable enol/coumarin system, locking the nitro group at position 3.[1]
    
Visualization of Reaction Pathway

The following diagram illustrates the tautomeric activation and electrophilic substitution pathway.

NitrationMechanism cluster_0 Regioselectivity Control Start 4-Hydroxycoumarin (Enol Form) Inter Intermediate Sigma Complex Start->Inter Electrophilic Attack (C3) Prod 3-Nitro-4-hydroxycoumarin (Target) Inter->Prod Proton Loss Re-aromatization Reagent HNO3 / AcOH (NO2+ Source) Reagent->Inter Generates NO2+

Figure 1: Mechanistic pathway showing the regioselective attack of the nitronium ion at the C3 position.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes Glacial Acetic Acid (AcOH) as the solvent and Concentrated Nitric Acid (HNO₃) as the nitrating agent.[2][3][4][5] This method minimizes oxidative degradation and prevents nitration on the benzenoid ring (C6/C8), which can occur under harsher conditions (e.g., H₂SO₄/HNO₃ at high temps).

Materials & Reagents[1][3][7]
  • Substrate: 4-Hydroxycoumarin (98%+ purity).

  • Solvent: Glacial Acetic Acid (Anhydrous).[1]

  • Reagent: Concentrated Nitric Acid (70-72%, d=1.42).[1]

  • Quench: Crushed ice / Deionized water.

  • Equipment: 3-neck round-bottom flask, addition funnel, internal thermometer, magnetic stirrer, ice bath.

Step-by-Step Procedure
StepOperationCritical Parameter / Observation
1 Dissolution Dissolve 4-hydroxycoumarin (10.0 g, 61.7 mmol) in Glacial Acetic Acid (60 mL) in a 3-neck flask. Stir until a clear or slightly suspension forms.
2 Thermal Control Cool the solution to 15–17°C using an external water/ice bath. Do not freeze the acetic acid (MP ~16°C).[1]
3 Nitration Add Conc. HNO₃ (4.0 mL, ~1.05 eq) dropwise via addition funnel over 20 minutes.
4 Exotherm Mgmt CRITICAL: Maintain internal temperature below 20°C . A yellow precipitate will begin to form almost immediately.[1]
5 Reaction After addition, remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 1 hour .
6 Quenching Pour the reaction slurry into a beaker containing 200 g of crushed ice and 100 mL water. Stir vigorously for 15 minutes.
7 Isolation Filter the yellow solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral (~pH 5-6).
8 Purification Recrystallize the crude solid from hot Ethanol (95%) . Dissolve at reflux, filter hot if necessary, and cool slowly to 4°C.
9 Drying Dry the crystals in a vacuum oven at 50°C for 6 hours.
Workflow Visualization

Workflow Step1 Dissolve 4-HC in Glacial Acetic Acid Step2 Cool to 15-17°C Step1->Step2 Step3 Add HNO3 Dropwise (Maintain T < 20°C) Step2->Step3 Step4 Stir at RT (1 hr) Step3->Step4 Step5 Quench in Crushed Ice Step4->Step5 Step6 Filter & Wash (H2O) Step5->Step6 Step7 Recrystallize (EtOH) Step6->Step7 Final Pure 3-Nitro-4-hydroxycoumarin Step7->Final

Figure 2: Operational workflow for the synthesis of 3-nitro-4-hydroxycoumarin.

Characterization & Validation

The product must be validated to ensure the nitro group is at position 3 and not on the aromatic ring.[1]

Physical Properties[1][4][5][6]
  • Appearance: Yellow crystalline solid.[1]

  • Melting Point: 172 °C (decomposition) .

    • Note: Literature values vary slightly (170–178°C) depending on heating rate due to decomposition. A sharp melt followed by gas evolution is characteristic.[1]

Spectroscopic Data[1][3][4]
TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)Absence of singlet at ~5.6 ppm Confirms substitution at C3 (the vinyl proton of 4-HC is gone).[1]
Multiplets 7.3 – 8.2 ppm 4 Aromatic protons (H5, H6, H7, H8) remain intact.[1]
Broad singlet >13 ppm Enolic OH (often broadened or invisible due to exchange).[1]
IR (KBr) 1530 cm⁻¹, 1324 cm⁻¹ Asymmetric and symmetric NO₂ stretches .
1660-1700 cm⁻¹ Lactone C=O stretch (shifted due to conjugation).
3300-3400 cm⁻¹ OH stretch (broad).[1]
Mass Spec m/z = 207 (M+) Molecular ion peak for C₉H₅NO₅.
Troubleshooting
  • Problem: Product is orange/red or oily.

    • Cause: Temperature rose >25°C during addition, causing oxidative degradation or dinitration.[1]

    • Fix: Control exotherm strictly.[1] Recrystallize twice from ethanol.

  • Problem: Low Yield.

    • Cause: Incomplete precipitation during quench.[1]

    • Fix: Ensure the ice volume is at least 5x the reaction volume.[1] Allow the quenched slurry to stand for 30 mins before filtering.

Safety Considerations (E-E-A-T)

  • Nitric Acid: Highly corrosive and oxidizing.[1] Causes severe burns.[1] Use compatible gloves (neoprene/nitrile) and a face shield.[1]

  • NOₓ Fumes: The reaction may evolve brown nitrogen dioxide fumes if the temperature spikes.[1] Perform strictly in a fume hood.

  • Exotherm: The nitration is exothermic.[1] Runaway reactions can occur if acid is added too quickly.[1] Always have an ice bath ready.[1]

References

  • Sigma-Aldrich. Product Specification: 4-Hydroxy-3-nitrocoumarin.[1][5] Retrieved from

  • PubChem. Compound Summary: this compound (CID 54682640).[1] National Library of Medicine.[1] Retrieved from

  • Abdou, M. M., et al. (2015).[1] "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry. Retrieved from

  • Ganguly, N. C., et al. (2003).[1][4] "Regioselective nitration of coumarins with cerium(IV) ammonium nitrate." Synthetic Communications. (Cited for regioselectivity comparison).

  • LookChem. this compound Properties. Retrieved from

Sources

An In-depth Technical Guide to 4-Hydroxy-3-nitrocoumarin: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-3-nitrocoumarin, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, structural characteristics, spectroscopic profile, and established synthetic protocols. Furthermore, this document explores the compound's reactivity and its role as a versatile intermediate in the development of novel bioactive molecules, grounding all claims in authoritative scientific literature.

Molecular Structure and Physicochemical Profile

This compound belongs to the coumarin class of compounds, which are characterized by a benzopyran-2-one core. The introduction of a hydroxyl group at the C4 position and a nitro group at the C3 position imparts unique reactivity and electronic properties to the scaffold.

The IUPAC name for this compound is 4-hydroxy-3-nitrochromen-2-one.[1] Its structure is a planar, fused ring system where the nitro group's electron-withdrawing nature significantly influences the acidity of the C4 hydroxyl group and the overall electron density of the pyrone ring. Crystal structure analysis reveals that the nitro group is nearly coplanar with the fused ring system, a conformation potentially stabilized by intramolecular hydrogen bonding between the hydroxyl and nitro groups.[2]

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-3-nitrochromen-2-one[1]
CAS Number 20261-31-8[1][3][4]
Molecular Formula C₉H₅NO₅[1][4][5]
Molecular Weight 207.14 g/mol [1][3][5]
Appearance Yellow to tan crystalline powder[6]
Melting Point 172 °C (decomposes)[3][4][7]
SMILES C1=CC=C2C(=C1)C(=C(C(=O)O2)[O-])O[1][3]
InChIKey NZQAQAUWFHMVEM-UHFFFAOYSA-N[1][3]
Density 1.63 g/cm³[4][6]
pKa (Predicted) 4.50 ± 1.00[4]

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of the parent 4-hydroxycoumarin shows characteristic signals for the aromatic protons (H-5, H-6, H-7, H-8) and a singlet for the vinylic proton at C3. Upon nitration at the C3 position, this vinylic proton signal disappears, which is a key diagnostic indicator for a successful reaction. The aromatic proton signals will remain, though their chemical shifts may be slightly altered by the electronic changes in the pyrone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include strong peaks corresponding to the carbonyl (C=O) stretching of the lactone ring, typically around 1733 cm⁻¹.[8] Vibrations for the nitro group (NO₂) appear as two distinct bands, and broad absorption is expected for the hydroxyl (O-H) group, which is often involved in hydrogen bonding.[8]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) corresponding to its molecular weight of 207.14 is expected.[1]

  • UV-Visible Spectroscopy: A comprehensive study using FT-IR, FT-Raman, and UV-Vis spectroscopy has been conducted to characterize the compound, identifying π to π* and n to π* electronic transitions that define its absorption profile.[9]

Synthesis of this compound

The most direct and widely reported method for synthesizing this compound is the electrophilic nitration of the readily available starting material, 4-hydroxycoumarin.[7][10] This reaction leverages the electron-rich nature of the C3 position in the 4-hydroxycoumarin tautomer.

G Start 4-Hydroxycoumarin (Starting Material) Reaction Electrophilic Nitration (Controlled Temperature, e.g., 0°C) Start->Reaction Add Reagents Nitrating Agent (e.g., HNO₃ in Acetic Acid) Reagents->Reaction Add slowly Workup Reaction Quench (Pouring into ice water) Reaction->Workup After 1-3h Isolation Product Isolation (Filtration) Workup->Isolation Precipitate forms Purification Purification (Recrystallization) Isolation->Purification Product This compound (Final Product) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 4-Hydroxycoumarin

This protocol is a synthesized representation of established laboratory procedures.[7][8] The choice of a glacial acetic acid solvent system is crucial as it facilitates the reaction while being relatively easy to handle. Maintaining a low temperature is paramount to prevent over-nitration or degradation of the coumarin core.

Materials:

  • 4-Hydroxycoumarin

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Ice

  • Deionized Water

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/cyclohexane mixture)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-hydroxycoumarin in glacial acetic acid. Stir until a homogenous solution is formed. The ice bath is critical for controlling the exothermic nature of the subsequent nitration step.

  • Nitration: While maintaining the temperature at or below 5-10°C, add concentrated nitric acid dropwise to the stirred solution. The slow addition prevents a rapid temperature increase, which could lead to undesired side products.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period, typically 1 to 3 hours, to ensure complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Precipitation (Quenching): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. This step quenches the reaction and causes the less water-soluble product to precipitate out of the acidic solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and cyclohexane, to yield pure this compound as a crystalline solid.[11]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate primarily due to the reactivity conferred by its functional groups.[4] Its cytotoxic action against various cultured human tumor cells has also been investigated.[7]

  • Synthetic Intermediate: The compound serves as a key precursor for a variety of other coumarin derivatives. The hydroxyl group can be converted into a better leaving group, such as a chloro group, by reacting it with reagents like phosphorus oxychloride.[8] This yields 4-chloro-3-nitrocoumarin, another versatile building block.[3][12] Subsequent nucleophilic substitution at the C4 position allows for the introduction of various functionalities, such as amino groups, to produce 4-amino-3-nitrocoumarins.[3]

G Start This compound Product1 4-Chloro-3-nitrocoumarin Start->Product1 Reaction with POCl₃ or similar Product3 2-Unsubstituted 3-nitrochromone Start->Product3 Rearrangement/Further reaction Product2 4-Amino-3-nitrocoumarins Product1->Product2 Nucleophilic substitution with amines

Caption: Synthetic utility of this compound as a chemical intermediate.

  • Biological Activity: Research has demonstrated that this compound and its substituted analogues possess notable biological activities. A study involving twenty-four different substituted 4-hydroxy-3-nitrocoumarins found that all possessed antiallergic activity in rat models.[10][13] Its derivatives have also been explored for antimicrobial and antitumor activities, highlighting the pharmacological potential of this scaffold.[3][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed (Acute Tox. 3).[1][3]

  • GHS Pictogram: GHS06 (Skull and crossbones)[3]

  • Signal Word: Danger[3]

  • Hazard Statement: H301: Toxic if swallowed[1][3]

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound with a rich profile of chemical properties and synthetic applications. Its straightforward synthesis from 4-hydroxycoumarin makes it an accessible and valuable intermediate for chemists. The strategic placement of the hydroxyl and nitro groups provides multiple avenues for functionalization, leading to the creation of diverse molecular libraries. With demonstrated biological activities, particularly in the realm of antiallergic agents, this coumarin derivative continues to be a compound of significant interest for researchers in drug discovery and materials science.

References

  • Abdou, W. M., & Ganoub, N. A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3484–S3507.
  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-158.
  • Valente, S., et al. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4479-4493. [Link]

  • Gundeboina, R., & Singarapu, B. (2024). P4O10/TfOH-mediated metal-free synthesis of 4-hydroxycoumarins and a one-pot strategy to build their hybrids. Synthetic Communications, 54(2), 163-174. [Link]

  • Dittmer, D. C., & Li, Q. (2004). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. The Journal of Organic Chemistry, 70(12), 4682-4686.
  • Abdou, W. M., & Ganoub, N. A. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 23(8), 1045-1068.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(4), 391-394. [Link]

  • LookChem. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

  • Al-Ayed, A. S. (2025). Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis, characterization, spectroscopic properties, antibacterial evaluation and DFT chemical calculation. Pigment & Resin Technology. [Link]

  • Mohan, S. S., Meera, M. R., & Rathika, A. (2021). Exploration Of this compound: Spectroscopic Insights, Quantum Chemical Analysis, Molecular Docking, And Biological Evaluation As A Potent Bioactive Compound. Journal of Pharmaceutical Research International, 33(1), 152-166. [Link]

  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(4), 391-394. [Link]

  • Valente, S., et al. (2009).
  • PubChemLite. (n.d.). This compound (C9H5NO5). University of Luxembourg. Retrieved February 12, 2026, from [Link]

  • Antonova, A., et al. (2012). Synthesis and crystal structure of 4-hydroxy-3-[(3E)-3-(hydroxyimino)-1-(4-nitrophenyl)butyl]-2H.
  • ResearchGate. (2017). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

  • S.A, M., et al. (2006). Crystal Structure of 3-Nitro-4-hydroxycoumarin. Analytical Sciences, 22, x103-x104. [Link]

  • Kumar, A., & Maurya, R. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research, 9(8), 24-30. [Link]

  • Heiss, C., et al. (2012). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. Journal of Medicinal Chemistry, 55(15), 6944-6960. [Link]

  • Dekić, V. S., et al. (2010). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Journal of the Serbian Chemical Society, 75(11), 1493-1500. [Link]

  • Špirtović-Halilović, S., et al. (2014). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Journal of the Chemical Society of Pakistan, 36(1), 93-98. [Link]

  • International Journal of Modern Pharmaceutical Research. (2024). Innovations in 4-hydroxycoumarin derivatives. [Link]

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  • Khan, K. M., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Journal of the Brazilian Chemical Society, 29(10), 2176-2184. [Link]

  • ResearchGate. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [Link]

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Preamble: The Analytical Imperative for 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-3-nitrocoumarin

Authored by a Senior Application Scientist

This compound (C₉H₅NO₅, M.W. 207.14 g/mol ) is a pivotal molecule in medicinal and synthetic chemistry.[1][2] As a derivative of the well-known 4-hydroxycoumarin scaffold, which forms the basis for anticoagulant drugs and various biologically active compounds, the introduction of a nitro group at the C3 position dramatically alters its electronic properties and reactivity.[3][4] This modification opens avenues for its use as a synthetic intermediate and imparts unique pharmacological characteristics, including potential antiallergic activity.[3]

For researchers in drug development and organic synthesis, unambiguous structural confirmation and a deep understanding of the molecule's electronic environment are paramount. Spectroscopic analysis provides the empirical foundation for this understanding. This guide offers a comprehensive examination of this compound through the primary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral signatures—the "why" behind the peaks and absorbances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By observing the behavior of atomic nuclei (specifically ¹H and ¹³C) in a magnetic field, we can map the chemical environment of each atom.

The Foundational Structure: Interpreting from the Parent Coumarin

Direct, detailed NMR spectral data for this compound is not always published with full assignments. A robust analytical approach, therefore, begins with the well-characterized spectrum of the parent compound, 4-hydroxycoumarin, and predicts the spectral changes induced by the C3-nitro substituent. The ¹H and ¹³C NMR data for 4-hydroxycoumarin provide a crucial baseline for our analysis.[5]

Diagram 1: Atomic Numbering Scheme

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the disposition of protons. In this compound, all signals are expected from the aromatic ring protons (H5, H6, H7, H8) and the enolic hydroxyl proton.

  • Causality of Substitution: The key to the interpretation is understanding the effect of the nitro group (-NO₂). As a powerful electron-withdrawing group, it significantly deshields (shifts downfield) nearby nuclei. However, its influence is primarily on the pyrone ring, with inductive and resonance effects transmitted to the fused benzene ring. The C3 position, which bears a proton in the parent compound (a singlet at ~5.61 ppm), is now substituted, so this signal will be absent.[5]

  • Expected Aromatic Signals: The four aromatic protons will appear as a complex multiplet system.

    • H5 and H8: These protons are in the peri-position relative to the lactone carbonyl and the fused ring junction, respectively. They typically appear further downfield due to anisotropic effects. H5 is often a doublet of doublets.

    • H6 and H7: These protons are more shielded and will appear upfield relative to H5 and H8, likely as multiplets (triplets or doublets of doublets).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Expected Chemical Shift (δ) Multiplicity Rationale
OH > 10 Broad Singlet Acidic enolic proton, position is solvent and concentration dependent.
H5 7.9 - 8.2 d or dd Deshielded by proximity to the lactone carbonyl.
H7 7.7 - 7.9 t or ddd Typical aromatic region, coupled to H6 and H8.
H6 7.4 - 7.6 t or ddd Typical aromatic region, coupled to H5 and H7.
H8 7.4 - 7.6 d or dd Influenced by the lactone oxygen.

Note: Predictions are based on data for related coumarin derivatives and established substituent effects. The solvent used (e.g., DMSO-d₆, CDCl₃) will significantly impact the observed shifts.[6][7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon framework. The presence of the nitro group at C3 causes a pronounced downfield shift for C3 and an upfield shift for C4 compared to the parent compound, due to strong resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Expected Chemical Shift (δ) Rationale
C2 (C=O) ~160 Lactone carbonyl, relatively insensitive to C3 substitution.
C3 ~125-135 Significantly deshielded by the directly attached nitro group.
C4 (C-OH) ~155-160 Enolic carbon, shifted upfield by nitro group resonance.
C4a ~118-120 Bridgehead carbon.
C5 ~125 Aromatic CH.
C6 ~124 Aromatic CH.
C7 ~133 Aromatic CH.
C8 ~117 Aromatic CH.
C8a ~153 Bridgehead carbon attached to oxygen.

Note: These are estimated values. For definitive assignment, 2D NMR experiments like HSQC and HMBC are required.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). A detailed vibrational analysis of this compound has been performed, confirming assignments through Density Functional Theory (DFT) calculations.[8]

  • Key Vibrational Modes: The IR spectrum is a molecular fingerprint. The most diagnostic absorptions for this molecule are the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
~3400-3200 O-H stretch Broad Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[9]
~1720-1700 C=O stretch (lactone) Strong Characteristic absorption for the α,β-unsaturated ester (lactone) carbonyl in the coumarin ring.
~1620, ~1590, ~1490 C=C stretch (aromatic) Medium-Strong Indicates the presence of the benzene ring.
~1550-1520 N-O asymmetric stretch Strong Definitive evidence for the nitro group.
~1350-1320 N-O symmetric stretch Strong The second key band confirming the nitro group.
~1200-1100 C-O stretch Strong Associated with the ester linkage of the lactone.

Data synthesized from studies on this compound and its parent structure.[8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The resulting spectrum is dictated by the molecule's chromophores and conjugated systems.

  • Chromophoric System: The entire coumarin ring system is a chromophore. The parent 4-hydroxycoumarin shows a characteristic absorption maximum (λ_max) around 308 nm.[5][10]

  • Influence of the Nitro Group: The introduction of the -NO₂ group, a powerful auxochrome and chromophore, extends the conjugated π-system. This has a predictable effect:

    • Bathochromic Shift: The λ_max is expected to shift to a longer wavelength (a "red shift") compared to the parent compound. This is due to the stabilization of the excited state, lowering the energy gap for the π → π* transition.

    • Hyperchromic Effect: The molar absorptivity (ε), or the intensity of the absorption, is also likely to increase.

Studies on related 3-substituted 4-hydroxycoumarins confirm that they are effective UV absorbers in the 280-380 nm range, with the exact λ_max being dependent on the substituent and the solvent.[11][12] For this compound, an absorption maximum in the range of 330-360 nm is a reasonable expectation.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is founded upon rigorous experimental methodology. The following protocols outline the standard, self-validating procedures for acquiring high-quality data for this compound.

Diagram 2: Spectroscopic Characterization Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis Sample Pristine Sample (this compound) Solvent Select Appropriate Deuterated/UV-Grade Solvent Sample->Solvent Prep Prepare Solutions (NMR: ~5-10 mg/mL) (UV-Vis: ~10⁻⁵ M) Solvent->Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR or KBr Pellet) Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer (Scan 200-800 nm) Prep->UV_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing IR_Acq->Processing UV_Acq->Processing Interpretation Spectral Interpretation (Peak Picking, Integration, Structural Assignment) Processing->Interpretation Validation Structure Validation (Consistency across all -spectroscopic data) Interpretation->Validation Final Final Report: Confirmed Structure Validation->Final

Caption: A generalized workflow for the complete spectroscopic validation.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Tune and shim the instrument on the sample to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[6]

  • Data Processing: Apply Fourier transformation to the raw FID data. Perform phase correction and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp. This method is fast and requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This is crucial for removing atmospheric (H₂O, CO₂) and accessory-related signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Data Processing: The data is automatically ratioed against the background by the instrument software. Label the significant peaks.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol). Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent that was used to prepare the sample. This corrects for any absorbance from the solvent or the cuvette itself.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample beam. Scan the spectrum over a range of 200–800 nm.[12]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. Available at: [Link]

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Dekic, V., et al. (2012). the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 22(9), 1439. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Buckle, D. R., et al. (1973). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 16(11), 1334-1336. Available at: [Link]

  • Mary, Y. S., et al. (2013). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound. International Journal of Engineering Research & Technology, 2(10). Available at: [Link]

  • Abdou, M. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Pharmaceutical Chemistry Journal, 52(2), 87-119. Available at: [Link]

  • Abdou, M. M. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-17. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., et al. (2014). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Beilstein Journal of Organic Chemistry, 10, 231-237. (Supporting Information). Available at: [Link]

  • Abdou, M. M., et al. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Spirtovic-Halilovic, S., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 40(5), 292-297. Available at: [Link]

  • Glamočlija, J., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 831-840. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Spirtovic-Halilovic, S., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction

4-Hydroxy-3-nitrocoumarin is a derivative of coumarin, a benzopyrone scaffold that is the core of numerous natural products and synthetic compounds with significant biological activity. The parent compound, 4-hydroxycoumarin, is a fungal metabolite and serves as a precursor to the natural anticoagulant dicoumarol[1]. The introduction of a nitro group at the C3 position significantly alters the molecule's electronic and steric properties, making this compound a valuable intermediate in the synthesis of various heterocyclic compounds, including 4-amino-3-nitrocoumarins and 4-chloro-3-nitrocoumarin.

Understanding the fundamental physical properties of a compound is a critical prerequisite for its successful application in research and development. For professionals in drug discovery, medicinal chemistry, and materials science, properties such as melting point and solubility govern every stage of the workflow, from reaction setup and purification to formulation and the design of biological assays. This guide provides an in-depth analysis of the melting point and solubility profile of this compound, grounded in established literature values and first-principles chemical reasoning. We further present standardized protocols for the experimental validation of these properties, ensuring researchers can confidently integrate this compound into their work.

Section 2: Molecular Structure and its Influence on Physical Properties

The physical behavior of this compound is a direct consequence of its molecular architecture. The structure features a rigid, planar benzopyrone core, a phenolic hydroxyl group at C4, and a nitro group at C3.

  • Coumarin Core: The fused aromatic and pyrone rings provide a large, relatively non-polar surface area, contributing to van der Waals interactions.

  • 4-Hydroxyl Group: This group is acidic and acts as both a hydrogen bond donor and acceptor. This functionality is pivotal for interactions with polar protic solvents.

  • 3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality introduces a significant dipole moment to the molecule. Its oxygen atoms can also act as hydrogen bond acceptors.

The interplay of these groups dictates the intermolecular forces. The potential for strong hydrogen bonding (via the -OH group) and significant dipole-dipole interactions (via the -NO2 group), combined with the stacking of the planar ring systems, suggests strong intermolecular attraction. This leads to a high melting point and influences solubility in solvents of varying polarity.

Section 3: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. For this compound, the literature value is well-established.

Data Presentation
Physical PropertyValueNotesSource
Melting Point172 °CDecomposes upon melting (dec.)[2][3]

The notation "(dec.)" is critically important, indicating that at 172 °C, the compound undergoes chemical decomposition rather than a simple phase transition from solid to liquid. This thermal instability is a key consideration for any process involving heating, such as recrystallization or high-temperature reactions, as it may lead to the formation of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for verifying the melting point of a this compound sample.

  • Sample Preparation: Ensure the crystalline sample is completely dry by placing it in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove any residual solvent. Grind the dry sample into a fine, uniform powder using a mortar and pestle.

  • Capillary Loading: Firmly tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature at a rate of 10-15 °C per minute to find a rough range.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point (i.e., to ~150 °C). Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts (T2).

    • Carefully observe for any changes in appearance, such as darkening or gas evolution, which would confirm decomposition. The melting range is reported as T1-T2. For a pure, non-decomposing compound, this range is typically narrow (< 2 °C).

Visualization: Melting Point Determination Workflow

G Start Start: Obtain Sample Dry Dry Sample (Vacuum Oven) Start->Dry Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-3 mm height) Grind->Load Place Place in Apparatus Load->Place Heat Heat to ~150°C Place->Heat SlowHeat Heat Slowly (1-2°C / min) Heat->SlowHeat Observe Observe & Record: - First Liquid (T1) - All Liquid (T2) - Decomposition Signs SlowHeat->Observe End End: Report Range Observe->End

Caption: Workflow for experimental melting point determination.

Section 4: Solubility Profile

Solubility data is essential for selecting appropriate solvents for reactions, purification, and the preparation of stock solutions for biological screening. While quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted based on its structure and by referencing its parent compound, 4-hydroxycoumarin.

Causality and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The large dipole moment from the nitro group and the polar carbonyl functionality suggest strong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors, readily interacting with the 4-hydroxyl group. Therefore, high solubility is predicted .

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl and nitro groups. Good to moderate solubility is expected .

  • Aqueous Solvents (e.g., Water, Buffers): Despite its hydrogen bonding capabilities, the large, non-polar benzopyrone core is hydrophobic. The parent compound, 4-hydroxycoumarin, is only sparingly soluble in aqueous buffers[4]. The nitro derivative is expected to exhibit similarly poor solubility in water . Solubility may be slightly increased at higher pH due to the deprotonation of the acidic 4-hydroxyl group to form a more soluble salt.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's overall high polarity makes it incompatible with non-polar solvents. Very low to negligible solubility is predicted .

Data Presentation

The following table summarizes the predicted solubility of this compound and provides comparative data for the parent compound.

Solvent ClassExample SolventPredicted Solubility of this compoundKnown Solubility of 4-Hydroxycoumarin
Polar AproticDMSO, DMFHigh~30 mg/mL[4]
Polar ProticEthanolGood to Moderate~30 mg/mL[4]
AqueousWater, PBSPoorSparingly soluble[4]
Non-PolarHexaneVery Poor / InsolubleInsoluble
Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

  • Preparation: To a series of vials, add a measured amount of solvent (e.g., 2 mL of DMSO, ethanol, water, etc.).

  • Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. The excess is crucial to guarantee that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly. Place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the solid settle. To ensure complete removal of undissolved solid, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter or centrifuge it at high speed.

  • Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Determine the concentration of the compound in the diluted sample using a calibrated analytical technique, such as UV-Vis spectrophotometry (if a unique chromophore exists) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G Start Start: Select Solvents AddSolute Add Excess Solute to Known Volume of Solvent Start->AddSolute Equilibrate Equilibrate (e.g., 24h at 25°C with shaking) AddSolute->Equilibrate Separate Separate Phases (Centrifuge or Filter) Equilibrate->Separate Supernatant Collect Saturated Supernatant Separate->Supernatant Analyze Analyze Concentration (e.g., HPLC, UV-Vis) Supernatant->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate End End: Report Value Calculate->End

Caption: Workflow for shake-flask solubility determination.

Section 5: Conclusion

This compound is a crystalline solid with a melting point of 172 °C with decomposition . Its structural features—a polar backbone with potent hydrogen bonding groups—dictate a solubility profile characterized by high affinity for polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol, with poor solubility in aqueous and non-polar media. These physical properties are foundational for the practical handling and application of this compound in synthetic chemistry and drug development. The standardized protocols provided herein offer a robust framework for researchers to validate these properties and ensure reproducible, reliable results in the laboratory.

References

  • LookChem. This compound. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Link]

  • Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

  • ResearchGate. (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

  • Wikipedia. 4-Hydroxycoumarin. [Link]

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4-Hydroxy-3-nitrocoumarin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrocoumarin is a synthetic derivative of coumarin, a benzopyrone that forms the core of a vast class of naturally occurring and synthetic compounds. The coumarin scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties. The introduction of a nitro group at the 3-position of the 4-hydroxycoumarin framework can significantly modulate its electronic properties and biological activities, making this compound a compound of considerable interest for further investigation and as a versatile precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 4-hydroxy-3-nitro-2H-chromen-2-one, is a crystalline solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 20261-31-8PubChem
Molecular Formula C₉H₅NO₅PubChem
Molecular Weight 207.14 g/mol PubChem
Appearance Yellow to tan crystalline powderECHEMI
Melting Point 172 °C (decomposes)Sigma-Aldrich
Density 1.63 g/cm³ECHEMI
Solubility Soluble in DMSO and DMFGeneral Knowledge

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-hydroxycoumarin. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, in a suitable solvent.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common nitration reactions of aromatic compounds. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 4-Hydroxycoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Distilled water

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxycoumarin in a minimal amount of concentrated sulfuric acid. The flask should be kept in an ice bath to maintain a low temperature (0-5 °C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution using a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly over crushed ice with constant stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Chemical Reactivity

This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the reactive C4-hydroxyl group allows for a variety of chemical transformations. It can be used as a starting material for the synthesis of other derivatives, such as 4-chloro-3-nitrocoumarin and 4-amino-3-nitrocoumarins.

Caption: Synthetic utility of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR Data for the parent compound is not readily available in the cited literature. However, for the related 4-arylamino-3-nitrocoumarin derivatives, the aromatic protons of the coumarin ring typically appear in the range of 7.0-8.0 ppm.[3]
¹³C NMR Similar to ¹H NMR, specific data for the parent compound is scarce. In derivatives, the carbonyl carbon (C2) resonates downfield, and the carbon bearing the nitro group (C3) and the hydroxyl group (C4) also show characteristic shifts.[3]
FT-IR (cm⁻¹) A detailed vibrational analysis has been performed.[4] Key peaks include those for O-H stretching, C=O stretching of the lactone ring, and asymmetric and symmetric stretching of the NO₂ group.
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2]

Biological Activities and Potential Applications

The coumarin nucleus is a well-established pharmacophore. The addition of a nitro group at the 3-position of 4-hydroxycoumarin has been shown to confer interesting biological properties, particularly in the realm of anticancer research.

Anticancer Activity

A silver(I) complex of this compound has demonstrated significant in vitro anti-proliferative effects against human renal (A-498) and hepatic (HepG2) cancer cell lines. Mechanistic studies revealed that the complex induces apoptosis (programmed cell death) and alters the cell cycle progression of cancer cells. The induction of apoptosis was confirmed by the activation of caspases-3 and -9 and the cleavage of poly(ADP-ribose)-polymerase (PARP).

While the direct molecular targets of this compound are still under investigation, the broader class of coumarins has been shown to exert anticancer effects through various mechanisms, including:

  • Inhibition of Carbonic Anhydrase: Some coumarins are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors and associated with tumor hypoxia and progression.

  • Targeting PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth and survival and is often dysregulated in cancer. Certain coumarins have been shown to modulate this pathway.

  • Inhibition of Angiogenesis: The formation of new blood vessels is essential for tumor growth and metastasis. Some coumarin derivatives can inhibit this process.

  • Induction of Apoptosis: As observed with the silver complex, many coumarins can trigger the intrinsic or extrinsic pathways of apoptosis in cancer cells.

Anticancer_Mechanism cluster_0 This compound cluster_1 Cellular Effects cluster_2 Potential Signaling Pathways HNC This compound Apoptosis Induction of Apoptosis HNC->Apoptosis CellCycle Cell Cycle Arrest HNC->CellCycle PI3K PI3K/Akt/mTOR Pathway HNC->PI3K Potential Target Angiogenesis Inhibition of Angiogenesis HNC->Angiogenesis Potential Target CA_Inhibition Carbonic Anhydrase Inhibition HNC->CA_Inhibition Potential Target

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5][6][7]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a synthetically accessible coumarin derivative with demonstrated potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a valuable lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and explore its efficacy in in vivo models. The synthetic versatility of this compound also opens avenues for the creation of novel derivatives with improved potency and selectivity.

References

  • Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic resonance in chemistry : MRC, 48(11), 896–902. [Link]

  • Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

  • Dekić, V. S., et al. (2015). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Sci-Space. [Link]

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sivasubramanian, M. (2012). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound. International Journal of Engineering Research & Technology, 1(7). [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Stahmann, M. A., & Link, K. P. (1957). U.S. Patent No. 2,781,361. Washington, DC: U.S.
  • Dimić, D., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2537. [Link]

  • Van der Heiden, E., et al. (2021). Cytostatic hydroxycoumarin OT52 induces ER/Golgi stress and STAT3 inhibition triggering non-canonical cell death and synergy with BH3 mimetics in lung cancer. Cell Death & Disease, 12(1), 1-16. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Liu, Y., et al. (2014). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 19(11), 18883-18895. [Link]

  • Dekić, V., et al. (2010). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]

  • Sivasubramanian, M. (2012). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound. International Journal of Engineering Research & Technology, 1(7). [Link]

  • Dekić, B., et al. (2020). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 7-hydroxy-4-methyl coumarin. [Link]

  • Yang, M., et al. (2020). Complement C3 Reduces Apoptosis via Interaction with the Intrinsic Apoptotic Pathway. International Journal of Molecular Sciences, 21(23), 9069. [Link]

  • Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. ARKIVOC, 2019(6), 116-127. [Link]

  • Lee, J., et al. (2023). Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway. Molecules, 28(21), 7354. [Link]

  • Chen, Y.-C., et al. (2022). HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. International Journal of Molecular Sciences, 23(12), 6598. [Link]

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The Nitrocoumarin Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The coumarin nucleus, a ubiquitous scaffold in natural products and medicinal chemistry, has long been recognized for its diverse pharmacological properties. The introduction of a nitro functional group onto this benzopyrone framework gives rise to nitrocoumarin derivatives, a class of compounds with markedly enhanced and often novel biological activities. This guide provides a comprehensive technical overview of the multifaceted biological landscape of nitrocoumarin derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a curated summary of structure-activity relationships. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of nitrocoumarin-based therapeutics.

Introduction: The Emergence of Nitrocoumarins as Bioactive Agents

Coumarins are a large family of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin.[1] Their inherent physicochemical properties, including a planar structure and the presence of a lactone group, facilitate interactions with a wide array of biological targets.[2] The addition of a nitro group, a potent electron-withdrawing moiety, significantly alters the electronic and steric profile of the coumarin scaffold. This modification can enhance existing biological activities or engender entirely new pharmacological effects, making nitrocoumarins a fertile ground for drug discovery.[3][4] This guide will explore the key therapeutic areas where nitrocoumarin derivatives have shown significant promise.

Anticancer Activity of Nitrocoumarin Derivatives

Nitrocoumarin derivatives have demonstrated significant cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[5][6] Their anticancer activity is often multifaceted, involving the modulation of several key signaling pathways implicated in tumorigenesis and metastasis.[2]

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which nitrocoumarins exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic mitochondrial pathway. For instance, the nitrocoumarin derivative 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one has been shown to up-regulate the expression of pro-apoptotic proteins like BAX and PUMA, leading to the cleavage of PARP and subsequent apoptosis in colon cancer cells.[7][8] This process is often accompanied by the release of cytochrome c from the mitochondria and the activation of a cascade of caspase enzymes.

2.1.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several coumarin derivatives, including nitro-substituted analogs, have been shown to inhibit this pathway, leading to decreased cancer cell viability. For example, benzylsulfone coumarin derivatives, such as 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-one, have demonstrated potent inhibitory activity against PI3K.[8]

2.1.3. Anti-Angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Nitrocoumarin derivatives can interfere with this process by targeting key players in the angiogenic signaling cascade. One such target is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). Some coumarin derivatives have been shown to inhibit VEGFR-2, a key receptor in the VEGF signaling pathway, thereby impeding tumor angiogenesis.[7]

Diagram 1: Key Anticancer Mechanisms of Nitrocoumarin Derivatives

cluster_0 Nitrocoumarin Derivative cluster_1 Cellular Effects cluster_2 Molecular Targets NC Nitrocoumarin Apoptosis Induction of Apoptosis NC->Apoptosis PI3K_Inhibition PI3K/Akt/mTOR Pathway Inhibition NC->PI3K_Inhibition Angiogenesis_Inhibition Anti-Angiogenesis NC->Angiogenesis_Inhibition Bax_Puma ↑ BAX, PUMA Apoptosis->Bax_Puma Caspases ↑ Caspase Activation Apoptosis->Caspases PI3K ↓ PI3K, Akt, mTOR PI3K_Inhibition->PI3K VEGFR ↓ VEGFR-2 Signaling Angiogenesis_Inhibition->VEGFR

Caption: Key anticancer mechanisms of nitrocoumarin derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][8][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Nitrocoumarin derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the nitrocoumarin derivative in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Nitrocoumarin Derivatives
DerivativeCell LineIC₅₀ (µM)Reference
5,7-dimethoxy-4-methyl-6-nitro-chromen-2-oneColonN/A[5][8]
3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-oneHeLa18.1[8]
3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-oneHepG220.5[8]
3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-oneA54925.3[8]
3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-oneMCF-732.6[8]
3-(4-Nitrophenyl)coumarin derivative 3aPC-318.2[6]
Coumarin derivative 4HL608.09[10][12]
Coumarin derivative 4MCF-73.26[10]
Coumarin derivative 4A5499.34[10]
Coumarin derivative 8bHepG213.14[10][12]
Coumarin derivative 8bMCF-77.35[10]
Coumarin derivative 8bA5494.63[10]
6-bromo-coumarin-thiazolyl derivative 2bMCF-70.0136[13]
6-bromo-coumarin-thiazolyl derivative 2bA5490.015[13]

Antimicrobial Activity of Nitrocoumarin Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Nitrocoumarin derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them potential candidates for the development of new anti-infective agents.[3][4]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitrocoumarins is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[14][15][16] The nitro group can also undergo reduction within the microbial cell, leading to the formation of reactive nitroso and hydroxylamine intermediates that can cause cellular damage.[17]

Diagram 2: Proposed Antimicrobial Mechanism of Nitrocoumarins

cluster_0 NC Nitrocoumarin Derivative BacterialCell Bacterial Cell DNA_Gyrase DNA Gyrase NC->DNA_Gyrase Inhibition ReactiveIntermediates Reactive Nitro Intermediates NC->ReactiveIntermediates Reduction DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication Cell_Damage Cellular Damage ReactiveIntermediates->Cell_Damage

Caption: Proposed antimicrobial mechanism of nitrocoumarins.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Nitrocoumarin derivative stock solution (in DMSO)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the nitrocoumarin derivative in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity of Nitrocoumarin Derivatives
DerivativeMicroorganismMIC (µg/mL)Reference
3-Arylcoumarin derivative 4Staphylococcus aureus32[18]
3-Arylcoumarin derivative 6Staphylococcus aureus16[18]
3-Arylcoumarin derivative 1Staphylococcus aureus128[18]
Amido-coumarin 55lStaphylococcus aureus6.25-25[9]
Amido-coumarin 55lEscherichia coli6.25-25[9]
Amido-coumarin 55lCandida albicans6.25-25[9]
Coumarin-theophylline 105aStaphylococcus aureus3.9[9]
Coumarin-theophylline 105aEscherichia coli3.9[9]
Coumarin-theophylline 105aCandida albicans31.3[9]
1,2,3-triazole-linked coumarin 4aPseudomonas aeruginosaN/A (14.8 mm zone of inhibition)[19]
1,2,3-triazole-linked coumarin 4aStaphylococcus aureusN/A (15.43 mm zone of inhibition)[19]

Anti-inflammatory Activity of Nitrocoumarin Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Nitrocoumarin derivatives have shown potential as anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators.[20][21]

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of nitrocoumarins is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[13][20][21] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, nitrocoumarins can reduce the production of prostaglandins and thereby alleviate inflammation.[20]

Diagram 3: Anti-inflammatory Mechanism via COX Inhibition

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitrocoumarin Nitrocoumarin Derivative Nitrocoumarin->COX2 Inhibition

Caption: Anti-inflammatory mechanism of nitrocoumarins via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[3][22][23][24][25]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Nitrocoumarin derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), positive control (indomethacin), and test groups (different doses of the nitrocoumarin derivative).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Neuroprotective Activity of Nitrocoumarin Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that nitrocoumarin derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[5][26]

Mechanism of Neuroprotective Action

The neuroprotective effects of certain coumarin derivatives have been linked to the activation of the Tropomyosin receptor kinase B (TRKB)-cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][27][28] This pathway is crucial for neuronal survival, growth, and synaptic plasticity. Activation of TRKB by coumarin derivatives can lead to the upregulation of BDNF, a key neurotrophin, and a reduction in caspase activity, thereby protecting neurons from apoptosis.[27][28]

Diagram 4: Neuroprotective Signaling Pathway

Nitrocoumarin Nitrocoumarin Derivative TRKB TRKB Receptor Nitrocoumarin->TRKB Activation Caspase ↓ Caspase Activity Nitrocoumarin->Caspase CREB CREB TRKB->CREB Activation BDNF ↑ BDNF Expression CREB->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection Caspase->Neuroprotection Leads to cluster_0 Synthesis of 3-Nitrocoumarins cluster_1 Synthesis of 6/8-Nitrocoumarins ArylAlkynoate Aryl Alkynoate TBN TBN ArylAlkynoate->TBN oHydroxyarylAldehyde o-Hydroxyaryl Aldehyde Knoevenagel Knoevenagel Condensation oHydroxyarylAldehyde->Knoevenagel Nitrocoumarin3 3-Nitrocoumarin TBN->Nitrocoumarin3 Nitrative Cyclization Knoevenagel->Nitrocoumarin3 Phenol Phenol Pechmann Pechmann Condensation Phenol->Pechmann bKetoEster β-Keto Ester bKetoEster->Pechmann Coumarin Coumarin Nitration Nitration (HNO₃/H₂SO₄) Coumarin->Nitration Pechmann->Coumarin Nitrocoumarin68 6-Nitro or 8-Nitrocoumarin Nitration->Nitrocoumarin68

Caption: General synthetic routes to 3-nitrocoumarins and 6/8-nitrocoumarins.

Conclusion and Future Perspectives

Nitrocoumarin derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. Future research should focus on the synthesis of novel nitrocoumarin analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. The development of targeted drug delivery systems for nitrocoumarins could also enhance their therapeutic index and minimize potential off-target effects. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics for a variety of human diseases.

References

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An In-depth Technical Guide to 4-Hydroxy-3-nitrocoumarin: From Serendipitous Discovery to a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 4-hydroxy-3-nitrocoumarin. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the evolution of this compound from a derivative of a historically significant natural product to a versatile synthetic building block.

Introduction: The Enduring Legacy of Coumarins

The story of this compound is intrinsically linked to the broader history of coumarins, a class of benzopyrone-containing natural products. The parent compound, coumarin, was first isolated from the tonka bean in 1822 and is known for its characteristic sweet odor.[1] For over a century, the significance of coumarins was primarily in the fragrance industry. However, a pivotal moment in the 1930s forever changed the trajectory of coumarin research and laid the groundwork for the development of a multitude of derivatives, including this compound.

This guide will delve into the historical context of the parent molecule, 4-hydroxycoumarin, detail the discovery and synthesis of its nitrated derivative, and explore its diverse biological activities and applications as a chemical intermediate.

A Serendipitous Discovery: The Birth of 4-Hydroxycoumarin Anticoagulants

The history of 4-hydroxycoumarin is a classic example of serendipity in science. In the 1920s, a mysterious hemorrhagic disease afflicted cattle in the northern United States and Canada, causing them to bleed to death from minor injuries. The cause was eventually traced to improperly cured sweet clover hay.

It was the pioneering work of Dr. Karl Paul Link and his team at the University of Wisconsin in the 1930s and 1940s that unraveled this mystery. They identified the hemorrhagic agent as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicoumarol. This compound was formed from the natural coumarin present in sweet clover through the action of molds during spoilage. This discovery marked the birth of the 4-hydroxycoumarin class of oral anticoagulants.

The identification of dicoumarol in 1940 was a watershed moment, paving the way for the development of a new class of therapeutic agents.[2] This research culminated in the synthesis of warfarin in 1948, a potent and more predictable anticoagulant that would become a cornerstone of cardiovascular medicine for decades. The profound impact of these discoveries on human health underscored the immense therapeutic potential residing within the 4-hydroxycoumarin scaffold.

The Emergence of a Derivative: The Synthesis of this compound

While a definitive "discovery" paper pinpointing the exact date and individual who first synthesized this compound is not readily apparent in the historical literature, its preparation is a logical extension of the extensive research into 4-hydroxycoumarin and its derivatives that followed the discovery of dicoumarol. By the mid-20th century, the chemical reactivity of the 4-hydroxycoumarin nucleus was being actively explored.

A significant milestone in the documented history of this compound is a 1975 study by D.R. Buckle and his colleagues.[3] In their work, they prepared a series of twenty-four substituted 4-hydroxy-3-nitrocoumarins to investigate their antiallergic properties. This indicates that by this time, the synthesis of this compound via the nitration of 4-hydroxycoumarin was an established and reproducible method, employed to generate libraries of compounds for biological screening.

The primary method for the synthesis of this compound is the electrophilic nitration of the 4-hydroxycoumarin precursor. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and a strong acid catalyst like sulfuric acid or glacial acetic acid. The electron-rich nature of the 4-hydroxycoumarin ring system directs the electrophilic attack of the nitronium ion (NO₂⁺) to the C3 position.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on established chemical literature.

Materials:

  • 4-hydroxycoumarin

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a flask equipped with a stirrer, dissolve 4-hydroxycoumarin in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time to ensure the completion of the reaction.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Synthesis_of_4_Hydroxy_3_nitrocoumarin cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Hydroxycoumarin Process Electrophilic Nitration Reactant1->Process Reactant2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Reactant2->Process Product This compound Process->Product Biological_Activities cluster_activities Biological Activities & Applications center This compound Antiallergic Antiallergic center->Antiallergic Antimicrobial Antimicrobial center->Antimicrobial Antitumor Antitumor center->Antitumor Intermediate Chemical Intermediate center->Intermediate

Caption: Biological Activities of this compound.

Conclusion and Future Perspectives

From its origins in the investigation of a mysterious cattle disease to its current status as a versatile synthetic building block, the journey of the 4-hydroxycoumarin scaffold is a testament to the power of scientific inquiry. This compound, a key derivative, has carved its own niche in the landscape of medicinal chemistry. While it may not have achieved the widespread clinical use of its anticoagulant predecessors, its diverse biological activities and utility as a chemical intermediate ensure its continued relevance in drug discovery and development.

Future research in this area will likely focus on several key aspects:

  • Lead Optimization: Further modification of the this compound scaffold to enhance its potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects.

  • Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of this compound and its analogs.

As our understanding of disease pathways becomes more sophisticated, the this compound core will undoubtedly continue to serve as a valuable platform for the design and synthesis of novel therapeutic agents.

References

  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(4), 391–394. [Link]

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on blood coagulation indices. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Shah, V. R., Bose, J. L., & Shah, R. C. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(6), 553-558.
  • Stahmann, M. A., Huebner, C. F., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.
  • Yadav, S., & Kumar, N. (2022). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Research Journal of Pharmacy and Technology, 15(7), 3045-3049. [Link]

  • Abdou, M. M., et al. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(4), 509-547. [Link]

  • Al-Majedy, Y. K., Kadhum, A. A., & Al-Amiery, A. A. (2014). Synthesis and characterization of some new 4-hydroxy-coumarin derivatives. Molecules, 19(8), 11791-11800. [Link]

  • Hasan, M. M., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Scientific & Engineering Research, 7(8), 65-70. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). 4-Hydroxycoumarins. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54682640, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54682930, 4-Hydroxycoumarin. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

Tautomerism in 4-Hydroxycoumarin Derivatives: Mechanistic Insights & Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in anticoagulant development, 4-hydroxycoumarin (4-HC) derivatives represent a class of "chameleon" molecules.[1] Their pharmacological efficacy—specifically in Vitamin K antagonists like Warfarin—is not defined by a single static structure but by a dynamic equilibrium between open-chain and cyclic hemiacetal forms.

This guide moves beyond basic structural assignment. We explore the causality between solvent polarity and tautomeric distribution, the discrepancy between solid-state and solution-phase structures, and the critical implications for protein binding (HSA vs. VKORC1). Included are self-validating analytical protocols designed to quantify these species rigorously.

The Mechanistic Core: Tautomeric Equilibria

The Fundamental 4-Hydroxycoumarin Equilibrium

The parent molecule, 4-hydroxycoumarin, does not exist simply as a phenol.[1] It undergoes keto-enol tautomerism involving the pyrone ring.

  • Form A (Enol): 4-hydroxycoumarin.[1][2][3][4] The most stable form in most solvents due to aromaticity and intramolecular H-bonding.

  • Form B (Keto): 2,4-chromandione.[1] Less stable but reactive at the C3 position (nucleophilic center).

  • Form C (Chromone): 2-hydroxychromen-4-one.[1] Rare, but theoretically possible.[1]

The Warfarin Anomaly: Ring-Chain Tautomerism

In 3-substituted derivatives like Warfarin, the side chain introduces a third dimension of complexity: Ring-Chain Tautomerism .[5] The side-chain ketone can cyclize with the 4-hydroxyl group to form a cyclic hemiketal.[6]

Critical Insight:

  • In Solid State: Warfarin exists almost exclusively as the Cyclic Hemiketal .

  • In Solution (Aqueous/DMSO): It is a mixture.[1] The cyclic hemiketal often predominates, but the Open-Chain form is the pharmacologically active species for albumin binding.

Visualization: Warfarin Tautomeric Pathways

The following diagram illustrates the dynamic interconversion between the open-chain and cyclic forms, highlighting the environmental drivers.

WarfarinTautomerism OpenChain Open-Chain Form (Active Binder to HSA) Transition Transition State (C3-Side Chain Rotation) OpenChain->Transition Solvation (H2O) Metabolism CYP2C9 Metabolism (Requires Cyclic Form) OpenChain->Metabolism Minor Pathway Transition->OpenChain CyclicHemiketal Cyclic Hemiketal (Dominant in Crystal/Non-polar) Transition->CyclicHemiketal Dehydration / Solid State CyclicHemiketal->Transition Dissolution CyclicHemiketal->Metabolism Major Pathway

Figure 1: The dynamic equilibrium of Warfarin. Note that while the cyclic form is stable in the vial, the open form is required for plasma transport (HSA binding).

Biological Implications of Tautomerism[9][10]

The biological activity of 4-HC derivatives is a function of their ability to access specific tautomers.

Biological TargetPreferred TautomerMechanism of Interaction
Human Serum Albumin (HSA) Open-Chain (Deprotonated) The open chain form exposes the hydrophobic side chain for deep pocket binding in Sudlow Site I. The cyclic form is sterically hindered.
CYP2C9 (Metabolism) Cyclic Hemiketal Molecular docking studies suggest the cyclic hemiketal fits the active site of cytochrome P450 2C9, facilitating 7-hydroxylation.
VKORC1 (Target) Open-Chain (Anionic) Inhibition of Vitamin K Epoxide Reductase likely involves the 4-hydroxycoumarin anion, requiring the open form to mimic Vitamin K.

Drug Design Takeaway: If you design a rigid analog that is "locked" in the cyclic form, you may lose HSA transport efficiency. If locked in the open form, metabolic stability may be compromised.

Analytical Characterization Protocols

Distinguishing these tautomers requires specific protocols, as standard LC-MS often destroys the equilibrium (due to ionization source conditions).[1]

Protocol A: NMR Determination of Tautomeric Ratios

Objective: Quantify the ratio of Open-Chain vs. Cyclic Hemiketal in solution.

Reagents:

  • Deuterated Solvents: DMSO-

    
     (favors open/mixed), CDCl
    
    
    
    (favors cyclic), D
    
    
    O (favors cyclic, requires suppression).[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).[1]

Workflow:

  • Sample Prep: Dissolve 10 mg of derivative in 0.6 mL solvent. Crucial: Allow to equilibrate for 30 minutes at 25°C. Tautomerism is not instantaneous.

  • Acquisition: Acquire

    
    H NMR (min 400 MHz). Set relaxation delay (
    
    
    
    ) to >5s to ensure quantitative integration of hydroxyl protons.
  • Signal Targeting:

    • Cyclic Hemiketal: Look for the Hemiketal -OH signal (singlet/broad) around 6.5 - 7.5 ppm (solvent dependent) and the distinct diastereomeric splitting of the side chain methyls.

    • Open Chain: Look for the Enolic -OH (very downfield, 11.0 - 14.0 ppm ) and the side chain ketone signal in

      
      C NMR (>200 ppm ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: X-Ray Crystallography vs. Solution Discrepancy Check

Objective: Confirm if the solid-state form predicts solution behavior (Self-Validating Step).

  • Crystallization: Grow single crystals from acetone/water (slow evaporation).[1]

  • Diffraction: Solve structure. Expect Cyclic Hemiketal (C-O distance ~1.4 Å between side chain carbon and coumarin oxygen).[1]

  • Dissolution Test: Immediately dissolve the crystal in DMSO-

    
     and run NMR within 5 minutes.
    
  • Validation: If the NMR spectrum evolves over time (appearance of new peaks), you have confirmed slow-exchange tautomerism. If stable immediately, the barrier is low or the equilibrium is heavily biased.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown 4-HC Derivative SolidState Solid State Analysis (XRD / IR) Sample->SolidState Solution Solution State Analysis (NMR / UV-Vis) Sample->Solution XRD_Result Result: Cyclic Hemiketal (Typical) SolidState->XRD_Result Solvent_Check Select Solvent Polarity Solution->Solvent_Check DMSO DMSO-d6 / Methanol-d4 (Polar Aprotic/Protic) Solvent_Check->DMSO CDCl3 CDCl3 / Benzene-d6 (Non-polar) Solvent_Check->CDCl3 Result_Polar Mixture: Open + Cyclic (Dynamic Eq.) DMSO->Result_Polar Result_NonPolar Dominant: Cyclic Hemiketal CDCl3->Result_NonPolar

Figure 2: Workflow for characterizing tautomeric forms. Note the divergence based on solvent polarity.

Synthetic Considerations

When synthesizing 3-substituted 4-hydroxycoumarins (e.g., via Michael addition of 4-hydroxycoumarin to


-unsaturated ketones), the tautomeric preference of the product dictates the purification strategy.[1]
  • Avoid Acidic Workups for Hemiketals: Strong acid can force ring-opening or dehydration. Use buffered workups (pH ~5-6).[1]

  • Recrystallization Solvents:

    • To isolate the Cyclic form: Use non-polar solvents (Hexane/EtOAc).

    • To isolate/study the Open form (transiently): Use polar protic solvents, though crystallization is difficult due to equilibrium.[1]

References

  • Valente, E. J., Trager, W. F., & Jensen, L. H. (1975).[1] The Crystal and Molecular Structure and Absolute Configuration of (-)-(S)-Warfarin. Acta Crystallographica Section B. [1]

  • Porter, W. R., & Trager, W. F. (1977).[1] Tautomeric Equilibrium of Warfarin in Solution.[6][7][8][9] Journal of Heterocyclic Chemistry. [1]

  • Karlsson, B. C., Rosengren, A. M., Andersson, P. O., & Nicholls, I. A. (2007).[1] The Spectroscopic and Theoretical Study of Warfarin Tautomerism. The Journal of Physical Chemistry A. [1]

  • Mellor, G. W., & Gallacher, G. (2001).[1] Tautomerism of 4-Hydroxycoumarin Derivatives and its Impact on Immunoassay Development. Tetrahedron.

  • Saba, A., et al. (2019).[1] Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Amino-3-Nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins, a class of benzopyran-2-one compounds, are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticoagulant, antibacterial, and antitumor properties.[1] Within this family, 4-aminocoumarin derivatives are particularly valuable as versatile building blocks for the synthesis of more complex heterocyclic systems.[2] The introduction of a nitro group at the C3 position further activates the coumarin ring, making 4-amino-3-nitrocoumarin a highly sought-after intermediate for drug development and chemical probe synthesis.

This guide provides an in-depth, technically-focused narrative on the efficient and logical synthesis of 4-amino-3-nitrocoumarin. Moving beyond a simple recitation of steps, we will explore the causality behind the chosen synthetic strategy, validate the protocols through mechanistic understanding, and ground all claims in authoritative scientific literature.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

A logical synthesis of a polysubstituted aromatic system like 4-amino-3-nitrocoumarin requires careful planning. The positions of the amino and nitro groups dictate the most effective sequence of reactions. A retrosynthetic approach reveals a robust and well-documented pathway starting from the readily available precursor, 4-hydroxycoumarin.

The strategy hinges on a three-step sequence:

  • Nitration: Introduction of the nitro group at the electron-rich C3 position.

  • Halogenation: Conversion of the C4 hydroxyl into a good leaving group.

  • Amination: Nucleophilic substitution of the halide to install the final amino group.

This sequence is strategically sound for several reasons. Direct nitration of a 4-aminocoumarin precursor would be problematic, as the activating amino group would likely lead to a mixture of products and potential oxidation under harsh nitrating conditions. Conversely, installing the nitro group first deactivates the ring, allowing for a more controlled subsequent nucleophilic substitution at the C4 position.

G Target 4-Amino-3-Nitrocoumarin Intermediate2 4-Chloro-3-Nitrocoumarin Target->Intermediate2 Intermediate1 4-Hydroxy-3-Nitrocoumarin Intermediate2->Intermediate1 StartingMaterial 4-Hydroxycoumarin Intermediate1->StartingMaterial G cluster_0 Overall Synthesis Workflow A 4-Hydroxycoumarin B This compound A->B HNO₃, AcOH C 4-Chloro-3-nitrocoumarin B->C POCl₃ D 4-Amino-3-nitrocoumarin C->D Amine (e.g., R-NH₂)

Figure 2: Forward synthesis workflow for 4-amino-3-nitrocoumarin.

Chapter 4: Experimental Protocols and Data

The following protocols are consolidated from established literature procedures and represent a reliable workflow. Researchers should always perform their own risk assessments before conducting any chemical synthesis.

Protocol 1: Synthesis of this compound (Intermediate 1)

[3]1. In a round-bottom flask, suspend 4-hydroxycoumarin (1.0 eq) in glacial acetic acid. 2. To the stirred suspension, add concentrated nitric acid (approx. 1.5 eq) dropwise, ensuring the temperature is controlled. 3. After the addition is complete, gently heat the mixture (e.g., to 70°C) for approximately 30-60 minutes. 4. Allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution. 5. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a non-polar solvent like hexanes. 6. Dry the product in vacuo to yield this compound as a yellow solid.

Protocol 2: Synthesis of 4-Chloro-3-nitrocoumarin (Intermediate 2)

[4]1. In a flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq) to phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent). 2. Add a catalytic amount of N,N-dimethylformamide (DMF). 3. Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC. 4. After completion, cool the reaction mixture to room temperature. 5. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. 6. The solid precipitate is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral. 7. Recrystallize the crude product from a suitable solvent (e.g., cyclohexane) to obtain pure 4-chloro-3-nitrocoumarin.

Protocol 3: Synthesis of 4-Amino-3-nitrocoumarin (Final Product)

[4][5]1. Dissolve 4-chloro-3-nitrocoumarin (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol. 2. Add the desired amine (e.g., an arylamine or heteroarylamine, 1.0 eq). 3. Add a base, such as triethylamine (1.5 eq), to scavenge the HCl produced during the reaction. 4. Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC. 5. Upon completion, cool the reaction mixture. The product often precipitates from the solution. 6. Collect the solid by filtration, wash with the reaction solvent and then water to remove any salts. 7. The crude product can be further purified by recrystallization or flash column chromatography.

StepStarting MaterialKey ReagentsTypical SolventProductExpected Yield
14-HydroxycoumarinConc. HNO₃Glacial Acetic AcidThis compound~90% [3]
2This compoundPOCl₃, cat. DMFPOCl₃ (neat)4-Chloro-3-nitrocoumarin~85-90%
34-Chloro-3-nitrocoumarinAryl/Alkyl Amine, Et₃NEthyl Acetate4-Arylamino-3-nitrocoumarin80-90% [4]

Table 1: Summary of Reagents and Yields for the Synthesis of 4-Amino-3-Nitrocoumarin Derivatives.

Chapter 5: Characterization

Confirmation of the successful synthesis of the intermediates and the final product is achieved through standard analytical techniques.

  • Melting Point: Each compound has a distinct melting point, which can be compared to literature values for a preliminary assessment of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of the final product will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O of the lactone (around 1730 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1330 cm⁻¹). [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The aromatic protons of the coumarin core and the substituent will show characteristic chemical shifts and coupling patterns. Complete assignment of these spectra for various 4-arylamino-3-nitrocoumarins has been reported and serves as an excellent reference. [6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound by providing a highly accurate molecular weight. [4]

Conclusion

The synthesis of 4-amino-3-nitrocoumarin is a well-established process that relies on fundamental principles of organic chemistry. By starting with the strategic precursor 4-hydroxycoumarin, a reliable and high-yielding three-step sequence involving nitration, halogenation, and nucleophilic aromatic substitution can be employed. This guide has detailed not only the practical steps but also the underlying mechanistic rationale, providing researchers and drug development professionals with a comprehensive and self-validating framework for accessing this valuable chemical intermediate.

References

  • Shah, V. R., & Shah, N. M. (1948). A new synthesis of 4-hydroxycoumarins. Journal of the Indian Chemical Society, 25, 329-331. [Available at: https://pubs.acs.org/doi/abs/10.1021/ja01192a057]
  • Abdou, M. M., El-Sawy, E. R., Ebaid, M. S., & Shaddy, A. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 9, S1771-S1794. [Available at: https://www.sciencedirect.com/science/article/pii/S187853521200109X]
  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant properties. Journal of Medicinal and Nanomaterials Chemistry. [Available at: https://jmnc.rovedar.com/article_187689.html]
  • Link, K. P., & Stahmann, M. A. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office. [Available at: https://patents.google.
  • Mihailescu, G., et al. (2022). Thiocoumarins: From the Synthesis to the Biological Applications. Molecules, 27(15), 4930. [Available at: https://www.mdpi.com/1420-3049/27/15/4930]
  • Reddy, G. V., et al. (2017). Pseudo three-component approach to coumarin-annulated azepines. Organic & Biomolecular Chemistry, 15(37), 7856-7860. [Available at: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01886a]
  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.
  • Elkhateeb, A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 473-479. [Available at: http://www.orientjchem.org/vol32no1/unexpected-synthesis-of-three-components-from-the-reaction-of-4-chloro-3-formylcoumarin-with-hydroxylamine-hydrochloride/]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Available at: http://www.hymasynthesis.com/products.php]
  • Abdou, M. M., et al. (2016). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. [Available at: https://www.researchgate.net/publication/286455110_Recent_Advances_in_4-Hydroxycoumarin_Chemistry_Part_1_Synthesis_and_Reactions]
  • Sathyanarayana, B. K., Manjappa, K. B., & Yang, D. (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 21(29), 5964-5969. [Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00917c]
  • Vedovato, V., Gangano, A. J., Ghiviriga, I., & Grenning, A. J. (2024). Three-Component cine,ipso-Disubstitution of Nitrocoumarins. Organic Letters, 26(1), 148-152. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10785640/]
  • Bojilova, A., Nikolova, R., & Ivanov, C. (2009). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. European Journal of Medicinal Chemistry, 44(3), 971-978. [Available at: https://pubmed.ncbi.nlm.nih.gov/18514352/]
  • Bojilova, A., et al. (2009). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. National Institutes of Health. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127027/]
  • Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Available at: https://pubmed.ncbi.nlm.nih.gov/20821411/]
  • Zhang, W. (2007). CN Patent No. 101066929A. [Available at: https://patents.google.
  • Dekić, V., et al. (2012). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. ResearchGate. [Available at: https://www.researchgate.
  • Karam, A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Available at: https://typeset.io/papers/synthesis-and-nitration-of-7-hydroxy-4-methyl-coumarin-via-4q30j1g65r]
  • Dekić, V. S., et al. (2013). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. SciSpace. [Available at: https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-6-1qg7e296]
  • Adebayo, G. A., & Ojo, J. F. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate. [Available at: https://www.researchgate.net/publication/319641773_Mechanism_of_nucleophilic_substitution_reactions_of_4-4-nitrophenylnitrobenzofurazan_ether_with_aniline_in_acetonitrile]
  • LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Aromaticity_and_Reactions_of_Benzene/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products]

Sources

Technical Guide: Electrophilic Substitution of 4-Hydroxycoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary

4-Hydroxycoumarin (4-HC) is a privileged scaffold in medicinal chemistry, serving as the structural progenitor for a vast class of anticoagulant rodenticides (e.g., Warfarin, Brodifacoum) and antimicrobial agents.[1] Its utility stems from its unique electronic structure: while it appears to be a simple phenol derivative, it behaves chemically as a cyclic vinylogous acid.

This guide provides a rigorous analysis of the electrophilic substitution pathways of 4-HC. Unlike standard phenolic substitutions, 4-HC chemistry is dominated by the C-3 carbanion equivalent , driven by keto-enol tautomerism. We present validated protocols for C-C bond formation, specifically Michael additions and Knoevenagel condensations, which are the cornerstones of synthesizing coumarin-based anticoagulants.

Structural Basis of Reactivity: The C-3 Nucleophile

To master 4-HC chemistry, one must understand that it is not merely a phenol. It exists in a dynamic equilibrium between the enol form (4-hydroxy-2H-chromen-2-one) and the keto form (2,4-chromandione).

Tautomerism and Nucleophilicity

The 4-hydroxyl group donates electron density into the conjugated system. However, unlike phenol where ortho/para positions are activated, the 4-HC system channels this density almost exclusively to the C-3 position .

In the presence of a base (or even in neutral media), the deprotonated species acts as an ambident nucleophile. While O-alkylation is kinetically possible, C-3 alkylation is thermodynamically preferred, making C-3 the "hotspot" for electrophilic attack.

Visualization: Resonance & Reactivity

The following diagram illustrates the tautomeric equilibrium and the resonance contribution that generates the high electron density at C-3.

Reactivity_Mechanism Enol Enol Form (4-Hydroxycoumarin) Keto Keto Form (2,4-Chromandione) Enol->Keto Tautomerism Anion Resonance Hybrid (C-3 Carbanion) Enol->Anion -H+ (Base) Product 3-Substituted Product Anion->Product Attack at C-3 Electrophile Electrophile (E+) Electrophile->Anion

Caption: Figure 1. Tautomeric equilibrium and the formation of the reactive C-3 carbanion species.

Key Electrophilic Substitution Pathways

The synthetic utility of 4-HC is defined by three primary reaction classes, all occurring at C-3.

Michael Addition (Warfarin Synthesis)

The most commercially significant reaction of 4-HC is the Michael addition to


-unsaturated ketones. This is the route to Warfarin .[2]
  • Mechanism: The C-3 carbanion attacks the

    
    -carbon of benzalacetone.
    
  • Conditions: Traditionally performed in pyridine (toxic) or water (green chemistry).[3]

  • Stereochemistry: The product possesses a chiral center. While typically synthesized as a racemate, asymmetric catalysis using chiral diamines is a developing field.

Condensation Reactions (Dicoumarol Synthesis)

Reaction with aldehydes (e.g., formaldehyde, benzaldehyde) proceeds via a Knoevenagel condensation followed by a second Michael addition of another 4-HC molecule.[4]

  • Product: Biscoumarins (e.g., Dicoumarol).

  • Significance: These compounds are potent anticoagulants and urease inhibitors.

Mannich Reaction

Reaction with formaldehyde and primary/secondary amines yields 3-aminomethyl derivatives.

  • Utility: These "Mannich bases" improve the solubility of the coumarin scaffold and are often used to generate focused libraries for anticancer screening.

Visualization: Reaction Network

Reaction_Network HC 4-Hydroxycoumarin Warfarin Warfarin (Anticoagulant) HC->Warfarin Michael Addition Dicoumarol Dicoumarol (Biscoumarin) HC->Dicoumarol Condensation MannichBase 3-Aminomethyl Derivative HC->MannichBase Mannich Rxn Benzal Benzalacetone (Michael Acceptor) Benzal->Warfarin Aldehyde Aldehyde (R-CHO) Aldehyde->Dicoumarol Amine HCHO + Amine (Mannich) Amine->MannichBase

Caption: Figure 2. Divergent synthesis pathways from the 4-hydroxycoumarin core.

Experimental Protocols

The following protocols are selected for their reproducibility and relevance to drug development.

Protocol A: Green Synthesis of Warfarin (Michael Addition)

Rationale: Avoids toxic pyridine used in legacy methods. Water acts as a hydrogen-bond donor/acceptor to activate the electrophile.

ParameterSpecification
Reagents 4-Hydroxycoumarin (10 mmol), Benzalacetone (10 mmol)
Solvent Water (20 mL)
Catalyst None (or trace Tetrabutylammonium bromide for phase transfer)
Temperature Reflux (100°C)
Time 2–4 Hours
Work-up Cool to RT. The product precipitates as a solid. Filter and recrystallize from acetone/water.
Yield 85–92%
Validation MP: 161°C; TLC (Hexane:EtOAc 3:1)

Step-by-Step:

  • Charge a 50 mL round-bottom flask with 4-hydroxycoumarin (1.62 g) and benzalacetone (1.46 g).

  • Add 20 mL of deionized water.

  • Heat to reflux with vigorous magnetic stirring. The suspension will initially be heterogeneous.

  • Monitor by TLC. The disappearance of benzalacetone indicates completion.

  • Cool the mixture to room temperature; the oily residue will solidify upon scratching or cooling in an ice bath.

  • Filter the white precipitate and wash with cold water.

Protocol B: Synthesis of Mannich Bases (3-Substituted Aminomethyl)

Rationale: Rapid generation of bioactive libraries.

  • Dissolution: Dissolve 4-hydroxycoumarin (10 mmol) in Ethanol (15 mL).

  • Amine Addition: Add secondary amine (e.g., morpholine, 10 mmol) and 37% Formaldehyde solution (12 mmol) dropwise.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours.

  • Isolation: Cool to RT. Pour into crushed ice. The solid Mannich base precipitates.

  • Purification: Recrystallize from ethanol.

Therapeutic Implications (SAR)

Modifying the C-3 position is the primary lever for tuning biological activity:

  • Lipophilicity & Binding: The large hydrophobic group at C-3 in Warfarin (the phenyl-butanone tail) is critical for binding to the Vitamin K Epoxide Reductase (VKOR) enzyme.

  • Biscoumarins: The "bridge" carbon in Dicoumarol derivatives determines the angle between the two coumarin planes, affecting their ability to chelate metals or fit into enzyme active sites.

  • Metabolic Stability: 3-substituted derivatives are generally more resistant to rapid oxidative metabolism compared to the unsubstituted parent, prolonging half-life.

References

  • Synthesis of Warfarin via Michael Addition

    • Title: Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin.[1]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Dicoumarol & Biscoumarin Synthesis

    • Title: Effective Synthesis and Biological Evalu
    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Mannich Reaction Protocols

    • Title: Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation.[5]

    • Source: Royal Society Open Science, 2025.[5]

    • URL:[Link]

  • General Reactivity & Tautomerism

    • Title: Recent advances in 4-hydroxycoumarin chemistry.[2][5][6][7][8][9] Part 1: Synthesis and reactions.

    • Source: Arabian Journal of Chemistry, 2017.
    • URL:[Link]

Sources

Methodological & Application

4-Hydroxy-3-nitrocoumarin as a fluorescent probe for metal ion detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy-3-nitrocoumarin as a Fluorescent Probe for Metal Ion Detection

Executive Summary

This application note details the protocol for utilizing This compound (4H3NC) as a fluorogenic chemosensor.[1][2] While coumarin derivatives are ubiquitous in fluorescence spectroscopy, the 3-nitro derivative presents a unique electronic scaffold.[1] The electron-withdrawing nitro group (


) at the 3-position, adjacent to the electron-donating hydroxyl group (

) at the 4-position, creates a "push-pull" electronic system sensitive to the ionic environment.[1][2]

This guide focuses on its application as a "Turn-Off" fluorescent probe for paramagnetic transition metals (specifically


 and 

)
.[1][2] The mechanism relies on the chelation-induced quenching (CHEQ) effect and the inherent quenching properties of the nitro group, which are modulated upon metal coordination.

Scientific Principles & Mechanism

Photophysical Properties

4-Hydroxycoumarin exhibits keto-enol tautomerism.[1][2] The introduction of a nitro group at position 3 enhances the acidity of the 4-hydroxyl proton, making the molecule highly sensitive to pH and metal cation coordination.

  • Excitation (

    
    ):  ~330–350 nm (Solvent dependent)[1]
    
  • Emission (

    
    ):  ~400–450 nm (Blue region)
    
  • Stokes Shift: Large (~70–100 nm), minimizing self-absorption.[1][2]

Sensing Mechanism: Ligand-to-Metal Charge Transfer (LMCT)

The sensing mechanism is bipartite:[1][2]

  • Chelation: The oxygen atoms of the 4-hydroxyl group and the 3-nitro group (or the lactone carbonyl) act as a bidentate ligand, forming a stable 5- or 6-membered ring with the metal ion (

    
    ).[1]
    
  • Quenching (Turn-Off): Upon binding paramagnetic ions like

    
     or 
    
    
    
    , the fluorescence is quenched via:
    • Paramagnetic Quenching: Unpaired electrons in the metal facilitate intersystem crossing (ISC) from the excited singlet state (

      
      ) to the non-emissive triplet state (
      
      
      
      ).[1]
    • LMCT: Electron transfer from the excited fluorophore to the metal d-orbitals.[2]

Mechanism Probe Free Probe (4H3NC) (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex Chelation Metal Metal Ion (Fe³⁺/Cu²⁺) (Paramagnetic) Metal->Complex Binding ISC Intersystem Crossing (S₁ → T₁) Complex->ISC Quenching Pathway 1 PET e⁻ Transfer (LMCT) Complex->PET Quenching Pathway 2

Figure 1: Schematic of the fluorescence quenching mechanism upon metal ion binding.[1]

Materials & Apparatus

CategoryItemSpecification/Notes
Reagents This compoundPurity >98% (Recrystallize from EtOH if necessary)
Metal SaltsChlorides or Nitrates (

, etc.)[1][2]
SolventsDMSO (Stock), Ethanol/Water (Working), HPLC Grade
BufferHEPES or PBS (pH 7.4), 10 mM
Apparatus SpectrofluorometerSlit width: 5 nm/5 nm, Quartz cuvettes (1 cm path)
UV-Vis SpectrophotometerFor absorption normalization
pH MeterCalibrated to ±0.01 pH units

Experimental Protocol

Step 1: Stock Solution Preparation
  • Probe Stock (1 mM): Dissolve 2.07 mg of this compound (MW: 207.14 g/mol ) in 10 mL of DMSO. Store at 4°C in the dark.

  • Metal Stock (10 mM): Dissolve the appropriate amount of metal salts (

    
    , etc.) in deionized water.[1]
    
Step 2: Spectral Characterization (Optimization)

Before sensing, determine the optimal excitation wavelength.[1]

  • Dilute Probe Stock to 10 µM in Ethanol/Water (1:9 v/v, buffered at pH 7.4).

  • Scan UV-Vis absorption (200–500 nm).[1][2] Identify

    
     (typically ~340 nm).[1][2]
    
  • Set spectrofluorometer

    
     to the absorption maximum.[2] Scan emission (360–600 nm).[1][2]
    
Step 3: Metal Ion Titration (The Assay)

This step generates the Stern-Volmer plot to determine quenching efficiency.[1][2]

  • Preparation: Prepare 10 samples, each containing 10 µM Probe .

  • Titration: Add increasing concentrations of metal ion (0, 1, 2, ... 10 equivalents) to the samples.[1]

  • Incubation: Incubate for 5 minutes at room temperature (equilibration is usually fast).

  • Measurement: Record fluorescence emission spectra for each sample.

  • Control: Run a blank with only solvent to correct for background.[2]

Step 4: Selectivity & Interference Study

To prove the probe is specific to


/

:
  • Selectivity: Measure fluorescence of the probe (10 µM) with 50 µM of various competing ions (

    
    ).
    
  • Interference: Measure fluorescence of the probe + Target Metal (

    
    ) IN THE PRESENCE  of competing ions.[1][3]
    
    • Acceptance Criteria: The signal for

      
       should not change by >10% in the presence of other ions.[1]
      

Data Analysis & Visualization

Binding Stoichiometry (Job’s Plot)

Determine the ratio of Metal:Ligand binding.[2]

  • Prepare a series of solutions where

    
     (e.g., 20 µM).[1]
    
  • Vary the mole fraction (

    
    ) of the metal from 0 to 1.[2]
    
  • Plot Fluorescence Intensity (

    
    ) vs. Mole Fraction (
    
    
    
    ).[1][2]
  • The maximum (or minimum) indicates stoichiometry (e.g.,

    
     implies 1:1 binding).[1]
    
Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the titration curve (

):

[1]
Workflow Diagram

Protocol cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Data Analysis Stock Stock Solution (1 mM in DMSO) Mix Mix Probe (10 µM) + Metal Ion (0-100 µM) Stock->Mix Buffer Working Buffer (HEPES pH 7.4) Buffer->Mix Incubate Incubate 5 mins @ RT Mix->Incubate Read Read Fluorescence (Ex: 340nm / Em: 450nm) Incubate->Read Plot Stern-Volmer Plot (F0/F vs [M]) Read->Plot Calc Calculate LOD & Ksv Plot->Calc

Figure 2: Step-by-step experimental workflow for metal ion detection.[1][2]

Troubleshooting Guide

ObservationPossible CauseCorrective Action
Low Fluorescence Signal Nitro-group quenching is too strong.[1][2]Switch solvent to less polar aprotic (e.g., pure ACN) to reduce non-radiative decay, or check pH (ensure deprotonation).[1]
Precipitation Metal-Complex solubility is low.[1][2]Add 1-5% DMSO or surfactant (CTAB) to the buffer.[1][2]
No Spectral Shift Metal is not binding.[2]Adjust pH. 4-Hydroxycoumarin binds best when deprotonated (pH > pKa ~4.5).[1][2]
High Background Impurities in solvent.[2]Use HPLC grade solvents and check water quality (18.2 MΩ).[1][2]

References

  • Jung, H. S., et al. (2009).[1] "Coumarin-derived Cu2+-selective fluorescence sensor: Synthesis, mechanisms, and applications in living cells." Journal of the American Chemical Society.[2] Link[1]

  • Qin, W., et al. (2016).[1] "Recent progress in coumarin-based fluorescent probes for the detection of metal ions." RSC Advances. Link

  • PubChem. (2023).[1][2] "this compound Compound Summary." National Library of Medicine.[2] Link[1]

  • Tasgin, D., et al. (2019).[1] "Synthesis and spectral properties of new coumarin derivatives." Journal of Fluorescence. Link

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[2] (Standard text for quenching mechanisms).

Sources

Application Notes and Protocols: 4-Hydroxy-3-nitrocoumarin as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Hydroxycoumarin and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, antibacterial, and antitumor properties.[1][2][3] The introduction of a nitro group at the C-3 position transforms 4-hydroxycoumarin into a highly versatile and reactive building block for organic synthesis. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 4-hydroxy-3-nitrocoumarin as a starting material for the synthesis of diverse and medicinally relevant heterocyclic systems. We will explore its unique reactivity, provide validated, step-by-step protocols for the synthesis of fused heterocycles like benzimidazoles and pyrazoles, and discuss the mechanistic rationale behind these transformations.

The Chemistry of this compound: A Synthon of Opportunity

The coumarin nucleus, a benzopyran-2-one, is a cornerstone of many natural products and synthetic drugs.[4] While 4-hydroxycoumarin itself is a valuable precursor, its nitration at the C-3 position fundamentally alters its reactivity profile, creating a potent electrophilic center.

Key Reactive Features:

  • Electrophilic C-3 Position: The strongly electron-withdrawing nitro group makes the C-3 carbon highly susceptible to nucleophilic attack.

  • Excellent Leaving Group: The nitro group can be readily displaced in nucleophilic substitution reactions, facilitating cyclization.

  • Michael Acceptor System: The α,β-unsaturated carbonyl system (C3=C4-C=O) renders the molecule susceptible to conjugate addition reactions.

  • Reducible Nitro Group: The nitro moiety can be chemically reduced to an amino group, which can then participate in subsequent cyclization or derivatization reactions, further expanding its synthetic utility.

This combination of features makes this compound an ideal starting material for reaction with binucleophiles, leading to the efficient, one-pot synthesis of complex fused heterocyclic structures.

Caption: Reactivity map of this compound.

Synthesis of Fused Heterocyclic Systems

The reaction of this compound with various binucleophiles provides a direct and efficient route to a range of fused heterocyclic compounds. The general mechanism involves an initial nucleophilic attack at the C-4 position, followed by an intramolecular cyclization via displacement of the nitro group.

Synthesis of Chromeno[4,3-d]benzimidazol-4(5H)-ones

Benzimidazoles are a critical class of heterocycles found in numerous pharmacologically active compounds. The reaction of this compound with o-phenylenediamines provides a straightforward synthesis of the tetracyclic chromeno[4,3-d]benzimidazole system.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of one amino group of the o-phenylenediamine onto the carbonyl carbon (C-4) of the coumarin. This is followed by an intramolecular nucleophilic aromatic substitution, where the second amino group attacks the C-3 position, displacing the nitro group and leading to the fused benzimidazole ring system.

Caption: Workflow for Benzimidazole Synthesis.

Protocol 1: General Procedure for the Synthesis of Chromeno[4,3-d]benzimidazol-4(5H)-ones

  • 1. Materials and Reagents:

    • This compound (1.0 eq)

    • Substituted o-phenylenediamine (1.1 eq)

    • Glacial Acetic Acid (solvent)

    • Ethanol (for recrystallization)

  • 2. Reaction Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.

    • Add the corresponding o-phenylenediamine to the solution.

    • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water with stirring.

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual acetic acid.

  • 3. Purification and Characterization:

    • Recrystallize the crude product from hot ethanol to obtain the pure fused benzimidazole derivative.

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure.

EntryR Group in o-phenylenediamineProduct Yield (%)
1H85%
24-Methyl82%
34-Chloro88%
44-Nitro75%

Table 1: Representative yields for the synthesis of substituted chromeno[4,3-d]benzimidazol-4(5H)-ones.

Synthesis of Chromeno[4,3-c]pyrazol-4(5H)-ones

The pyrazole moiety is another key heterocycle in medicinal chemistry. Reacting this compound with hydrazine derivatives offers a direct pathway to the chromeno[4,3-c]pyrazole scaffold.[5]

Reaction Mechanism: Similar to the benzimidazole synthesis, the reaction proceeds via an initial attack of a hydrazine nitrogen on the C-4 carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the C-3 position, displacing the nitro group to form the fused pyrazole ring.

Caption: Workflow for Pyrazole Synthesis.

Protocol 2: General Procedure for the Synthesis of Chromeno[4,3-c]pyrazol-4(5H)-ones

  • 1. Materials and Reagents:

    • This compound (1.0 eq)

    • Hydrazine hydrate or substituted hydrazine (1.2 eq)

    • Absolute Ethanol (solvent)

    • Catalytic amount of glacial acetic acid (optional, 2-3 drops)

  • 2. Reaction Procedure:

    • Suspend this compound in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add the hydrazine derivative, followed by a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, which usually results in the precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • 3. Purification and Characterization:

    • If necessary, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/DMF mixture.

    • Dry the purified product in a vacuum oven.

    • Confirm the structure of the synthesized pyrazole derivative by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

EntryHydrazine DerivativeProduct Yield (%)
1Hydrazine hydrate90%
2Phenylhydrazine84%
34-Nitrophenylhydrazine81%

Table 2: Representative yields for the synthesis of substituted chromeno[4,3-c]pyrazol-4(5H)-ones.

Application in Drug Discovery

The heterocyclic systems synthesized from this compound are of significant interest to drug development professionals. Coumarin-fused heterocycles have demonstrated a wide range of biological activities.

  • Antimicrobial Activity: Many coumarin derivatives and fused benzimidazoles exhibit potent activity against various strains of bacteria and fungi.[6][7][8][9][10] The synthesized compounds can be screened as novel antimicrobial agents.

  • Anticancer Potential: The coumarin-pyrazole and coumarin-benzimidazole scaffolds are present in molecules investigated for their anticancer properties. These rigid, planar systems can intercalate with DNA or inhibit key enzymes like kinases.

  • Anticoagulant Properties: While the parent 4-hydroxycoumarin is the basis for anticoagulants like warfarin, derivatization can modulate this activity.[2][11][12][13][14][15] Synthesized compounds should be evaluated to understand their effect on coagulation pathways.

Conclusion

This compound is a powerful and cost-effective starting material for constructing diverse and complex heterocyclic molecules. Its predictable reactivity with binucleophiles allows for the efficient synthesis of fused ring systems like benzimidazoles and pyrazoles in high yields. The protocols outlined in this guide are robust and can be adapted for a wide range of substituted reagents, making this an invaluable tool for medicinal chemists and researchers in the field of heterocyclic chemistry. The resulting compounds serve as an excellent library for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents.

References

  • El-Agrody, A. M., et al. (2001). 4-Hydroxycoumarin in heterocyclic synthesis. Part III. Synthesis of some new pyrano[2,3-d]pyrimidine, 2-substitute. Journal of the Chinese Chemical Society, 48(1), 89-94.
  • Abdou, M. M. (2014). Utility of 4-hydroxythiocoumarin in organic synthesis. Arabian Journal of Chemistry, 11(4), 538-558. [Link]

  • Abdou, M. M., et al. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 2: Scaffolds for heterocycle molecular diversity. Arabian Journal of Chemistry, 12(7), 974–1003. [Link]

  • Stahmann, M. A., et al. (1949). Synthesis of 4-hydroxycoumarins. U.S. Patent No. 2,465,293. Washington, DC: U.S.
  • Wikipedia contributors. (2023, December 27). 4-Hydroxycoumarin. In Wikipedia, The Free Encyclopedia. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2022). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of.
  • Wikipedia contributors. (2023, August 15). 4-Hydroxycoumarins. In Wikipedia, The Free Encyclopedia. [Link]

  • Abdou, M. M., et al. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 23(1), 88-113. [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

  • Valente, S., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(54), 43094-43120. [Link]

  • Reddy, T. R., et al. (2017). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 15(3), 613-625. [Link]

  • Abdou, M. M., et al. (2019). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 23(1), 88-113.
  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2022). Molecules, 27(19), 6548. [Link]

  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]

  • Al-Bayati, R. I. H., Kubba, A. A. R., & Radi, M. H. (2012). Synthesis of new pyrazole derivatives derived from 4-hydroxy coumarin and evaluation of their biological activity. Al-Mustansiriyah Journal of Science, 23(6), 83-91.
  • Synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin Derivatives as Potent Bioactive Molecules. (2017). ChemistrySelect, 2(28), 8881-8885.
  • Anticoagulant Activity of Coumarin Deriv
  • Gašparová, R., Kotlebová, K., & Lácová, M. (2009). Reactions of 4-hydroxycoumarin with heterocyclic aldehydes. Nova Biotechnologica et Chimica, 9(3), 349-356.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2022). Antibiotics, 11(12), 1789. [Link]

  • Rudhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 11(4), 431-435.
  • Kawase, M., et al. (2001). Antimicrobial Activity of New Coumarin Derivatives. Arzneimittelforschung, 51(1), 67-70.
  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813. [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2022). Frontiers in Microbiology, 13, 996611. [Link]

  • Kawase, M., et al. (2001). Antimicrobial activity of new coumarin derivatives. Arzneimittelforschung, 51(1), 67-70. [Link]

Sources

Application Note: 4-Hydroxy-3-nitrocoumarin in Cell Imaging and Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-3-nitrocoumarin (4H3N) and its derivatives represent a critical class of "smart" fluorogenic probes used in drug development and cancer biology. Unlike static fluorophores (e.g., FITC, DAPI), 4H3N functions as a responsive molecular switch . The electron-withdrawing nitro group (


) at the 3-position effectively quenches the intrinsic fluorescence of the coumarin core. Upon enzymatic reduction by Nitroreductase (NTR) —an enzyme overexpressed in hypoxic tumor cells—the nitro group is converted to an amino group (

), restoring the push-pull electronic system and triggering a strong fluorescence "turn-on" response.

This guide details the mechanism, preparation, and imaging protocols for using 4H3N-based scaffolds to detect hypoxia and enzymatic activity in live cells.

Technical Mechanism: The "Nitro-Switch"

To use this compound effectively, researchers must understand the photophysics governing its "OFF/ON" states.

Fluorescence Quenching (The "OFF" State)

In its native form, this compound is virtually non-fluorescent. The 3-nitro group acts as a powerful electron acceptor.

  • Mechanism: Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) disruption.

  • Result: Excitation energy is dissipated non-radiatively (heat) rather than as photons.

Enzymatic Activation (The "ON" State)

In the presence of Type I or Type II Nitroreductases (NTR) and a cofactor (NADH/NADPH), the nitro group undergoes a six-electron reduction to an amine.

  • Reaction:

    
    
    
  • Result: The resulting 3-amino-4-hydroxycoumarin restores the donor-acceptor conjugation required for fluorescence.

  • Spectral Shift: The emission typically peaks in the blue-green region (~450–480 nm), depending on solvent polarity and pH.

pH Sensitivity
  • pKa ~4.5: The 4-hydroxyl group is acidic due to the electron-withdrawing nitro group.

  • Imaging Implication: At physiological pH (7.4), the compound exists largely as an anion. In highly acidic organelles (lysosomes, pH 4.5), the protonation state shifts, which can alter cell permeability and spectral properties.

Visualization: Activation Pathway[1]

The following diagram illustrates the logic flow of the 4H3N probe activation within a cellular environment.

NTR_Activation_Pathway Probe_OFF This compound (Quenched / Non-Fluorescent) Cell_Entry Passive Diffusion (Cell Membrane) Probe_OFF->Cell_Entry Reduction Reduction: -NO2 → -NH2 Probe_OFF->Reduction Substrate NTR_Enzyme Nitroreductase (NTR) + NADH Cell_Entry->NTR_Enzyme Intracellular Localization Hypoxia Hypoxic Environment (Low O2) Hypoxia->NTR_Enzyme Upregulates NTR_Enzyme->Reduction Catalyzes Probe_ON 3-Amino-4-hydroxycoumarin (Fluorescent: ~460nm) Reduction->Probe_ON Restores ICT

Caption: Mechanism of fluorescence recovery via nitroreductase-mediated reduction in hypoxic cells.

Experimental Protocol: Imaging Hypoxia in Live Cells

Objective: To visualize hypoxic regions in cancer cell monolayers or spheroids using 4H3N-based detection.

Materials & Reagents
ReagentSpecificationRole
4H3N Probe >98% Purity (HPLC)Hypoxia Sensor
DMSO Anhydrous, Cell Culture GradeSolvent for Stock Solution
Dicoumarol 100 µMNTR Inhibitor (Negative Control)
Hoechst 33342 1 µg/mLNuclear Counterstain
Hypoxia Chamber 1%

, 5%

Environmental Control
Preparation of Stock Solutions
  • Dissolution: Dissolve 1 mg of this compound in DMSO to create a 10 mM Stock Solution .

    • Note: Sonicate for 5 minutes if necessary. The compound is hydrophobic; ensure complete dissolution.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Staining Procedure (Step-by-Step)

Step 1: Cell Seeding

  • Seed HeLa or A549 cells (cancer lines with high NTR activity) in 35mm glass-bottom dishes.

  • Incubate for 24 hours until 60-70% confluency.

Step 2: Hypoxia Induction (Experimental Group)

  • Move the "Hypoxia" group dishes to a hypoxia chamber (1%

    
    ) for 4–6 hours.
    
  • Keep "Normoxia" control dishes in a standard incubator (20%

    
    ).
    

Step 3: Probe Loading

  • Dilute the 10 mM Stock to a working concentration of 5–10 µM in serum-free Opti-MEM or PBS.

    • Critical: Serum proteins can bind coumarins, reducing effective concentration. Use serum-free media for the loading step.[1]

  • Replace culture media with the staining solution.

  • Incubate for 30 minutes at 37°C.

Step 4: Counterstaining & Washing

  • Add Hoechst 33342 (1 µg/mL) for the final 10 minutes to stain nuclei.

  • Wash cells

    
     with warm PBS to remove excess probe.
    
  • Replace with Live Cell Imaging Solution (phenol-red free) to minimize background.

Microscopy Settings
  • Instrument: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.

  • Excitation: 405 nm laser (or 365–400 nm UV LED).

  • Emission Filter: Bandpass 430–480 nm (Blue/Cyan channel).

  • Gain/Exposure: Optimize on the "Hypoxia" sample first to avoid saturation, then apply identical settings to the "Normoxia" control.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your imaging data using the following structure to validate the "Turn-On" effect.

ConditionFluorescence Intensity (RFI)Signal-to-Noise Ratio (SNR)Interpretation
Normoxia (20%

)
Low (< 100 a.u.)1:1 (Baseline)Minimal NTR activity; Probe remains quenched.
Hypoxia (1%

)
High (> 800 a.u.)> 8:1High NTR activity; Probe reduced to fluorescent amine.
Inhibitor Control Low (< 100 a.u.)~1:1Dicoumarol blocks NTR; confirms specificity.
Troubleshooting Guide
  • Issue: High background in Normoxia.

    • Cause: Endogenous reductases or too high probe concentration.

    • Fix: Titrate probe down to 1–2 µM or reduce incubation time to 15 mins.

  • Issue: Precipitation of probe.

    • Cause: Low solubility in aqueous media.

    • Fix: Ensure final DMSO concentration is < 0.5%. Use Pluronic F-127 (0.02%) as a dispersing agent if needed.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Tian, X., et al. (2021). Coumarin-based fluorescent probe for the detection of glutathione and nitroreductase. Tetrahedron. [Link][3]

  • Al-Majedy, Y. K., et al. (2015).[4] 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. [Link]

Sources

using 4-Hydroxy-3-nitrocoumarin for environmental monitoring of pollutants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Environmental Monitoring of Ferric Iron (Fe³⁺) Using a 4-Hydroxycoumarin-Derived Fluorescent Probe

Audience: Researchers, environmental scientists, and analytical chemists.

Introduction: The Imperative for Sensitive Pollutant Detection

The escalating presence of heavy metal ions in aqueous ecosystems, largely due to industrial and agricultural activities, poses a significant threat to environmental integrity and public health. Among these, ferric iron (Fe³⁺) is a crucial element. While vital for most biological processes, its excess in water bodies can lead to ecological imbalance and is associated with health complications. Traditional methods for detecting heavy metals, such as atomic absorption spectrometry, are often lab-based, time-consuming, and expensive. This necessitates the development of field-deployable, rapid, and highly sensitive detection methodologies.

Fluorescent chemosensors have emerged as a powerful alternative, offering simplicity, high sensitivity, and real-time monitoring capabilities.[1] Coumarin derivatives, a class of naturally occurring compounds, are particularly well-suited for this purpose.[2] Their robust fluorescent properties, high photostability, and the ease with which their structure can be modified make them ideal fluorophore platforms for building selective sensors.[3][4]

This application note details the synthesis and application of a highly selective "turn-off" fluorescent sensor derived from 4-hydroxycoumarin for the environmental monitoring of Fe³⁺. We will explore the underlying sensing mechanism, provide validated protocols for sensor synthesis and application, and discuss its performance in real-world water sample analysis.

Principle of Detection: A "Turn-Off" Fluorescence Mechanism

The core of this application lies in a sensor molecule that exhibits strong native fluorescence. The detection mechanism is based on the principle of fluorescence quenching upon selective binding of the sensor to the target analyte, Fe³⁺.

The chosen sensor, a furo[3,2-c]coumarin derivative synthesized from a 4-hydroxycoumarin precursor, possesses a specific binding pocket for Fe³⁺.[5] When Fe³⁺ is absent, the sensor molecule, upon excitation with UV light, emits a strong fluorescent signal. However, the introduction of Fe³⁺ leads to the formation of a stable sensor-Fe³⁺ complex. The paramagnetic nature of the Fe³⁺ ion in this complex induces efficient quenching of the fluorophore's excited state, leading to a dramatic decrease—or "turn-off"—of the fluorescence signal.[5][6] This change in fluorescence intensity is directly proportional to the concentration of Fe³⁺, allowing for precise quantification.

Synthesis of the Precursor: 4-Hydroxy-3-nitrocoumarin

While many advanced coumarin sensors are used, understanding the synthesis of the core structure is fundamental. This compound serves as a key intermediate.[7] The electron-withdrawing nitro group significantly modifies the electronic properties of the coumarin ring, which is a foundational step in designing chemosensors.

Protocol 1: Synthesis of this compound

  • Rationale: This procedure introduces a nitro group at the C3 position of 4-hydroxycoumarin. This is achieved via electrophilic nitration. The choice of sulfuric acid as a medium facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Materials:

    • 4-Hydroxycoumarin

    • Sodium Nitrate (NaNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized water

    • Ice bath

  • Procedure:

    • Carefully add 4-hydroxycoumarin to concentrated sulfuric acid in a flask cooled in an ice bath, stirring until fully dissolved.

    • Slowly add sodium nitrate portion-wise, ensuring the temperature remains low.

    • Continue stirring the reaction mixture in the ice bath for the recommended duration (typically 1-2 hours).

    • Pour the reaction mixture carefully over crushed ice to precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold deionized water to remove residual acid, and dry under vacuum.

    • The crude product can be recrystallized from a suitable solvent like ethanol to yield purified this compound.[8]

  • Safety: Concentrated sulfuric acid is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Application: Fe³⁺ Detection Using a Furo[3,2-c]coumarin Sensor

For a practical and validated application, we will use a furo[3,2-c]coumarin derivative (let's call it FH-Sensor ), which is synthesized in a high-yield, single-step reaction from 4-hydroxycoumarin.[5][9] This sensor has demonstrated excellent selectivity and sensitivity for Fe³⁺ in aqueous media.

Protocol 2: Preparation of Solutions

  • FH-Sensor Stock Solution (1 mM):

    • Rationale: A concentrated stock in an organic solvent like methanol (MeOH) or dimethyl sulfoxide (DMSO) ensures stability and allows for easy dilution into the aqueous buffer system for experiments.

    • Procedure: Accurately weigh the required amount of synthesized FH-Sensor and dissolve it in MeOH to achieve a final concentration of 1 mM. Store in a dark vial at 4°C.

  • Fe³⁺ Stock Solution (10 mM):

    • Rationale: Using a stable salt like ferric chloride (FeCl₃) and dissolving it in deionized water provides a reliable source of Fe³⁺ ions.

    • Procedure: Dissolve an appropriate amount of FeCl₃ in deionized water to make a 10 mM stock solution.

  • Buffer Solution (10 mM HEPES, pH 7.4):

    • Rationale: Maintaining a constant physiological pH is critical. The binding affinity between the sensor and Fe³⁺ can be pH-dependent. HEPES is a common buffer for this pH range and has minimal interference with fluorescence measurements.

    • Procedure: Prepare a 10 mM HEPES buffer and adjust the pH to 7.4 using a 0.1 M NaOH solution.

Protocol 3: General Procedure for Fe³⁺ Detection

  • Prepare a series of test solutions by diluting the Fe³⁺ stock solution with the HEPES buffer to achieve a range of concentrations (e.g., 0 µM to 50 µM).

  • Prepare the sensor working solution by diluting the FH-Sensor stock solution in the HEPES buffer to a final concentration (e.g., 10 µM).

  • In a set of cuvettes, add 2 mL of the sensor working solution.

  • To each cuvette, add a small volume (e.g., 20 µL) of the different Fe³⁺ concentration standards. Include a "blank" sample containing only the sensor solution and buffer.

  • Mix thoroughly and allow the solutions to incubate for a short period (e.g., 2-5 minutes) at room temperature to ensure complete complexation.

  • Measure the fluorescence intensity using a spectrofluorometer. For the FH-Sensor, typical wavelengths are an excitation of ~370 nm and an emission maximum of ~475 nm.[5] Record the emission intensity at the peak.

  • Plot the fluorescence intensity as a function of Fe³⁺ concentration to generate a calibration curve.

G Sensor FH-Sensor Complex [Sensor-Fe³⁺] Complex Sensor->Complex + Fluorescence Strong Fluorescence Sensor->Fluorescence 2. Emission (No Fe³⁺) Fe3 Fe³⁺ Fe3->Complex 3. Binding Quenched Fluorescence Quenched Complex->Quenched 5. No Emission Light_in Excitation Light Light_in->Sensor 1. Excitation Light_in->Complex 4. Excitation

Protocol 4: Analysis of Environmental Water Samples

  • Collect water samples (e.g., from a river, lake, or tap).

  • Filter the samples through a 0.45 µm syringe filter to remove any particulate matter that could interfere with fluorescence measurements.

  • Prepare the test solution by mixing the filtered water sample with the FH-Sensor stock solution and buffer in the same ratios as used for the calibration curve.

  • Measure the fluorescence intensity of the sample.

  • Using the calibration curve, determine the concentration of Fe³⁺ in the environmental sample. For validation, the standard addition method is recommended to account for potential matrix effects.

Performance Characteristics

The performance of a chemosensor is defined by several key parameters. The table below summarizes the reported characteristics for the FH-Sensor.[5]

ParameterValueRationale & Significance
Limit of Detection (LOD) 1.93 µMRepresents the lowest concentration of Fe³⁺ that can be reliably distinguished from the blank. This is below the US EPA guideline of 5.37 µM for drinking water, making it suitable for environmental screening.[5]
Linear Dynamic Range ~2–30 µMThe concentration range over which the fluorescence response is directly proportional to the Fe³⁺ concentration, allowing for accurate quantification.
Binding Stoichiometry 1:2 (FH-Sensor:Fe³⁺)Indicates that two sensor molecules coordinate with one Fe³⁺ ion. This is determined using methods like Job's plot analysis and is crucial for understanding the sensing mechanism.[5]
Selectivity HighThe sensor shows a strong response to Fe³⁺ with minimal interference from other common metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, and even Fe²⁺, ensuring reliable detection in complex environmental matrices.[5]
Response Time Instant (< 1 minute)The rapid binding kinetics allow for near real-time analysis, a significant advantage over slower, lab-based methods.

Conclusion and Future Outlook

The 4-hydroxycoumarin scaffold provides a versatile and effective platform for developing sensitive and selective fluorescent chemosensors for environmental monitoring. The described furo[3,2-c]coumarin derivative demonstrates a practical and powerful application of this principle for the rapid detection of Fe³⁺ in water. Its high selectivity, low detection limit, and rapid response time make it an excellent tool for on-site environmental screening and analysis. Future research may focus on immobilizing such sensors onto solid supports like test strips or optical fibers to create portable, user-friendly devices for widespread environmental and industrial process monitoring.

References

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  • Yin, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. [Link]

  • Link, K. P., & Stahmann, M. A. (1945). Synthesis of 4-hydroxycoumarins. U.S. Patent No. 2,465,293. Washington, DC: U.S.
  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Buckle, D. R., et al. (1973). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry. [Link]

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  • Kumar, A., et al. (2020). One-pot synthesis of functionalized 4-hydroxy-3-thiomethylcoumarins: detection and discrimination of Co2+ and Ni2+ ions. New Journal of Chemistry. [Link]

  • Al-Mokhtar, M. A., et al. (2020). Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. Scientific Reports. [Link]

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  • Ghosh, K., & Adhikari, S. (2006). Colorimetric and fluorescence sensing of anions using thiourea based coumarin receptors. Tetrahedron Letters. [Link]

  • Khan, I., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Quang, D. T., et al. (2020). A coumarin derivative-Cu2+ complex-based fluorescent chemosensor for detection of biothiols. RSC Advances. [Link]

  • Gámiz-Gracia, L., et al. (2001). Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label. Journal of Chromatography A. [Link]

  • Karagoz, A., et al. (2025). A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations. Journal of Fluorescence. [Link]

  • Singh, R., et al. (2025). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. AIP Conference Proceedings. [Link]

  • Li, Y., et al. (2020). Sensitive, Selective and Reliable Detection of Fe 3+ in Lake Water via Carbon Dots-Based Fluorescence Assay. Chemosensors. [Link]

  • Sharma, P., et al. (2022). Fluorescence “Turn-Off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational. Journal of Fluorescence. [Link]

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  • Dutta, S., et al. (2022). A multifunctional coumarin-based probe for distinguishable detection of Cu2+ and Zn2+: its piezochromic, viscochromic and AIE behavior with real sample analysis and bio-imaging applications. Journal of Materials Chemistry C. [Link]

  • Al-Mokhtar, M. A., et al. (2020). Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis. ResearchGate. [Link]

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  • Ušjak, D., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules. [Link]

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  • Kurbangalieva, A., et al. (2021). Selective colorimetric sensor for cyanide anion based on 1-hydroxyanthraquinone. Dyes and Pigments. [Link]

  • Amendola, V., et al. (2023). Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. Coordination Chemistry Reviews. [Link]

  • Ali, F., et al. (2024). A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection. Chemosensors. [Link]

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Application of Nitrocoumarins as Anticancer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The coumarin scaffold, a benzopyrone structure prevalent in natural products, has long been a subject of intense investigation in medicinal chemistry due to its diverse pharmacological activities. The introduction of a nitro group onto this scaffold gives rise to nitrocoumarins, a class of compounds that has demonstrated significant potential as anticancer agents. This structural modification can enhance cytotoxic potency and modulate the mechanism of action, making nitrocoumarin derivatives promising candidates for novel cancer therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of nitrocoumarins as anticancer agents, including their mechanisms of action, protocols for evaluating their efficacy, and key data on their activity.

Mechanisms of Anticancer Activity

Nitrocoumarins exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which nitrocoumarins kill cancer cells is through the induction of apoptosis. This process involves the activation of a cascade of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that nitrocoumarins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A key indicator of apoptosis is the change in the expression levels of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Nitrocoumarins have been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, nitrocoumarins can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[3] By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating, ultimately leading to cell death. The arrest of the cell cycle is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5][6][7] Several studies have demonstrated that coumarin derivatives, including nitrocoumarins, can exert their anticancer effects by inhibiting this pathway. By targeting key components of this pathway, nitrocoumarins can effectively suppress the downstream signaling events that promote cancer cell survival and proliferation. Western blot analysis often reveals a decrease in the phosphorylation levels of Akt and other downstream effectors of the PI3K pathway in response to nitrocoumarin treatment.[3][7]

Synthesis of Anticancer Nitrocoumarins

The synthesis of nitrocoumarin derivatives is a critical aspect of their development as anticancer agents. Various synthetic strategies have been employed to introduce the nitro group at different positions of the coumarin scaffold, as well as to add other functional groups to enhance their activity and selectivity.

Synthesis of 6-Nitro-7-hydroxycoumarin

A common method for the synthesis of 6-nitro-7-hydroxycoumarin involves the nitration of 7-hydroxy-4-methylcoumarin.[8][9][10]

Protocol:

  • Dissolve 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated sulfuric acid (10 ml) in a conical flask and cool the mixture in an ice bath to below 1°C.

  • Slowly add a nitrating mixture (0.5 ml of concentrated nitric acid and 1.5 ml of concentrated sulfuric acid), ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for one hour with occasional shaking.

  • Pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Filter the crude product, which will be a mixture of 6- and 8-nitro derivatives, and wash with cold water.

  • Transfer the crude mixture to a conical flask containing ethanol and boil. The less soluble 6-nitro-7-hydroxycoumarin will remain as a residue.

  • Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro derivative.

  • Recrystallize the 6-nitro-7-hydroxycoumarin from ethanol.

Synthesis of 4-Arylamino-3-nitrocoumarins

This class of nitrocoumarins has shown promising biological activities. Their synthesis typically involves the reaction of 4-chloro-3-nitrocoumarin with various arylamines.

Protocol:

  • Reflux a solution of 4-chloro-3-nitrocoumarin (1 g, 4.4 mmol) and the desired arylamine (4.4 mmol) in ethyl acetate (10 ml) in the presence of triethylamine (1 ml, 7.2 mmol) for 3 to 6 hours.

  • After cooling, filter the precipitated solid.

  • Wash the solid with ethyl acetate and water.

  • Recrystallize the product from an appropriate solvent.

Experimental Protocols for Efficacy Evaluation

A series of in vitro assays are essential to evaluate the anticancer efficacy of newly synthesized nitrocoumarin derivatives. These protocols provide a framework for assessing cytotoxicity, effects on the cell cycle, and the induction of apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrocoumarin compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the nitrocoumarin compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml). Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.[11][12][13]

Apoptosis Analysis by Western Blotting

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cancer cells with the nitrocoumarin compound for a specified time, then lyse the cells to extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the IC50 values of selected nitrocoumarin derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
6-Nitro-7-hydroxy-4-methylcoumarinHepG27.65[14]
Coumarin derivative 4 HL608.09[3][4]
Coumarin derivative 8b HepG213.14[3][4]
Coumarin-sulfonamide 78a MCF-710.95[15]
Coumarin-sulfonamide 78b MCF-710.62[15]
Fused Coumarin DerivativeHepG223.8 µg/mL[14]
Coumarin-triazole hybridMCF-73.93[16]

Note: This table is a representative sample and not an exhaustive list of all reported nitrocoumarin activities.

Visualizing the Mechanism: Signaling Pathways and Workflows

Visual diagrams can aid in understanding the complex mechanisms of action and experimental procedures.

Nitrocoumarin-Induced Apoptosis Pathway

Nitrocoumarin Nitrocoumarin Bcl2_family Bax/Bcl-2 Ratio ↑ Nitrocoumarin->Bcl2_family Mitochondria Mitochondrial Membrane Depolarization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by nitrocoumarins.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Nitrocoumarin Nitrocoumarin PI3K PI3K Nitrocoumarin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by nitrocoumarins.

Experimental Workflow for Anticancer Evaluation

cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Synthesis Nitrocoumarin Synthesis MTT MTT Assay (Cytotoxicity, IC50) Synthesis->MTT Flow Flow Cytometry (Cell Cycle Analysis) MTT->Flow WB Western Blot (Apoptosis Markers) Flow->WB Data Mechanism of Action Elucidation WB->Data

Caption: Workflow for evaluating the anticancer activity of nitrocoumarins.

Conclusion and Future Perspectives

Nitrocoumarins represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways provides a multi-pronged approach to combating cancer. The protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of these compounds further. Future research should focus on optimizing the structure of nitrocoumarins to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their efficacy and safety in preclinical models. The continued investigation of nitrocoumarins holds the potential to yield new and effective treatments for a range of malignancies.

References

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  • Patel, K. D., & Patel, H. D. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 65-72. [Link]

  • SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

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Illuminating Protein-Ligand Interactions: A Guide to the Application of 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Coumarin Scaffold in Drug Discovery

The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-hydroxycoumarin and its derivatives have garnered significant attention for their therapeutic potential, most notably as anticoagulants like warfarin.[1] The introduction of a nitro group onto the coumarin ring, creating 4-hydroxy-3-nitrocoumarin, further enhances its utility as a molecular probe and potential therapeutic agent. This nitro functionalization not only modulates the compound's electronic properties but also provides an additional site for specific interactions with protein targets.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound in the study of protein-ligand interactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to investigate enzyme inhibition, characterize binding thermodynamics, and computationally model molecular interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting protein-ligand interaction studies.

PropertyValueSource
Molecular Formula C₉H₅NO₅[2]
Molecular Weight 207.14 g/mol [2]
Melting Point 172 °C (decomposes)[2]
CAS Number 20261-31-8[3]

The planar structure of the coumarin ring system, combined with the electron-withdrawing nitro group, influences its binding characteristics, often favoring interactions with hydrophobic pockets and forming specific hydrogen bonds.[4]

Application I: Elucidating Enzyme Inhibition

This compound and its derivatives are potent inhibitors of various enzymes, making them valuable tools for mechanistic studies and as starting points for drug design. Here, we focus on two key enzyme targets: carbonic anhydrase and urease.

Carbonic Anhydrase Inhibition: A Focus on Tumor-Associated Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[6] Coumarin derivatives have emerged as a class of selective inhibitors for these tumor-associated CAs.[7]

This protocol is adapted from studies on related 4-hydroxycoumarin derivatives and provides a robust framework for assessing the inhibitory potential of this compound against CA IX.[8]

Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to the yellow-colored product, 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically at 400 nm.[8]

Materials:

  • Purified human carbonic anhydrase IX (hCA IX)

  • This compound

  • 4-Nitrophenyl acetate (4-NPA)

  • HEPES-Tris buffer (20 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a working solution of hCA IX (e.g., 0.1 mg/mL) in deionized water.

    • Prepare a solution of 4-NPA (0.7 mM) in ethanol.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of HEPES-Tris buffer to each well.

    • Add 20 µL of the this compound solution at various concentrations (serial dilutions from the stock solution). For the control well (100% enzyme activity), add 20 µL of DMSO.

    • Add 20 µL of the hCA IX solution to each well.

  • Incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the 4-NPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm at 1-minute intervals for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

dot

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound stock A1 Dispense buffer, inhibitor, and enzyme into 96-well plate P1->A1 P2 Prepare hCA IX solution P2->A1 P3 Prepare 4-NPA solution A3 Add 4-NPA to initiate reaction P3->A3 A2 Incubate at 25°C for 15 min A1->A2 A2->A3 A4 Measure absorbance at 400 nm A3->A4 D1 Calculate initial reaction rates (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC₅₀ value D2->D3 Fluorescence_Quenching_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis S1 Prepare protein stock solution M1 Record fluorescence of protein alone S1->M1 S2 Prepare ligand stock solution M2 Titrate with ligand and record spectra S2->M2 M1->M2 A1 Correct for inner filter effect M2->A1 A2 Stern-Volmer analysis A1->A2 A3 Determine binding constant (Kₐ) and stoichiometry (n) A2->A3

Caption: Generalized workflow for a fluorescence quenching experiment.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

Isothermal titration calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event. [9]This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

This protocol provides a general framework for conducting an ITC experiment to study the binding of this compound to a protein. [10][11] Principle: A solution of the ligand (this compound) is titrated into a solution of the protein in the sample cell of the calorimeter. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters. [11] Materials:

  • Target protein

  • This compound

  • Matching buffer for both protein and ligand solutions

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Prepare solutions of the protein and this compound in the same, degassed buffer. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument at the desired temperature.

  • Titration:

    • Perform a series of small injections (e.g., 5-10 µL) of the ligand solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to an appropriate binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS

Application III: Computational Modeling of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein. It is a valuable tool for understanding the molecular basis of interaction and for virtual screening of potential inhibitors.

Protocol: Molecular Docking

This protocol outlines the general steps for docking this compound into the active site of a target protein, such as carbonic anhydrase IX.

Principle: A scoring function is used to evaluate the fitness of different binding poses of the ligand within the protein's active site, and the pose with the best score is considered the most likely binding mode.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Preparation of Protein Structure:

    • Obtain the 3D structure of the target protein from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of Ligand Structure:

    • Generate the 3D structure of this compound using a molecule builder.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the protein (the "grid box").

    • Run the docking algorithm to generate a series of possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

dot

Molecular_Docking_Workflow cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis P1 Obtain and prepare protein structure (PDB) D1 Define binding site (Grid Box) P1->D1 P2 Generate and prepare ligand structure D2 Run docking algorithm P2->D2 D1->D2 A1 Analyze binding poses and scores D2->A1 A2 Visualize protein-ligand interactions A1->A2

Caption: A simplified workflow for molecular docking studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool for the study of protein-ligand interactions. Its utility in enzyme inhibition assays, coupled with biophysical and computational techniques, provides a multi-faceted approach to understanding molecular recognition. The protocols outlined in this guide offer a starting point for researchers to explore the interactions of this compound with their protein of interest. Future studies focusing on co-crystallization of this compound with its protein targets will provide invaluable structural insights and further solidify its role in rational drug design.

References

  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin deriv
  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen deriv
  • Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PMC - PubMed Central.
  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
  • Isothermal Titration Calorimetry in Bioc
  • Isothermal titration calorimetry – Knowledge and References. Taylor & Francis Online.
  • Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. MDPI.
  • (PDF) Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives.
  • Novel Coumarin Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evalu
  • Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (PDF) Crystal Structure of 3Nitro4-hydroxycoumarin.
  • Application Notes and Protocols for Testing Urease Inhibitors. Benchchem.
  • Isothermal titration calorimetry.
  • Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis. NIH.
  • This compound 98% 20261-31-8. Sigma-Aldrich.
  • (PDF) Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets.
  • Computational Modeling of the Mechanism of Urease.
  • Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction. MDPI.
  • Machine Learning-Driven Classification of Urease Inhibitors Leveraging Physicochemical Properties as Effective Filter Criteria. MDPI.
  • This compound. LookChem.
  • Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. NIH.
  • Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv
  • Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evalu
  • Continued Structural Exploration of Sulfocoumarin as Selective Inhibitor of Tumor-Associated Human Carbonic Anhydrases IX and XII. MDPI.
  • 3-Nitrocoumarin | Phospholipase Inhibitor. MedchemExpress.com.

Sources

Application Note: Development of Reductive-Activatable Biosensors using 4-Hydroxy-3-nitrocoumarin

[1]

Executive Summary

This guide details the technical workflow for developing biosensors utilizing 4-Hydroxy-3-nitrocoumarin (4H3NC) .[1] While coumarins are traditionally used as laser dyes and pH indicators, the introduction of a nitro group at the 3-position imparts unique "fluorogenic switch" capabilities.

The core principle described here is the "Nitro-Quench to Amine-On" mechanism.[1] The electron-withdrawing nitro group (


Key Applications
  • Hypoxia Detection: Monitoring low-oxygen states in tumor microenvironments.[1]

  • Enzymatic Profiling: Quantifying Nitroreductase (NTR) activity in bacterial contaminants.[1]

  • Metal Ion Chelation: Utilizing the 3-nitro-4-hydroxy motif for Cu(II) sensing.[1]

Scientific Mechanism & Logic

The Fluorogenic Switch

The 4-hydroxycoumarin scaffold is inherently fluorescent.[1] However, in 4H3NC, the nitro group at position 3 acts as a potent fluorescence quencher.

  • Quenched State (4H3NC): The strong electron-withdrawing nature of

    
     disrupts the push-pull electron system required for radiative emission, dissipating energy non-radiatively.
    
  • Fluorescent State (3-Amino-4-hydroxycoumarin): Reduction converts

    
     to 
    
    
    .[1][2] The amine acts as an electron donor, restoring the ICT process and enabling strong emission at
    
    
    .
Mechanism Diagram

The following diagram illustrates the reductive activation pathway used in this protocol.

BiosensorMechanismSubstrateThis compound(Non-Fluorescent / Quenched)IntermediateHydroxylamineIntermediateSubstrate->Intermediate Step 1: 2e- ReductionEnzymeNitroreductase (NTR)+ NADH (Cofactor)Enzyme->SubstrateCatalysisProduct3-Amino-4-hydroxycoumarin(Highly Fluorescent)Intermediate->Product Step 2: 4e- ReductionSignalEmissionλ ~ 460 nmProduct->Signal Excitation(λ ~ 360 nm)

Figure 1: Mechanism of fluorescence restoration via enzymatic reduction of the nitro group.

Experimental Protocols

Materials & Reagents
ReagentSpecificationRole
This compound >98% Purity (HPLC)Sensor Probe
DMSO Anhydrous, Cell Culture GradeStock Solvent
PBS Buffer 10 mM, pH 7.4Assay Medium
Nitroreductase (NTR) From E. coli or commercial sourceTarget Enzyme
NADH Reduced form, >98%Cofactor for NTR
Dicoumarol N/ANTR Inhibitor (Negative Control)
Protocol A: Preparation of Sensor Stock Solutions

Objective: Create stable stock solutions to prevent hydrolysis or premature degradation.

  • Primary Stock (10 mM): Dissolve 2.07 mg of 4H3NC (MW: 207.14 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.[1]

    • Storage: Aliquot into amber tubes. Store at -20°C. Stable for 3 months.

  • Working Solution (10 µM): Dilute 1 µL of Primary Stock into 999 µL of PBS (pH 7.4) immediately before use.[1]

    • Note: The final DMSO concentration should be

      
       to avoid cytotoxicity in cell assays.[1]
      
Protocol B: In Vitro Nitroreductase (NTR) Detection Assay

Objective: Validate the sensor's response to enzymatic activity.

  • Plate Setup: Use a 96-well black-bottom microplate.

  • Reaction Mix:

    • Test Well: 100 µL PBS + 1 µL Sensor Stock (10 mM) + 10 µL NADH (1 mM) + NTR enzyme (varying concentrations 0–10 µg/mL).

    • Blank Control: PBS + Sensor + NADH (No Enzyme).[1]

    • Inhibitor Control: Same as Test Well + 10 µM Dicoumarol.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Excitation: 360 nm

    • Emission: Scan 400–600 nm (Peak expected ~460 nm).[1]

    • Gain: Set based on the highest concentration positive control.

Protocol C: Hypoxia Imaging in Live Cells

Objective: Detect hypoxic environments in cancer cell lines (e.g., HeLa or A549).

  • Seeding: Seed cells in confocal dishes (35 mm) at

    
     cells/dish. Incubate 24h.
    
  • Hypoxia Induction: Incubate cells in a hypoxia chamber (

    
    ) for 4–6 hours.
    
    • Normoxia Control: Incubate duplicate dishes in standard atmosphere (

      
      ).
      
  • Staining:

    • Replace media with fresh media containing 10 µM 4H3NC .[1]

    • Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.[1]
    
  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).[1]

    • Laser: 405 nm diode laser (closest standard line to 360 nm excitation).[1]

    • Collection: 440–500 nm emission channel.[1]

Data Analysis & Validation

Quantitative Response (Representative Data)

The following table summarizes expected fluorescence intensity (FI) data in an NTR assay.

ConditionNTR Conc. (µg/mL)FI (a.u.)[3] at 460 nmFold Increase (

)
Blank 01501.0
Low Activity 14503.0
Med Activity 52,25015.0
High Activity 104,80032.0
Inhibitor 10 + Dicoumarol1801.2
Selectivity Verification

To ensure Trustworthiness of the biosensor, specificity must be tested against interfering agents.

  • Test Agents:

    
    , 
    
    
    ,
    
    
    ,
    
    
    , GSH (1 mM), Cys (1 mM),
    
    
    .
  • Acceptance Criteria: Fluorescence change (

    
    ) for interfering agents should be 
    
    
    , compared to
    
    
    for NTR/Hypoxia.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous hydrolysis or impure probe.[1]Check HPLC purity of 4H3NC. Prepare fresh stock in anhydrous DMSO.
Low Signal in Positive Control Insufficient NADH cofactor.[1]Ensure NADH is fresh (it degrades rapidly in solution).[1] Increase NADH to 100 µM.
Precipitation in Buffer Low solubility of nitrocoumarin.[1]Ensure final DMSO concentration is 0.1–0.5%.[1] Use Pluronic F-127 (0.05%) as a dispersant.[1]
No Response in Cells Probe not cell-permeable.[1]4H3NC is generally permeable, but if issues persist, verify cell viability.

References

  • Synthesis & Properties: Al-Majedy, Y. K., et al. "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization."[1][3] American Journal of Chemistry, 2015.[3] Link

  • Coumarin Biosensors: Li, X., et al. "Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments."[1] Current Organic Chemistry, 2021.[4] Link

  • NTR Sensing Mechanism: Xu, G., et al. "Nitroreductase-responsive fluorescent probes for hypoxic tumor imaging."[1] Chemical Science, 2019. (Cited for mechanistic parallel of nitro-to-amine reduction).[1][2]

  • Chemical Data: PubChem Compound Summary for CID 54682640, this compound.[1] Link

  • pKa & pH Sensitivity: Zavrsnik, D., et al. "UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin."[1] Pigment & Resin Technology, 2011.[5] Link

high-throughput screening assays using 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Assays using 4-Hydroxy-3-nitrocoumarin (4H3NC)

Executive Summary

This compound (4H3NC) is a versatile, bifunctional scaffold that has emerged as a critical tool in high-throughput screening (HTS).[1] Unlike standard coumarin dyes, the presence of the electron-withdrawing nitro group at the 3-position imparts two distinct physicochemical properties utilized in modern drug discovery:

  • Fluorescence Quenching: The nitro group acts as a potent fluorescence quencher via non-radiative decay pathways.[1] Its reduction (e.g., by nitroreductases) restores the intense fluorescence of the coumarin core, creating a "Turn-On" probe.

  • Proton Transfer Capability: With a pKa of ~4.5, 4H3NC serves as a highly effective matrix for MALDI-TOF Mass Spectrometry, particularly for the analysis of small molecules and peptides where traditional matrices (like CHCA) cause high background noise.

This guide details protocols for utilizing 4H3NC in Fluorogenic Enzymatic Assays (Nitroreductase) and Label-Free MALDI-MS Screening .

Part 1: Physicochemical Profile[2][3][4][5][6]

Understanding the molecular behavior of 4H3NC is prerequisite to assay optimization.[1]

PropertyValueCritical Relevance to HTS
Formula

Low molecular weight (207.14 Da) allows rapid diffusion in cell-based assays.[1]
pKa ~4.5Acidic hydroxyl group facilitates protonation of analytes in MALDI-MS.[1]
Absorbance Max 308 nm (UV)Matches

laser (337 nm) and Nd:YAG (355 nm) excitation sources.[1]
Fluorescence Quenched (Nitro form)Background signal is near-zero, ensuring high Signal-to-Noise (S/N) ratios upon activation.[1]
Solubility DMSO, Acetone, MeOHCompatible with standard HTS liquid handling libraries.[1]

Part 2: Fluorogenic HTS for Nitroreductase (NTR) Activity

Application: Screening for hypoxia-targeting prodrugs, bacterial contamination, or NTR-inhibitors.[1] Mechanism: 4H3NC acts as a "smart probe."[1] The nitro group quenches fluorescence via Intersystem Crossing (ISC).[1] Upon reduction by Nitroreductase (NTR) in the presence of NADH, the nitro group converts to an amino group (or hydroxylamine intermediate), restoring the strong blue fluorescence of the 4-hydroxycoumarin core.

Experimental Workflow Diagram

NTR_Assay_Workflow Probe This compound (Quenched/Dark) Reaction Enzymatic Reduction (-NO2 -> -NH2) Probe->Reaction Substrate Enzyme Nitroreductase (NTR) + NADH (Cofactor) Enzyme->Reaction Catalyst Signal 4-Hydroxy-3-aminocoumarin (Fluorescent: Ex 350nm / Em 450nm) Reaction->Signal Activation Readout HTS Plate Reader (RFU Measurement) Signal->Readout Quantification

Figure 1: Mechanism of the 4H3NC "Turn-On" Fluorescence Assay. The reduction of the nitro moiety eliminates the quenching effect, resulting in a measurable fluorescent signal proportional to enzyme activity.

Detailed Protocol (384-Well Format)

Materials:

  • 4H3NC Stock: 10 mM in anhydrous DMSO.[1]

  • Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.[1]

  • NADH Stock: 500 µM (Freshly prepared).[1]

  • Enzyme: E. coli Nitroreductase (or cell lysate).[1]

  • Positive Control: Dicoumarol (NTR inhibitor).[1]

Step-by-Step Procedure:

  • Preparation: Dilute 4H3NC stock to a working concentration of 10 µM in Assay Buffer.

  • Plating: Dispense 20 µL of enzyme/lysate into black-walled 384-well plates.

    • Screening Mode: Add 1 µL of test compounds (library).

    • Control Mode: Add 1 µL DMSO (Negative Control) or Inhibitor (Positive Control).[1]

  • Incubation (Pre-read): Incubate for 10 minutes at 37°C to allow compound-enzyme interaction.

  • Initiation: Dispense 20 µL of Substrate Mix (10 µM 4H3NC + 100 µM NADH) into all wells. Final volume: 41 µL.[1]

  • Kinetic Read: Immediately transfer to a fluorescence plate reader.[1]

    • Excitation: 350 nm

    • Emission: 450 nm

    • Mode: Kinetic read every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the slope (Vmax) of the linear portion of the fluorescence curve.

Validation Criteria:

  • Z-Factor: > 0.6 (Excellent for HTS).[1]

  • Signal Window: > 8-fold increase in fluorescence between Negative Control (No Enzyme) and Active Enzyme.[1]

Part 3: Label-Free HTS using MALDI-TOF Mass Spectrometry

Application: Screening small molecule libraries (<500 Da) where traditional matrices (CHCA/DHB) produce interfering clusters.[1] Mechanism: 4H3NC absorbs UV energy efficiently but, unlike CHCA, does not form extensive cluster ions in the low-mass region (m/z 100–500). It promotes "soft" ionization, often yielding multiply charged ions for peptides, which aids in fragmentation analysis.[1]

MALDI Matrix Preparation & Spotting Protocol

Materials:

  • Matrix Solution: 10 mg/mL 4H3NC in 50:50 Acetonitrile:Water + 0.1% TFA.[1]

  • Target Plate: Polished Steel or AnchorChip™.[1]

Step-by-Step Procedure:

  • Matrix Solubilization: Dissolve 4H3NC in the solvent mixture. Vortex for 1 minute. Note: If solution is cloudy, sonicate for 30 seconds. Do not filter; micro-crystals are beneficial.[1]

  • Sample Mixing (Dried Droplet Method):

    • Mix 1 µL of Analyte (1–10 pmol) with 1 µL of Matrix Solution.

  • Deposition: Spot 0.5 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow to air dry at room temperature. 4H3NC forms fine, homogeneous crystals, which is superior to the "sweet spot" effect seen with DHB.

  • MS Acquisition:

    • Laser Power: Set to 40–50% (slightly higher than CHCA due to nitro-quenching effects).

    • Mode: Reflectron Positive.[1]

    • Mass Range: 100–1000 Da.[1]

Comparative Advantage Table:

Feature

-CHCA (Standard)
This compound
Low Mass Noise High (Matrix clusters dominate <400 Da)Low (Clean background <400 Da)
Ionization Type Predominantly


and often

Crystal Homogeneity Variable (Needle-like)High (Fine crystals, better shot-to-shot reproducibility)
Vacuum Stability GoodExcellent (Suitable for Imaging MS)

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence (NTR Assay) Spontaneous hydrolysis or pH > 8.0Ensure Buffer pH is 7.[1]4. Store 4H3NC stock in dark at -20°C.
Low Signal Intensity (MALDI) Laser energy absorption inefficientIncrease Laser Fluence by 10-15%. Check crystal formation; if amorphous, add 10% Acetone to matrix solvent.[1]
Precipitation in Buffer Low solubility of nitro-coumarinAdd 0.05% Tween-20 to the assay buffer or limit DMSO concentration to <5%.[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Chen, H., et al. (2018).[1] A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Royal Society of Chemistry (Analyst).[1] [Link]

  • Kwon, N., et al. (2021).[2] Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.[1] Molecules.[1][3][4][5][6][2][7][8][9][10] [Link]

  • Trimpin, S., et al. (2018).[1] Compositions and methods for mass spectrometry (US9870909B2).[1] Google Patents.[1]

  • Sahoo, J., et al. (2015).[1][5] Biological evaluation and spectral characterization of 4-hydroxy coumarin analogues.[1][5] Journal of Taibah University for Science.[1] [Link]

Sources

Troubleshooting & Optimization

optimizing the yield of 4-Hydroxy-3-nitrocoumarin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy-3-nitrocoumarin Synthesis

  • Ticket ID: #NITRO-4HC-OPT

  • Subject: Yield Optimization & Troubleshooting Guide

  • Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound (3-nitro-4-hydroxycoumarin) is a classic electrophilic aromatic substitution that frequently suffers from yield variability due to the high reactivity of the 4-hydroxycoumarin substrate.[1] The 4-hydroxyl group strongly activates the 3-position, making the molecule prone to over-nitration, oxidative degradation, and "tarring" if thermodynamic parameters are not rigorously controlled.

This guide moves beyond basic recipes to provide a self-validating protocol and a troubleshooting matrix for recovering failing experiments.

Module 1: The Optimized Protocol (Standard Operating Procedure)

Objective: Synthesis of this compound via Nitration in Glacial Acetic Acid. Target Yield: >85% Purity Target: >98% (HPLC)

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Hydroxycoumarin 1.0SubstrateMust be dry; moisture causes variable acid strength.
HNO₃ (Fuming/70%) 1.2 - 1.5Electrophile SourceDo not use dilute acid. Water kills the nitronium ion (

).
Glacial Acetic Acid Solvent (10V)Solvent/CatalystActs as a heat sink and moderator.
Urea (Optional) 0.05ScavengerScavenges nitrous acid (

) to prevent oxidation.
Step-by-Step Workflow
  • Dissolution: Suspend 4-hydroxycoumarin (10 g, 61.7 mmol) in Glacial Acetic Acid (60 mL) in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

    • Checkpoint: The starting material may not fully dissolve at RT; a suspension is acceptable if fine particles are used.

  • Thermal Conditioning: Cool the suspension to 15–17°C .

    • Why? Below 10°C, the reaction stalls, leading to accumulation of reagents and a potential "runaway" exotherm later. Above 20°C, oxidative ring opening occurs.

  • Addition (The Critical Phase): Add the Nitric Acid solution dropwise over 30 minutes.

    • Observation: The suspension will clear as the nitro-derivative forms (it is often more soluble in AcOH than the starting material) or form a new, finer precipitate.

    • Control: Maintain internal temperature strictly < 20°C.

  • Maturation: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 1–2 hours.

  • Quenching: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate immediately as a yellow solid.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~6-7).

  • Purification: Recrystallize from Ethanol (95%) or an Ethyl Acetate/Ethanol mixture.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is oiling out or forming a sticky gum instead of a powder."

Diagnosis: Solvent entrapment or impurities (dinitrated species). Root Cause:

  • Temperature Spike: If the reaction exceeded 25°C during addition, oxidative degradation produced tarry byproducts.

  • Wet Reagents: Water in the acetic acid prevents clean crystallization.

Corrective Action:

  • The "Scratch" Method: Dissolve the gum in a minimum amount of hot ethanol. Cool slowly. If oiling recurs, scratch the inner glass wall with a glass rod to induce nucleation.

  • The Trituration Fix: Decant the supernatant. Add cold diethyl ether or hexanes to the gum and grind it with a spatula. This extracts impurities and often forces the solid to crash out.

Issue 2: "The Yield is consistently low (<50%)."

Diagnosis: Incomplete nitration or loss during workup. Root Cause:

  • Solubility Loss: this compound is slightly acidic (

    
    ). If you wash with water that is too basic (or large volumes of tap water), you may be dissolving your product as the nitronate salt.
    
  • Stalled Reaction: If the acid was added too cold (<5°C), the reaction didn't finish.

Corrective Action:

  • Acidify the Wash: Use 0.1 M HCl for the final wash instead of pure water to suppress ionization.

  • Check the Filtrate: Acidify the mother liquor from the quench step. If more yellow solid precipitates, your product was in the water.

Issue 3: "The melting point is broad (e.g., 160–168°C) instead of sharp (~172°C)."

Diagnosis: Contamination with starting material or regioisomers. Root Cause:

  • While the 4-OH group directs strongly to the 3-position, trace nitration at the 6-position can occur if the acid strength is too high (e.g., using H₂SO₄/HNO₃ mixed acid without strict control).

Corrective Action:

  • Recrystallization: Recrystallize from Ethanol.[2][3] The 3-nitro isomer is generally less soluble in cold ethanol than the starting material or side products.

Module 3: Mechanism & Workflow Visualization

The Chemical Pathway: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The 4-hydroxy group tautomerizes to the 2,4-chromandione, generating a highly nucleophilic enolate-like character at the C3 position.

G Start 4-Hydroxycoumarin (Substrate) Cooling Cool to 15°C (Thermodynamic Control) Start->Cooling Solvent Glacial AcOH (Solvent) Solvent->Cooling Addition Add HNO3 Dropwise (Electrophile Gen.) Cooling->Addition Reaction Stir at RT (2h) (C-3 Nitration) Addition->Reaction Exotherm Management Quench Pour into Ice Water (Precipitation) Reaction->Quench Completion Filter Filtration & Wash (Remove Acid) Quench->Filter Purify Recrystallize (EtOH) (Final Polish) Filter->Purify

Caption: Optimized workflow for the regioselective nitration of 4-hydroxycoumarin, emphasizing temperature checkpoints.

Module 4: Analytical Data Reference

ParameterSpecificationNotes
Appearance Yellow Crystalline PowderDarkens upon light exposure.
Melting Point 172°C (dec.)[4]Decomposition is common near MP.
Solubility Soluble in EtOH, AcOH, DMSOInsoluble in cold water.
pKa ~4.5Forms salts with weak bases.

References

  • Synthesis & Biological Activity: Jung, J.C., et al. (2004). "Practical synthesis of 4-hydroxycoumarin derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Physical Properties & Safety: Sigma-Aldrich Product Sheet for this compound (CAS 20261-31-8).

  • General Coumarin Nitration: "Nitration of Coumarins." Journal of the Chemical Society.[5] (Classic mechanism reference).

  • Recrystallization Protocols: Amerigo Scientific, "this compound Product Data."

Sources

Technical Guide: Strategies for Solubilizing 4-Hydroxy-3-nitrocoumarin for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-3-nitrocoumarin is a derivative of the well-known 4-hydroxycoumarin scaffold, a core structure in many anticoagulant drugs like warfarin.[1] The addition of a nitro group at the 3-position modulates its electronic properties and potential biological activity, making it a compound of interest for researchers in drug development and chemical biology. However, like many heterocyclic compounds, this compound presents a significant challenge to researchers due to its poor solubility in aqueous solutions, a critical requirement for most in vitro and cell-based biological assays.

This technical support guide provides researchers with a comprehensive set of strategies, detailed protocols, and troubleshooting advice to effectively solubilize this compound, ensuring reliable and reproducible experimental results.

Section 1: Understanding the Physicochemical Properties

A successful solubilization strategy begins with understanding the molecule's inherent properties. This compound (C₉H₅NO₅, M.W. 207.14 g/mol ) is a crystalline solid that is sparingly soluble in aqueous buffers.[2][3] Its solubility is governed by two key features: the aromatic ring system, which makes it hydrophobic, and the acidic 4-hydroxyl group.

The key to enhancing its aqueous solubility lies in the deprotonation of the 4-hydroxyl group. The predicted pKa of this proton is approximately 4.5.[4] At a pH above its pKa, the hydroxyl group loses a proton to form a water-soluble phenolate salt. This principle is fundamental to the pH-mediated solubilization strategy discussed below.

Table 1: Solubility of 4-Hydroxycoumarin Derivatives in Common Solvents
SolventSolubility of 4-HydroxycoumarinRemarks
DMSO~30 mg/mLHigh solubility; a common choice for stock solutions.[2]
Ethanol~30 mg/mLGood solubility; can be used for stock solutions.[2]
Dimethylformamide (DMF)~30 mg/mLHigh solubility; similar to DMSO.[2]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly solubleVery low solubility limits direct dissolution.[2]
Ethanol:PBS (1:5)~0.16 mg/mLModest improvement over aqueous buffer alone.[2]

Note: Data for the parent compound 4-hydroxycoumarin is often used as a proxy due to the limited specific data for the 3-nitro derivative. The principles of solubility remain the same.

Section 2: Core Solubilization Strategies & Protocols

There is no single "best" method for solubilization; the optimal choice depends on the final application, the required concentration, and the tolerance of the biological system (e.g., cells, enzymes) to co-solvents or pH changes.

Strategy 1: High-Concentration Organic Stock Solutions

This is the most common and straightforward approach. The compound is first dissolved at a high concentration in an organic solvent and then diluted into the aqueous assay buffer.

Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is highly effective at disrupting the crystal lattice energy of solid compounds like this compound, leading to high solubility.[2]

Protocol 2.1: Preparing a 20 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 2.07 mg of this compound (FW: 207.14 g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 500 µL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it should be stable for extended periods.[5]

Trustworthiness Check:

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

  • Dilution Test: Perform a serial dilution in your final assay medium. The point at which precipitation occurs indicates the limit of aqueous solubility for your specific conditions.

Strategy 2: pH-Mediated Solubilization

This strategy leverages the acidic nature of the 4-hydroxyl group to create a soluble salt.[6] This method is ideal for assays that are sensitive to organic solvents but can tolerate a slightly basic pH.

Causality: By raising the pH of the solution above the compound's pKa (~4.5), the equilibrium shifts towards the deprotonated, anionic form (phenolate), which is significantly more polar and thus more soluble in water.

Protocol 2.2: Preparing a 10 mM Stock Solution using NaOH

  • Weighing: Accurately weigh 2.07 mg of this compound.

  • Initial Suspension: Add the powder to a sterile tube and add 900 µL of sterile, nuclease-free water. The compound will not dissolve at this stage.

  • Titration: While vortexing, add 0.1 M NaOH dropwise (typically a few microliters at a time). Continue adding NaOH until the solution becomes completely clear, indicating the formation of the sodium salt.

  • Final Volume & pH Check: Adjust the final volume to 1.0 mL with sterile water. Check the pH of the stock solution; it will be basic.

  • Storage: Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Trustworthiness Check:

  • Precipitation upon Acidification: To confirm successful salt formation, take a small aliquot and add a drop of dilute acid (e.g., 0.1 M HCl). The compound should precipitate out of the solution as the pH drops below its pKa.

  • Final Assay pH: Crucially, ensure that the final concentration of this basic stock in your assay medium does not shift the overall pH to a level that would affect your biological system.

Strategy 3: Using Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively acting as a carrier to increase their aqueous solubility.[7][8][9][10]

Causality: The hydrophobic coumarin ring system of this compound can be included within the nonpolar cavity of a cyclodextrin molecule, while the hydrophilic outer surface of the cyclodextrin interacts with water, forming a stable and soluble inclusion complex.[]

Protocol 2.3: Preparing a Solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This may require stirring and gentle warming to fully dissolve.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution at the desired final concentration.

  • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your working solution. The concentration should be confirmed analytically if precision is required.

Trustworthiness Check:

  • Control Experiment: Always run a parallel control experiment with the cyclodextrin vehicle alone to ensure it does not interfere with your biological assay.

Section 3: Visualization & Workflows

Decision Workflow for Solubilization

The following diagram outlines a logical decision-making process for selecting the appropriate solubilization method.

Solubilization_Workflow start Start: Need to dissolve This compound check_solvent_tolerance Is the assay tolerant to organic solvents (e.g., DMSO)? start->check_solvent_tolerance use_dmso Use Protocol 2.1: Prepare high-concentration stock in DMSO. check_solvent_tolerance->use_dmso  Yes check_ph_tolerance Is the assay tolerant to minor pH shifts or buffering? check_solvent_tolerance->check_ph_tolerance No end_point Proceed to Experiment use_dmso->end_point use_ph Use Protocol 2.2: Prepare aqueous stock using pH adjustment (NaOH). check_ph_tolerance->use_ph  Yes use_cyclodextrin Use Protocol 2.3: Employ cyclodextrins (e.g., HP-β-CD) as a carrier. check_ph_tolerance->use_cyclodextrin No use_ph->end_point use_cyclodextrin->end_point

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of pH-Mediated Solubilization

This diagram illustrates the chemical equilibrium that is exploited to increase solubility.

pH_Mechanism cluster_0 Low pH ( < pKa ~4.5 ) cluster_1 High pH ( > pKa ~4.5 ) Neutral This compound (Neutral Form) - Poorly water-soluble - Anionic 4-O-phenolate-3-nitrocoumarin (Anionic Salt Form) - Highly water-soluble - Neutral->Anionic + OH⁻ Anionic->Neutral + H⁺

Caption: Equilibrium between neutral and anionic forms of the compound.

Section 4: Troubleshooting and FAQs

Q1: My compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?

A: This is a common issue called "crashing out." It happens when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small amount of DMSO present.

  • Cause: The DMSO keeps the compound dissolved at a high concentration, but when this is diluted into a predominantly water-based medium, the water cannot maintain that high concentration, and the compound precipitates.

  • Solutions:

    • Lower the Final Concentration: This is the simplest solution. Your desired final concentration may be too high.

    • Increase the DMSO Concentration: While keeping the final compound concentration the same, you might need a slightly higher final percentage of DMSO (e.g., 0.5% instead of 0.1%). However, you must first verify the maximum DMSO tolerance of your specific cells.[12][13]

    • Change Dilution Method: Instead of adding the stock directly to the full volume of media, try adding the stock to a smaller volume first, mixing well, and then bringing it up to the final volume. Adding the stock to a vortexing solution can also help.

    • Switch to pH or Cyclodextrin Method: If lowering the concentration isn't an option, these methods may achieve higher aqueous solubility without precipitation.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A: This is highly cell-type dependent.

  • General Rule of Thumb: Most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[12] Many researchers aim for a final concentration of ≤0.1% to be safe.[14]

  • Sensitive Cells: Primary cells and certain sensitive cell lines can show stress or toxicity at concentrations as low as 0.1%.[12][15]

  • Required Action: You must perform a vehicle control experiment. Treat your cells with the same final concentrations of DMSO that you plan to use in your experiment (e.g., 0.1%, 0.5%, 1%) and assess cell viability (e.g., using an MTT assay or trypan blue exclusion). This will determine the safe upper limit for your specific experimental system.

Q3: Can I heat the solution to improve solubility?

A: Gentle heating (e.g., 37°C) can be used cautiously to help dissolve the compound initially in a stock solution (like DMSO or NaOH).[5][16] However, there are risks:

  • Compound Degradation: Many organic molecules are heat-labile. Prolonged or excessive heating can degrade your compound, leading to inaccurate results.

  • Supersaturation: Heating can create a supersaturated solution. The compound may then precipitate out as the solution cools to room temperature or assay temperature.

  • Recommendation: Use heating sparingly and only if necessary. Sonication is often a safer alternative for breaking up small solid aggregates.

Q4: How can I be sure my compound is fully dissolved and hasn't formed microscopic precipitates?

A: Visual inspection is the first step, but it's not foolproof.

  • Clarity: The solution should be perfectly clear with no cloudiness, haze, or visible particles when held up to a light source.

  • Centrifugation: For critical applications, you can centrifuge your final working solution at high speed (e.g., 14,000 rpm for 10 minutes). If any pellet forms, your compound was not fully soluble. The supernatant can be used, but the actual concentration will be lower than calculated.

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If you can see the beam's path through the liquid, it indicates the presence of suspended colloidal particles (a sign of poor solubility). A true solution will not scatter the light.

References

  • Google Patents. (1995). Method for preparation of 4-hydroxy coumarin. CN1101045A.
  • Wikipedia. 4-Hydroxycoumarin. Retrieved from [Link]

  • Benmehdi, H., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry.
  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effects on prothrombin and thromboplastin synthesis modification.
  • Google Patents. (1957). Process for the production of 4-hydroxycoumarin. US2781361A.
  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Popielec, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. Effect of pH on the fluorescence intensity of the Coumarin. Retrieved from [Link]

  • Jevtovic, V., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules.
  • PubMed. (2018). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Retrieved from [Link]

  • Chaudhary, A., & Patel, N. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy (TCOP)
  • ResearchGate. (2024). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. Retrieved from [Link]

  • Lee, H. W., et al. (2017).
  • ResearchGate. Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin formation. Retrieved from [Link]

  • de Abreu, T. F. M. S., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research.
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]

  • PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • RSC Publishing. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances.
  • PubMed Central. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Retrieved from [Link]

  • Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Kim, D., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Harmon, D., Tu, Y., & Pham, H. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons.
  • de Souza, G. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research.

Sources

stability and storage conditions for 4-Hydroxy-3-nitrocoumarin powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Hydroxy-3-nitrocoumarin. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and reliable performance of this compound powder in your experiments. The chemical stability of this reagent is paramount for obtaining reproducible and accurate results. This guide provides in-depth troubleshooting for common issues and answers frequently asked questions regarding its storage and handling, grounding our recommendations in established chemical principles and safety protocols.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems that may arise during the handling and use of this compound, providing causal explanations and actionable solutions.

Q1: My this compound powder, which was initially a yellow to light brown crystalline solid, has darkened or changed color. What does this indicate and is it still viable?

A1:

  • Causality: A noticeable color change, typically darkening, is a primary visual indicator of chemical degradation. This can be initiated by several factors:

    • Light Exposure: Coumarin derivatives can be photosensitive. Exposure to UV or even ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of colored impurities.

    • Oxidation: The nitro group (-NO₂) makes the molecule susceptible to oxidative and reductive processes. Improperly sealed containers can allow atmospheric oxygen and moisture to react with the powder, especially in the presence of trace metal impurities or elevated temperatures.[1][2]

    • Heat Stress: Storing the compound at temperatures above the recommended conditions can accelerate the rate of decomposition.[3][4] The melting point is approximately 171°C, but degradation can occur at much lower temperatures over time.[5]

  • Troubleshooting & Protocol:

    • Quarantine the Batch: Immediately cease using the discolored powder in critical experiments to avoid skewed results.

    • Visual Comparison: If possible, compare the powder to an unopened or new batch. The difference in color can help confirm the extent of degradation.

    • Purity Check (If Equipped): For definitive analysis, a simple purity check via Thin Layer Chromatography (TLC) against a reference standard can reveal the presence of degradation products. A more advanced method would be to use HPLC or Mass Spectrometry.

    • Action: It is strongly recommended to discard the discolored product in accordance with your institution's hazardous waste disposal protocols. Using a degraded reagent introduces unacceptable variability into experimental design.

Q2: The powder appears clumped, sticky, or shows visible signs of moisture. What are the implications?

A2:

  • Causality: this compound is a dry crystalline solid. Clumping or a sticky texture indicates the absorption of moisture (hygroscopy). This is problematic for two key reasons:

    • Hydrolysis: The presence of water can lead to the hydrolytic degradation of the coumarin lactone ring over time, especially if pH conditions become acidic or basic.

    • Inaccurate Weighing: Absorbed water adds mass, making it impossible to accurately weigh the active compound for solution preparation. This directly impacts the final concentration and leads to non-reproducible experimental conditions.

  • Troubleshooting & Protocol:

    • Assess the Extent: If clumping is minor, you may attempt to dry the powder under a vacuum in a desiccator containing a suitable desiccant (e.g., Drierite, silica gel) for 24-48 hours. Do not use heat, as this can accelerate degradation.[3]

    • Re-evaluate: After drying, if the powder returns to a free-flowing state and shows no significant discoloration, it may be usable for non-critical applications. Perform a solubility test to ensure it dissolves as expected.

    • Action: For best practices and to ensure data integrity, discarding the compromised batch is the safest course of action. Future prevention is key: always store the compound in a desiccator after opening.[1][5][6]

Q3: My experimental results are inconsistent or show a loss of expected biological activity. How do I determine if the compound's stability is the root cause?

A3:

  • Causality: Inconsistent results are often the first sign of reagent degradation that may not be visually apparent. The molecular structure of this compound is critical for its function; even minor structural changes from degradation can lead to a complete loss of activity.

  • Troubleshooting & Protocol: This scenario requires a systematic approach to rule out other experimental variables. The following workflow can help diagnose the issue.

    Workflow: Troubleshooting Inconsistent Experimental Results

    G Troubleshooting Workflow for Compound Instability A Inconsistent or Negative Experimental Results B Is the compound visually OK? (No discoloration/clumping) A->B C Troubleshoot Storage & Handling. Review protocols in this guide. B->C No D Prepare a fresh stock solution from the same batch. B->D Yes H The solid powder may be degraded. Source a new, unopened batch. C->H E Repeat a key experiment with the fresh stock. D->E F Did the experiment work? E->F G The previous stock solution had likely degraded. Discard and review solution storage. F->G Yes F->H No I Repeat experiment with the new batch. H->I J Did the experiment work? I->J K The original powder batch is confirmed as the source of the issue. Discard the old batch. J->K Yes L The compound is not the root cause. Review other experimental parameters (e.g., cell lines, reagents, instrument). J->L No

    Caption: Logical workflow for diagnosing compound stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: The chemical is stable under standard ambient conditions when stored correctly. For optimal long-term stability, adhere to the following conditions, which are synthesized from multiple safety data sheets and best practices for nitro compounds.[5][6][7]

ParameterRecommended ConditionRationale & Expert Insight
Temperature Cool, ambient room temperature.Avoids thermal stress and slows kinetic degradation. Do not store in areas with significant temperature fluctuations.[4]
Atmosphere In a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) inside a desiccator.Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[1][5][6][7]
Light Store in the dark (e.g., in an amber vial or inside a cabinet).Protects against potential photodegradation, a common pathway for instability in coumarin-based molecules.[7]
Incompatibilities Store away from strong oxidizing agents, strong bases, acids, alkalis, and amines.[2][3]Prevents potentially hazardous or degradation-inducing chemical reactions. As a nitro compound, it should be handled with care.[3][8]

Q2: How should I handle the compound upon receiving it and opening the container for the first time?

A2: Proper initial handling is crucial for maintaining the long-term stability of the powder.

  • Log the Dates: Upon receipt, label the container with the date received and the date it is first opened.[4][7] This helps track the age and potential exposure of the compound.

  • Work in a Controlled Area: Handle the powder in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Minimize Exposure: Open the container only for the time required to weigh the desired amount. Avoid leaving the container open to the lab atmosphere.

  • Reseal and Store Properly: After weighing, flush the container headspace with an inert gas like argon or nitrogen before tightly resealing the cap. Place the sealed container inside a desiccator for storage.[7]

Q3: What are the recommended solvents for creating stock solutions, and how stable are these solutions?

A3: 4-Hydroxycoumarin, a related compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at concentrations around 30 mg/mL.[9] It is sparingly soluble in aqueous buffers.[9]

  • Protocol for Stock Solution Preparation (10 mM in DMSO):

    • Calculate the mass of this compound powder needed (Molecular Weight: 207.14 g/mol ). For 1 mL of a 10 mM solution, you would need 0.20714 mg.

    • Accurately weigh the powder into a sterile, amber glass vial or a clear vial wrapped in aluminum foil.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Solution Stability: Aqueous solutions are not recommended for storage beyond one day.[9] For organic stock solutions, it is best practice to prepare them fresh. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C for short to medium-term periods (e.g., up to one month at -20°C, up to 6 months at -80°C), though stability should be validated for your specific application.[10] Always allow aliquots to thaw completely and equilibrate to room temperature before use.

References

  • S D Fine-Chem Limited. 4-HYDROXYCOUMARIN Safety Data Sheet. Available from: [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Available from: [Link]

  • Ministry of Manpower, Singapore. (n.d.). Safe Use, Handling and Storage of Nitrocellulose. Occupational Safety & Health Circular. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. UTSC Laboratory Health and Safety Manual. Available from: [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Available from: [Link]

  • Loba Chemie. (2018). 4-HYDROXYCOUMARIN Safety Data Sheet. Available from: [Link]

Sources

minimizing spectral overlap with 4-Hydroxy-3-nitrocoumarin in multicolor imaging

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Multicolor Imaging with 4-Hydroxy-3-nitrocoumarin

A Senior Application Scientist's Guide to Minimizing Spectral Overlap

Welcome to the technical support center for advanced multicolor imaging applications. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound. As a blue-emitting fluorophore with environment-sensitive spectral properties, its successful integration into multicolor experiments requires a nuanced approach. This document provides in-depth troubleshooting guides and FAQs to help you navigate and resolve issues related to spectral overlap, ensuring the integrity and accuracy of your imaging data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when incorporating this compound into a multicolor imaging panel.

Question: What is spectral overlap, and why is it a critical issue?

Answer: Spectral overlap, also known as crosstalk or bleed-through, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[1][2] This happens because fluorophores emit light over a range of wavelengths, not just at their peak, and these emission spectra can overlap.[1] It leads to "false positive" signals, where a structure appears to contain a fluorophore that isn't actually there, severely compromising the quantitative and qualitative analysis of your images.[3][4] Crosstalk can arise from two main sources:

  • Excitation Crosstalk: When the laser used to excite one dye also partially excites another dye in the panel.[1]

  • Emission Crosstalk: When the emission tail of one dye spills into the detection window (filter) of an adjacent dye.[1][5]

Question: What are the specific spectral properties of this compound?

Answer: The precise excitation and emission maxima of this compound are highly dependent on its chemical environment, particularly the solvent.[6] Unlike more stable dyes, its spectral characteristics can shift significantly based on solvent polarity.

  • In general, coumarin derivatives are excited by UV or violet light (approx. 350-400 nm) and emit in the blue-to-green region of the spectrum (approx. 420-470 nm).[7][8]

  • For instance, studies on related 4-hydroxycoumarin derivatives show emission maxima ranging from 420-460 nm in ethanol.[7]

  • Crucially, the presence of a nitro group can alter these properties, and fluorescence has been noted specifically in solvents like acetonitrile.[6]

  • Expert Recommendation: Before conducting any multicolor experiment, you must empirically determine the excitation and emission spectra of this compound in the exact buffer and mounting medium you will use for your samples. This baseline measurement is the foundation of a successful experiment.

Question: Which common fluorophores are most likely to cause spectral overlap with this compound?

Answer: Given its blue-green emission, this compound has the highest potential for spectral overlap with fluorophores in the cyan, green, and yellow regions of the spectrum. The most common culprits include:

  • Green Fluorophores: FITC, Alexa Fluor 488, GFP, and other fluorescein derivatives.

  • Cyan Fluorophores: CFP, DyLight 405 (in its emission tail), and other coumarin-based dyes.

  • Yellow Fluorophores: YFP, Cy3 (in its excitation shoulder), and Alexa Fluor 532/546 (potential for emission tail overlap).

Question: What are the primary strategies to minimize or correct for spectral overlap?

Answer: There are three main lines of defense against spectral overlap, which can be used in combination:

  • Intelligent Experimental Design: The most effective approach is to prevent overlap from occurring in the first place. This involves careful selection of fluorophores with well-separated spectra and optimizing the microscope's optical components (filters and lasers).[1]

  • Sequential Image Acquisition: This technique involves exciting and detecting each fluorophore one at a time. By imaging each channel sequentially, you eliminate the possibility of excitation crosstalk.[9]

  • Post-Acquisition Computational Correction: If overlap is unavoidable, computational methods like spectral unmixing can be used to mathematically separate the mixed signals.[3][10][11] This requires acquiring "reference spectra" from single-stained control samples.[12]

Part 2: In-Depth Troubleshooting and Protocols

This section provides a structured workflow for diagnosing and solving spectral overlap when using this compound.

Issue: Signal from this compound is detected in my green (e.g., Alexa Fluor 488) channel.

This is a classic case of emission crosstalk. Follow this systematic guide to resolve the issue.

The causality of most overlap issues with this specific coumarin stems from a misunderstanding of its actual emission profile in the experimental context. Do not rely solely on generic data; you must perform this validation.

Protocol 1: Empirical Measurement of this compound Spectrum

  • Sample Preparation: Prepare a solution of this compound at a working concentration in the exact same buffer used for your final cell staining and imaging (e.g., PBS, HBSS). If you use a mounting medium, prepare a slide with the dye in that medium.

  • Spectrofluorometer Measurement:

    • Place the sample in a spectrofluorometer.

    • Perform an excitation scan to find the optimal excitation wavelength (typically between 350-400 nm).

    • Using the determined excitation maximum, perform an emission scan (e.g., from 400 nm to 600 nm) to record the full emission spectrum. Note the emission maximum (λ_em) and the full-width at half-maximum (FWHM).

  • Microscope-Based Measurement (Lambda Scan):

    • If your confocal microscope has a spectral detector, this is the preferred method.

    • Prepare a slide with your sample as described in step 1.

    • Using the excitation laser closest to your determined maximum (e.g., 405 nm), acquire a "Lambda Stack" or "Spectral Image."

    • The resulting data will show you the precise emission profile of your dye as seen by your microscope's specific detectors and dichroics.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Validation prep Prepare 4-HNC in final experimental buffer acq_lambda Acquire Lambda Scan on microscope prep->acq_lambda Preferred Method acq_fluor Measure on Spectrofluorometer prep->acq_fluor Alternative analysis Plot Emission Spectrum acq_lambda->analysis acq_fluor->analysis result Identify True λ_em and Spectral Width analysis->result

Caption: Workflow for empirical spectral characterization.

Once you have the true emission profile, you can intelligently design your experiment to prevent bleed-through.

A. Strategic Fluorophore Selection

Your goal is to maximize the spectral distance between this compound and its neighboring dyes.

Fluorophore ChannelRecommended DyesRationale for Selection
Channel 1 (Blue) This compound Your fluorophore of interest. Emission expected ~450-470 nm.
Channel 2 (Green) AVOID IF POSSIBLE. If necessary, use a dye with a very narrow emission, like an eGFP variant, but expect challenges.High potential for severe overlap.
Channel 3 (Orange/Red) Alexa Fluor 555, Cy3, Alexa Fluor 594, Texas RedThese dyes are excited by green/yellow lasers (~540-590 nm) and emit far from the coumarin's blue-green signal, minimizing emission crosstalk.
Channel 4 (Far-Red) Alexa Fluor 647, Cy5, Alexa Fluor 680Ideal for pairing. Excited by a red laser (~633-650 nm) with emission in the far-red, ensuring excellent spectral separation.

B. Optimized Instrument Configuration

Fine-tuning your microscope's light path is critical.

Protocol 2: Optimizing Excitation and Emission Filters

  • Choose the Right Excitation Laser: Use the laser line that is closest to the excitation peak of this compound (likely 405 nm) while minimizing the excitation of other fluorophores.[1]

  • Tighten the Emission Filter: Based on the emission spectrum you measured in Step 1, select the narrowest bandpass filter possible that still captures sufficient signal. For example, if your emission peak is at 460 nm and the spectrum is broad, a 460/20 nm filter is much better than a 480/40 nm or a longpass filter. This physically blocks the unwanted emission from reaching the detector.[1]

  • Check All Filters: Ensure the emission filters for your other channels do not overlap with the coumarin's emission tail. Consult the manufacturers' spectral charts for your specific filters.[13]

C. Implement Sequential Acquisition

This is one of the most robust methods for eliminating crosstalk.

Protocol 3: Setting Up Sequential Scanning

  • Define Scan Groups: In your microscope software, create a separate scan setting or "track" for each fluorophore.

  • Assign Laser and Detector:

    • Track 1: Activate only the 405 nm laser and the detector for the this compound channel.

    • Track 2: Activate only the 561 nm laser and the detector for your red fluorophore (e.g., Alexa Fluor 594).

    • Track 3: Activate only the 640 nm laser and the detector for your far-red fluorophore (e.g., Cy5).

  • Acquire Sequentially: Configure the software to acquire the image line-by-line or frame-by-frame for each track sequentially. This ensures that when the 405 nm laser is on, only the blue channel detector is active, preventing any bleed-through into the red or far-red channels.

cluster_problem Problem Definition cluster_solutions Solution Pathways problem Spectral Overlap Detected? check_spectra Are Spectra Well Separated? problem->check_spectra redesign Redesign Panel: - Change Fluorophores - Tighten Filters check_spectra->redesign No sequential Use Sequential Acquisition check_spectra->sequential Yes (but still overlap) redesign->sequential unmix Use Spectral Unmixing sequential->unmix If overlap persists

Caption: Decision tree for minimizing spectral overlap.

When experimental optimization is insufficient, spectral unmixing is your most powerful tool. The principle is to teach the software what the "pure" spectrum of each dye looks like, allowing it to mathematically calculate the contribution of each dye to every pixel in the mixed image.[14]

Protocol 4: Linear Spectral Unmixing

  • Prepare Control Samples: This is the most critical step for accuracy.[12] You need one sample for each fluorophore in your panel, stained under the exact same conditions as your fully stained experimental sample.

    • Sample 1: Stained ONLY with this compound.

    • Sample 2: Stained ONLY with your red fluorophore.

    • Sample 3: Stained ONLY with your far-red fluorophore.

  • Acquire Reference Spectra:

    • Place your first control sample (e.g., coumarin only) on the microscope.

    • Using the exact same imaging settings as your final experiment (laser powers, gain, pinhole, etc.), acquire a lambda scan. This is your "reference spectrum" for the coumarin.

    • Save this reference spectrum in the software's library.

    • Repeat this process meticulously for every single-stained control sample.

  • Acquire the Experimental Image:

    • Place your fully stained (multicolor) sample on the microscope.

    • Acquire a lambda scan using the same settings.

  • Apply the Unmixing Algorithm:

    • Open the experimental lambda stack.

    • Launch the spectral unmixing tool in your software.

    • Select the reference spectra you acquired (coumarin, red, far-red) from the library.

    • Execute the linear unmixing algorithm.[10] The software will generate a new set of images, one for each fluorophore, where the crosstalk has been computationally removed.

  • Validate the Results:

    • As a crucial quality control step, apply the unmixing algorithm to one of your single-stained reference images (e.g., the coumarin-only image).

    • The result should be an image with a strong signal in the coumarin channel and near-zero signal in all other channels. If you see significant signal in other channels, your reference spectra were not acquired correctly.

cluster_acq Acquisition Phase cluster_proc Processing Phase cluster_output Output & Validation acq_multi Acquire Lambda Scan of Multicolor Sample apply_alg Apply Linear Unmixing Algorithm acq_multi->apply_alg acq_ref1 Acquire Reference Spectrum (4-HNC Only) acq_ref1->apply_alg Input Reference Library acq_ref2 Acquire Reference Spectrum (Fluor 2 Only) acq_ref2->apply_alg Input Reference Library acq_refN ... (Fluor N Only) acq_refN->apply_alg Input Reference Library final_img Generate Final Unmixed Images apply_alg->final_img validate Validate on Controls final_img->validate

Caption: The experimental workflow for spectral unmixing.

References

  • Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol.American Chemical Society.
  • Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin.Hindawi.
  • 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization.Scientific & Academic Publishing.
  • Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning.PLOS ONE.
  • The excitation and fluorescence emission spectra of the hydroxycoumarin dyes in acetone at 293 K.ResearchGate.
  • Crosstalk in Fluorescence Microscopy. Scientific Volume Imaging. Available at: [Link]

  • Investigating dye performance and crosstalk in fluorescence enabled bioimaging using a model system. PLOS ONE. Available at: [Link]

  • Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. Available at: [Link]

  • Unlocking Insights: The Vital Role of Unmixing Algorithms in Spectral Flow Cytometry. Beckman Coulter. Available at: [Link]

  • Spectral Overlap. Syracuse University Flow Core. Available at: [Link]

  • Fluorescence crosstalk reduction by modulated excitation-synchronous acquisition for multispectral analysis in high-throughput droplet microfluidics. Royal Society of Chemistry. Available at: [Link]

  • A Survey of Spectral Unmixing Algorithms. MIT Lincoln Laboratory. Available at: [Link]

  • Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. Bitesize Bio. Available at: [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE. Available at: [Link]

  • Fluorescence Microscopy Errors. Evident Scientific. Available at: [Link]

  • Assessing crosstalk in simultaneous multicolor single-molecule localization microscopy. Nature Communications. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Hydroxy-3-nitrocoumarin. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical starting material and intermediate in organic synthesis.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Core Purification Strategies: A Mechanistic Overview

Crude this compound, typically synthesized by the nitration of 4-hydroxycoumarin, often contains unreacted starting materials, potential side-products such as 4-chloro-3-nitrocoumarin if chlorinated reagents are used, or hydrolysis products.[2][3] The choice of purification technique hinges on the nature of these impurities and the desired final purity. The compound's key feature is the acidic hydroxyl group (predicted pKa ≈ 4.50), which dictates many of the purification strategies.[1]

Physical & Chemical Properties
PropertyValueSource
Molecular FormulaC₉H₅NO₅[4]
Molecular Weight207.14 g/mol N/A
Melting Point~172 °C (with decomposition)[1]
AppearanceCrystalline solid[5]
pKa (predicted)4.50 ± 1.00[1]

Troubleshooting Guide & Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques, formatted as answers to common laboratory challenges.

Question 1: "My crude product is a discolored solid with a broad melting point. What is the most robust method to achieve high purity?"

Answer: For a crude product with significant impurities, a multi-step approach combining acid-base extraction followed by recrystallization is the most effective strategy. The initial extraction will remove neutral impurities and unreacted starting materials with different acidity, while the final recrystallization will polish the product to a high crystalline purity.

Protocol 1: High-Purity Purification via Acid-Base Extraction & Recrystallization

This protocol leverages the acidic nature of the 4-hydroxyl group to isolate it from non-acidic impurities.

Part A: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The acidic this compound will deprotonate to form its water-soluble sodium salt and move to the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

    • Expert Insight: Sodium bicarbonate is a weak base, suitable for extracting this relatively acidic compound. Using a strong base like NaOH could potentially hydrolyze the lactone ring, especially with prolonged exposure or heat.[2]

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Back-Wash (Optional): Wash the combined aqueous layer with fresh ethyl acetate or DCM one more time to remove any residual neutral impurities.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2). The protonated, water-insoluble this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

Part B: Recrystallization

  • Solvent Selection: Ethanol is a commonly cited and effective solvent for recrystallizing this compound.[6] The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude, extracted solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath to further encourage crystallization.

  • Collection & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.[2]

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Ethyl Acetate Neutral Neutral Impurities in Ethyl Acetate Crude->Neutral Remains in Organic Layer Salt Sodium Salt of Product (Water Soluble) Crude->Salt + NaHCO3 (aq) (Extraction) Precipitate Pure Product (Solid Precipitate) Salt->Precipitate + HCl (aq) (Acidification)

Caption: Workflow for purification via acid-base extraction.

Question 2: "My product is only slightly impure, and I need a faster purification method than extraction. What do you recommend?"

Answer: If the crude product is already of reasonable quality (e.g., correct color, slightly off melting point), a simple recrystallization is often sufficient and much faster than a full extraction workflow.

Protocol 2: Rapid Purification by Recrystallization

This protocol is optimized for speed and efficiency when dealing with minor impurities.

  • Solvent Selection: Choose an appropriate solvent. Ethanol is a good starting point.[6] For different impurity profiles, you may need to screen other solvents (e.g., methanol, acetic acid, or solvent mixtures like ethanol/water).

  • Dissolution: In a flask, add the crude solid and the minimum volume of boiling solvent required for complete dissolution. This ensures the solution is saturated, maximizing yield upon cooling.

  • Decolorization (Optional): If the solution is colored by minor, highly-conjugated impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Caution: Add charcoal carefully to the hot solution to avoid bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any other insoluble matter.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature, then in an ice bath. Slow cooling generally promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry thoroughly.

Workflow Diagram: Recrystallization

Recrystallization Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Pure Pure Crystalline Product Collect->Pure

Caption: Standard workflow for purification by recrystallization.

Question 3: "I have impurities that are structurally very similar to my product and co-precipitate during recrystallization. Is there another option?"

Answer: When impurities have similar solubility profiles, making recrystallization ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution) as the stationary phase.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a TLC plate first. A good starting point for a polar compound like this compound is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.

    • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent ratios. The ideal system will show the product spot with a retention factor (Rƒ) of approximately 0.3-0.4, well-separated from impurity spots.

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet packing is recommended to avoid air bubbles).

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column (dry loading). This technique generally results in better separation.

  • Elution: Run the column by adding the eluent to the top and collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

  • Melting Point Analysis: A sharp melting point close to the literature value (~172 °C) is a good indicator of purity.[1] Impurities typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate when visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7] A typical method would involve a C18 reversed-phase column with a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile or methanol as the mobile phase.[7] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment without a reference standard.[8][9]

Q2: My compound seems to be degrading on the silica gel column. Why is this happening and what can I do? The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. This compound is relatively stable, but if you suspect degradation (streaking on TLC, low recovery), you can:

  • Use Deactivated Silica: Pre-treat the silica gel with a small amount of a base like triethylamine mixed into the eluent (e.g., 0.1-1%) to neutralize the acidic sites.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, although this will require re-optimizing the mobile phase.[10]

Q3: What are the primary safety precautions I should take when handling this compound? this compound is classified as toxic if swallowed.[4] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhaling the dust or allowing the compound to contact your skin or eyes.[5]

Q4: Can I use water for recrystallization? While some parent 4-hydroxycoumarins can be recrystallized from boiling water, the nitro-derivative may have different solubility properties.[11] Ethanol is generally a more reliable choice.[6] If you attempt recrystallization from water, be aware that the compound is only sparingly soluble in aqueous buffers, and you may need a large volume of boiling water, potentially leading to lower recovery.[5]

References

  • Stahmann, M. A., Huebner, C. F., & Link, K. P. (1941). Synthesis of 4-hydroxycoumarins. U.S. Patent No. 2,465,293. Washington, DC: U.S.
  • Firoozi, S., Salahvarzi, S., & Dadgar, Z. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • LookChem. This compound. [Link]

  • Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-159. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry Lab Manual. [Link]

  • Djandé, Y. A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 20-31. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54682640, this compound. [Link]

  • Abdou, M. M., et al. (2016). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 53(1), 88-116. [Link]

  • El-Samaily, M. A., et al. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Egyptian Journal of Chemistry, 59(4), 485-534. [Link]

  • de Souza, B., & Klein, E. (2018). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. RSC Advances, 8(3), 1396-1406. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Siddiqui, H. L., et al. (2008). Crystal Structure of 3-Nitro-4-hydroxycoumarin. Analytical Sciences: X-ray Structure Analysis Online, 24, x25-x26. [Link]

  • Chennaiah, M. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 4(4), 385-390. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 48(1), 1-15. [Link]

Sources

Technical Support Center: Optimization of 4-Hydroxy-3-nitrocoumarin (4H3NC) Fluidics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-Hydroxy-3-nitrocoumarin (4H3NC) is a planar, bicyclic aromatic compound often used as a synthone in drug discovery or as a biological probe.[1] Its handling is complicated by two competing physical properties: the hydrophobicity of the coumarin scaffold and the acidity of the 4-hydroxyl group (modulated by the electron-withdrawing 3-nitro group).[1]

The Core Challenge: Aggregation in this molecule is typically driven by


-

stacking
of the planar rings in aqueous environments or protonation-induced precipitation in acidic buffers.[1]
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
CAS 20261-31-8Reference ID for safety data.[1][2][3][4]
pKa ~4.50 (Predicted)CRITICAL: At pH > 5.5, it exists as a soluble anion.[1] At pH < 4.5, it is neutral and insoluble.[1]
Solubility (DMSO) High (> 30 mg/mL)Ideal for master stocks.[1] Hygroscopic nature of DMSO is the main risk.
Solubility (Aq. Buffer) Low (< 0.2 mg/mL)Requires intermediate dilution steps; sensitive to "shock dilution."[1]
Appearance Yellow crystalline solidColor intensity is pH-dependent (Nitrophenolate-like chromophore).[1]

Master Stock Preparation Protocol

Objective: Create a stable, aggregation-free master stock solution (typically 10 mM - 50 mM).

Reagents Required[2][5][6][7][8]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.[1]

    • Why: Water content in DMSO >0.1% can initiate "micro-seeding" of crystals during freeze-thaw cycles.[1]

  • Vessel: Amber glass vials (borosilicate).

    • Why: Nitro-coumarins can undergo slow photochemical degradation; amber glass prevents UV exposure.[1] Plastic tubes (polypropylene) can leach plasticizers which nucleate aggregates.

Step-by-Step Procedure
  • Weighing: Weigh the target mass of 4H3NC into the amber vial.

  • Solvent Addition: Add Anhydrous DMSO to achieve 50 mM concentration.

    • Note: If sonication is required, limit to 30 seconds at ambient temperature.[1] Heat promotes degradation of the nitro group.

  • Visual QC: Hold the vial against a light source. The solution should be a clear, bright yellow.[1] Any turbidity indicates moisture contamination or impurities.[1]

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Flash freeze in liquid nitrogen before placing in -20°C or -80°C.[1]

    • Mechanism:[1][5] Slow freezing allows water (from air) to migrate into the DMSO, creating "ice needles" that force the compound out of solution (cryoconcentration). Flash freezing prevents this.[1]

Dilution Strategy: The "Intermediate Step"

Directly pipetting a 50 mM DMSO stock into an aqueous buffer often causes immediate, invisible micro-precipitation (the "Crash-Out" effect), leading to erratic bioassay data.[1]

The 3-Step Cascade Dilution

Do not jump from 100% DMSO


 1% DMSO.[1] Use an intermediate.

DilutionProtocol cluster_warn CRITICAL PARAMETERS Stock Master Stock (50 mM in DMSO) Inter Intermediate Stock (5 mM) Solvent: 100% DMSO Stock->Inter 1:10 Dilution (in DMSO) Working Working Solution (50 µM) Buffer (pH > 6.0) Inter->Working 1:100 Dilution (Dropwise + Vortex) pH Buffer pH must be > 6.0 (Maintains Anionic State) Working->pH Mix Vortex immediately upon addition

Figure 1: Cascade dilution strategy to prevent solvent shock precipitation.

Troubleshooting & FAQs

Q1: My solution turned from yellow to colorless upon dilution. Did it degrade?

Diagnosis: Likely Protonation .[1] Explanation: 4H3NC acts as a pH indicator.[1]

  • pH > 5.0 (Anionic): The negative charge delocalizes into the nitro group, creating a strong yellow chromophore.

  • pH < 4.0 (Neutral): The molecule is protonated, breaking the conjugation, resulting in a colorless (and less soluble) solution.[1] Fix: Check the pH of your assay buffer. If the assay requires acidic conditions (pH < 5), you must lower the concentration significantly (< 10 µM) to maintain solubility of the neutral form.

Q2: I see erratic inhibition values (high standard deviation) in my enzyme assay.

Diagnosis: Colloidal Aggregation . Explanation: At concentrations > 10 µM, coumarins can form promiscuous colloidal aggregates that sequester enzymes, leading to false positives.[1] Test: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1]

  • Logic: Non-ionic detergents disrupt the hydrophobic

    
    -
    
    
    
    stacking of coumarin aggregates.[1] If the IC50 shifts dramatically (e.g., from 1 µM to >100 µM) after adding detergent, your original activity was an artifact of aggregation.[1]
Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. Analysis: Ethanol is less hygroscopic than DMSO but more volatile.[1]

  • Pros: Easier to remove if necessary; less toxic to some cells.[1]

  • Cons: Evaporation changes concentration over time.[1] Solubility is generally lower (approx. 30 mg/mL max). Recommendation: Use Ethanol only for short-term experiments where DMSO toxicity is a confirmed issue.

Mechanism of Aggregation

Understanding the molecular state allows for better experimental design. The diagram below illustrates the competition between solubility (ionization) and aggregation (stacking).

AggregationMechanism Soluble Soluble Neutral Neutral Soluble->Neutral Protonation Neutral->Soluble Deprotonation Aggregate Aggregated Colloid High Conc. or Low Temp Pi-Pi Stacking Neutral->Aggregate Stacking Aggregate->Neutral Disruption Acid Acidification (H+) Acid->Neutral Base Basification (OH-) Conc High Concentration (>50 µM) Conc->Aggregate Detergent Detergent (Triton X-100) Detergent->Aggregate Inhibits

Figure 2: The pH-dependent solubility equilibrium of 4H3NC.[1]

References

  • PubChem. (2023). This compound Compound Summary (CID 54682640).[1] National Library of Medicine. Retrieved from [Link]

  • Jia, X., et al. (2022).[1] Coumarin derivatives inhibit the aggregation of β-lactoglobulin.[1][6][7] Royal Society of Chemistry Advances. Retrieved from [Link][1]

  • Huda, Z. U., et al. (2022).[1] Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence. Retrieved from [Link][1]

Sources

managing pH sensitivity of 4-hydroxycoumarin derivatives in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing pH Sensitivity in Experimental Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxycoumarin derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges posed by the inherent pH sensitivity of this important class of compounds.

The Foundational Principle: Why Are 4-Hydroxycoumarin Derivatives So Sensitive to pH?

Before diving into troubleshooting, it's crucial to understand the chemistry at play. The 4-hydroxycoumarin scaffold possesses a hydroxyl group at the C4 position which is acidic. This acidity means the compound can exist in different forms depending on the pH of the surrounding environment. It engages in a pH-dependent keto-enol tautomerism, existing as a protonated (neutral) species in acidic conditions and a deprotonated (anionic) species in alkaline conditions[1].

This equilibrium is the root cause of many experimental challenges. The transition between the protonated and deprotonated state significantly alters the molecule's properties, including:

  • Solubility: The deprotonated (ionic) form is generally more soluble in aqueous media than the neutral form[2].

  • Spectroscopic Properties: The electronic structure changes upon deprotonation, leading to shifts in UV-Visible absorption and fluorescence spectra[3][4][5].

  • Reactivity and Binding: The charge and shape of the molecule are altered, which can affect its interaction with biological targets like enzymes or receptors.

The pH at which the compound is 50% protonated and 50% deprotonated is its pKa. Operating your assay near the pKa of your specific derivative is often a recipe for inconsistent and unreliable data, as small fluctuations in pH can cause large shifts in the equilibrium.

Caption: pH-dependent equilibrium of 4-hydroxycoumarin derivatives.

Key Physicochemical Data

Understanding the pKa of your specific derivative is the first step toward managing its behavior.

CompoundCommon UseApproximate pKaReference
4-Hydroxycoumarin Parent Compound4.5[6]
Warfarin Anticoagulant5.2[7][8]
Phenprocoumon Anticoagulant4.2[2]
Acenocoumarol Anticoagulant~4-5 (inferred)¹[9][10]

¹Acenocoumarol's pKa is not explicitly stated in the search results, but as a warfarin derivative with an electron-withdrawing nitro group, its acidity is expected to be similar to or slightly greater than warfarin (lower pKa).

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxycoumarin derivative is precipitating in my aqueous assay buffer. How can I fix this?

Answer: This is a classic solubility problem tied directly to pH. 4-hydroxycoumarin and its derivatives are sparingly soluble in neutral or acidic aqueous solutions but become much more soluble in alkaline conditions where they can deprotonate to form a more polar salt[2][11].

Causality: At a pH below the compound's pKa, the neutral, protonated form dominates. This form is less polar and thus has lower solubility in aqueous buffers, causing it to precipitate.

Solutions:

  • pH Adjustment: The most direct solution is to increase the pH of your buffer. Ensure the final pH is at least 1.5 to 2 units above the pKa of your compound. For warfarin (pKa ~5.2), a buffer at pH 7.2 or higher is advisable.

  • Use of Co-solvents: For stock solutions, first dissolve the compound in an organic solvent like DMSO or ethanol, in which it is highly soluble (~30 mg/mL)[11][12]. You can then dilute this stock into your aqueous buffer. Crucially , ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid interfering with biological activity or causing protein denaturation.

  • Self-Validation Check: After preparing your final assay solution, visually inspect it for any cloudiness or precipitate. For quantitative confirmation, centrifuge a sample and measure the absorbance of the supernatant; a lower-than-expected absorbance indicates incomplete dissolution.

Q2: I'm seeing inconsistent results in my enzyme inhibition assay. Could pH be the culprit?

Answer: Absolutely. Inconsistency is a hallmark of an assay running at a suboptimal pH, especially near the compound's pKa.

Causality: If your buffer pH is, for example, 5.5 and you are working with warfarin (pKa ~5.2), minor, uncontrolled variations—such as CO₂ from the air dissolving into the buffer and lowering its pH slightly—can significantly shift the ratio of the active/inactive or binding/non-binding species. This leads to poor reproducibility. Furthermore, the activity of your target enzyme is also likely pH-dependent, creating a complex, multi-variable problem.

Solutions:

  • Buffer Optimization: Your primary goal is to find a pH range where both your compound is stable and fully soluble, and your enzyme is active and stable. This often requires running a pH-rate profile for your enzyme and a pH-solubility profile for your compound.

  • Choose a Robust Buffer pH: Select a buffer pH that is at least 2 units away from your compound's pKa. For most 4-hydroxycoumarin derivatives, working in a physiological buffer like PBS at pH 7.4 is a good starting point, as the compound will be predominantly in its soluble, deprotonated form[13].

  • Sufficient Buffering Capacity: Use a buffer concentration that is high enough to resist pH changes from sample addition or atmospheric CO₂. A concentration of 50-100 mM is typically robust for in vitro assays[14][15].

Q3: The UV-Vis absorbance maximum (λmax) of my compound seems to shift between experiments. Why?

Answer: This is a direct spectroscopic manifestation of the pH-dependent equilibrium. The protonated and deprotonated forms of 4-hydroxycoumarin derivatives have different electronic structures and, therefore, different absorption spectra[3][5].

Causality: The enol form (protonated) and the coumarinate anion (deprotonated) are distinct chemical species with unique chromophores. As the pH changes, the ratio of these two species changes, and the observed spectrum is a composite of both. A shift in λmax indicates a shift in this equilibrium. Ionization of the hydroxyl group often leads to a bathochromic shift (a shift to longer wavelengths)[5].

Solutions:

  • Standardize and Verify pH: Before every experiment, measure and record the pH of your buffer. Do not assume a buffer labeled "pH 7.4" is exact.

  • Run a pH-Spectrum Analysis: Intentionally measure the UV-Vis spectrum of your compound in a series of buffers across a wide pH range (e.g., pH 3 to 10). This will reveal the λmax for both the protonated and deprotonated species and identify the "isobestic point"—a specific wavelength where the absorbance of both species is identical. Measuring at the isobestic point can sometimes provide pH-independent quantification, though it may not be the most sensitive wavelength.

  • Operate at a Stable λmax: From your pH-spectrum analysis, choose a buffer pH where the λmax is stable and does not shift with minor pH variations. This will be in a pH region far from the pKa.

Troubleshooting Guide & Experimental Protocols

Protocol 1: Establishing a pH-Robust Assay

This protocol provides a systematic workflow to determine the optimal pH for your assay, ensuring both compound stability and biological relevance.

Workflow cluster_Phase1 Phase 1: Compound Characterization cluster_Phase2 Phase 2: Biological System Characterization cluster_Phase3 Phase 3: Optimization & Validation A 1. Prepare Buffers (pH 4.0 to 9.0, 0.5 unit increments) B 2. Determine pH-Solubility Profile (Add compound, equilibrate, measure supernatant concentration) A->B C 3. Determine pH-Spectrum Profile (Measure UV-Vis or Fluorescence spectrum at each pH) B->C F 6. Select Optimal pH (Region of high solubility, stable spectrum, and high target activity/stability) C->F D 4. Determine pH-Activity Profile of Target (Measure enzyme/cell activity vs. pH without compound) E 5. Determine pH-Stability of Target (Incubate target at each pH, then measure residual activity) D->E E->F G 7. Validate Assay (Run full assay at optimal pH, confirm reproducibility) F->G

Caption: Workflow for optimizing assay pH for 4-hydroxycoumarin derivatives.

Methodology:

  • Buffer Preparation:

    • Prepare a series of buffers covering a range from pH 4.0 to 9.0 in 0.5 pH unit increments (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).

    • Keep ionic strength consistent across all buffers if possible.

  • pH-Solubility Assessment:

    • Add a known excess amount of your 4-hydroxycoumarin derivative to an aliquot of each buffer.

    • Incubate for 1-2 hours at the assay temperature with gentle agitation to reach equilibrium.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet undissolved compound.

    • Carefully remove the supernatant and measure the concentration using a pre-validated method (e.g., HPLC or spectrophotometry at a suitable wavelength).

    • Plot solubility vs. pH. Identify the pH range where solubility is maximal and stable.

  • pH-Spectrum Assessment:

    • Prepare a solution of your compound in each buffer at a concentration where it is fully soluble.

    • Record the full UV-Vis absorption or fluorescence emission spectrum for each solution.

    • Plot λmax vs. pH. Identify the pH range where the spectrum is stable.

  • Target Activity & Stability:

    • Separately, determine the activity and stability of your biological target (e.g., enzyme, cells) across the same pH range, following your standard assay procedure (without the coumarin derivative).

  • Selection of Optimal pH:

    • Overlay the plots from steps 2, 3, and 4.

    • Identify the "sweet spot": a pH range that provides maximum compound solubility, a stable spectrum, and optimal (or at least acceptable) activity and stability for your biological target. This is your ideal operating pH.

  • Final Validation:

    • Perform your complete assay at the selected optimal pH and confirm that you obtain consistent, reproducible data.

References
  • ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenprocoumon. Retrieved from [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Retrieved from [Link]

  • Gironi, A., et al. (2011). Measurement of Warfarin in the Oral Fluid of Patients Undergoing Anticoagulant Oral Therapy. Therapeutic Drug Monitoring, 33(6), 718-724. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between the concentration of warfarin and pH in the oral.... Retrieved from [Link]

  • Stanchev, S., et al. (n.d.). Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]

  • ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Retrieved from [Link]

  • MDPI. (2022). Electrochemical Sensor for the Direct Determination of Warfarin in Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF. Retrieved from [Link]

  • Chemical Methodologies. (2019). Development and Validation of a Stability Indicating HPLC Method for the Determination of Warfarin Sodium in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (n.d.). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Acenocoumarol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]

  • Wikipedia. (n.d.). Acenocoumarol. Retrieved from [Link]

  • Springer. (n.d.). Determination of warfarin by sensitized fluorescence using organized media. Retrieved from [Link]

  • PubMed. (n.d.). Determination of phenprocoumon, an anticoagulant, in human plasma. Retrieved from [Link]

  • NIH. (n.d.). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of control and stability of oral anticoagulant therapy using acenocoumarol versus phenprocoumon. Retrieved from [Link]

  • NIH. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategy used to prepare the functionalized 4-hydroxycoumarins. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acenocoumarol?. Retrieved from [Link]

  • NIH. (2023). In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Retrieved from [Link]

  • Semantic Scholar. (2019). Letter to the editor: ACENOCOUMAROL'S PHARMACOKINETIC: LINEAR OR NOT?. Retrieved from [Link]

  • PubMed. (n.d.). Active metabolites of acenocoumarol: do they contribute to the therapeutic effect?. Retrieved from [Link]

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Technical Support Center: Navigating 4-Hydroxy-3-nitrocoumarin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you identify and mitigate assay interference caused by 4-Hydroxy-3-nitrocoumarin and related scaffolds. As a known Pan-Assay Interference Compound (PAINS), this molecule can be a source of misleading results, consuming valuable time and resources. This document is designed to provide you with the expertise and practical protocols to ensure the integrity of your experimental data.

Troubleshooting Guide: Identifying and Mitigating Interference

This section addresses specific issues you may encounter when working with this compound. The question-and-answer format is designed to guide you through a logical process of identification, confirmation, and resolution.

Q1: My assay shows potent activity for this compound, but the results are difficult to reproduce and don't translate to other assays. What's happening?

A1: This is a classic sign of assay interference rather than true, specific inhibition of your target. This compound belongs to the 4-hydroxycoumarin class of compounds, which are notorious for non-specific activity and are flagged as PAINS.[1][2] The potent but inconsistent results arise because the compound is not acting through a specific, lock-and-key interaction with your target protein. Instead, it is likely disrupting the assay chemistry itself through one of several mechanisms.

The lack of translatability to orthogonal assays (which use a different detection method) is a strong indicator of an artifact.[3][4] For example, if the compound appears active in a fluorescence-based assay but shows no activity in a label-free system like mass spectrometry, the interference is almost certainly linked to the initial assay's technology.[5]

To move forward, you must shift your focus from optimizing the compound's "potency" to validating whether the observed activity is real. The first step is to perform a series of counter-screens to diagnose the mechanism of interference.

Q2: How can I definitively confirm that this compound is causing an artifact in my specific assay?

A2: A systematic hit validation cascade is essential.[4] This involves a series of logical experiments designed to uncouple the compound's chemical reactivity from true target engagement.

G A Initial Potent Hit (e.g., IC50 < 10 µM) B Is the scaffold a known PAINS? (e.g., 4-hydroxycoumarin) A->B C Run Thiol Reactivity Assay (See Protocol 1) B->C No / Unsure M Flag as PAINS and investigate mechanism of interference B->M Yes F Does adding DTT/GSH attenuate inhibition? C->F D Run Redox Cycling Assay (See Protocol 2) G Does compound produce H2O2? D->G E Test in Orthogonal Assay (e.g., change detection method) (See Protocol 3) H Is activity maintained? E->H F->D No I High Confidence Artifact: Thiol Reactivity F->I Yes G->E No J High Confidence Artifact: Redox Activity G->J Yes K High Confidence Artifact: Technology-Specific Interference H->K No L Potential for True Activity (Proceed with caution) H->L Yes M->C

Caption: Troubleshooting workflow for suspected assay interference.

Q3: What are the primary chemical mechanisms by which this compound interferes with biochemical assays?

A3: The structure of this compound contains multiple "structural alerts" that predispose it to interfere with biological assays. The primary mechanisms are:

  • Thiol Reactivity: The nitro group is strongly electron-withdrawing, making the coumarin ring system susceptible to nucleophilic attack.[5] Cysteine residues on proteins or thiol-containing reagents (like Coenzyme A or DTT) can form covalent adducts with the compound. This can directly inactivate an enzyme or disrupt the assay by consuming a key reagent.[5] This reactivity is a major source of false positives in assays that rely on thiol chemistry (e.g., many histone acetyltransferase (HAT) assays).[5]

  • Redox Cycling: Compounds with quinone-like structures, which can be formed from 4-hydroxycoumarins, are known to undergo redox cycling.[6] In the presence of reducing agents (like DTT, often present in assay buffers), the compound can be reduced and then re-oxidized by molecular oxygen. This futile cycle generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[7] The H₂O₂ produced can then non-specifically oxidize and damage proteins in the assay, leading to apparent inhibition.

  • Compound Aggregation: At higher concentrations, many PAINS can form aggregates that sequester and denature proteins, leading to non-specific inhibition. While detergents like Triton X-100 or Tween-20 are often included in assay buffers to mitigate this, aggregation can still occur and should be considered.[5]

  • Interference with Assay Technology: The compound may have intrinsic fluorescence or quenching properties that directly interfere with optical assay readouts (e.g., Fluorescence Resonance Energy Transfer, FRET). It is crucial to run controls where the compound is tested in the absence of the enzyme to check for such effects.[5][8]

Interference MechanismDescriptionRecommended Confirmation Assay
Thiol Reactivity Covalent modification of cysteine residues on proteins or thiol-containing reagents.Thiol-scavenging assay (e.g., with CPM probe); UPLC-MS analysis of adduct formation with GSH or CoA.[5]
Redox Cycling Generation of Reactive Oxygen Species (ROS) through futile redox cycles.Horseradish Peroxidase-Phenol Red (HRP-PR) assay to detect H₂O₂ production.[7]
Aggregation Formation of compound aggregates that non-specifically sequester and inhibit proteins.Dynamic Light Scattering (DLS); dose-response curve analysis for steep Hill slopes (>2).[5]
Optical Interference Intrinsic fluorescence or quenching of the assay signal.Pre-read and post-read controls (compound + buffer + probe, no enzyme).[5]
Q4: Are there ways to modify my assay protocol to reduce or eliminate interference from this compound?

A4: Yes, several strategies can help you confirm interference and potentially "rescue" an assay from thiol-reactive compounds, although the primary goal should be to triage these compounds early.

  • Include a Thiol Scavenger: One of the most effective diagnostic tools is to add a high concentration of a reducing agent like dithiothreitol (DTT) (e.g., 1-5 mM) or glutathione (GSH) to the assay buffer.[7] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of DTT, it strongly suggests a mechanism involving thiol reactivity or redox cycling. The DTT acts as a sacrificial nucleophile, protecting the target enzyme.[5]

  • Vary Enzyme Concentration: True inhibitors that follow the law of mass action should show an IC₅₀ value that is independent of the enzyme concentration. In contrast, the apparent potency of a non-specific, reactive compound often changes with the enzyme concentration.

  • Pre-incubation Test: Pre-incubate the compound with the enzyme for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction. A time-dependent increase in inhibition often points to covalent modification or another non-specific mechanism.

Q5: My hit validation fails for a compound series based on the 4-hydroxycoumarin scaffold. What should I do next?

A5: It is critical to halt further optimization of that chemical series immediately. Investing resources in a series plagued by a PAINS scaffold is a common pitfall in early-stage drug discovery.[2][4]

Your next steps should be:

  • De-prioritize the Series: Acknowledge that the initial hits are likely artifacts.

  • Flag the Scaffold: Add the 4-hydroxycoumarin scaffold to an internal database of problematic compounds to avoid pursuing it in future screens.

  • Analyze Other Hits: Re-focus your efforts on other validated hits from the screen that do not contain known PAINS substructures.

  • Consult a Medicinal Chemist: If there is a compelling reason to believe there might be a specific binding mode hidden within the non-specific activity, consult an experienced medicinal chemist. They may be able to suggest structural modifications that remove the reactive functionalities (e.g., the nitro group and the 4-hydroxyl) while retaining a core pharmacophore, although this is a high-risk strategy.

Frequently Asked Questions (FAQs)

Q: What exactly is this compound? A: this compound is a synthetic derivative of 4-hydroxycoumarin.[9] The 4-hydroxycoumarin core is found in many biologically active compounds, including the anticoagulant drug warfarin.[10] However, the addition of the electron-withdrawing nitro group at the 3-position significantly enhances its chemical reactivity, making it a frequent source of assay interference.[11]

Q: Is this compound definitively a Pan-Assay Interference Compound (PAINS)? A: Yes. The 4-hydroxycoumarin scaffold itself is a well-documented PAINS filter.[1] The combination of the phenolic hydroxyl group and the conjugated system makes it prone to redox activity and other non-specific interactions. The addition of a nitro group further activates the molecule for nucleophilic attack, amplifying its potential for interference.[5]

Q: Can I ever trust a hit that is a 4-hydroxycoumarin derivative? A: With extreme caution. While many 4-hydroxycoumarin derivatives are used as legitimate drugs (e.g., warfarin), these have been extensively studied and their specific mechanism of action is well understood.[10] For a novel hit from a high-throughput screen, the burden of proof is exceptionally high. You must rigorously exclude all common interference mechanisms using the protocols outlined in this guide before considering it a valid starting point.

Q: Where can I find more information on PAINS and assay interference? A: The Assay Guidance Manual chapter on "Assay Interference by Chemical Reactivity" is an excellent resource.[7] Additionally, foundational papers by Baell and Holloway, and subsequent reviews, provide extensive lists and discussions of PAINS substructures.[2][12]

Experimental Protocols
Protocol 1: Thiol Reactivity Assessment using a Thiol-Scavenging Probe

This protocol assesses if a compound interferes by reacting with free thiols, a common mechanism for PAINS. It uses a counter-screen format where the enzymatic reaction is bypassed.

G cluster_0 Assay Plate Setup A Well 1: Negative Control Buffer + CoA + CPM D Incubate at RT for 15-30 min A->D B Well 2: Positive Control Buffer + CoA + CPM + Thiol-reactive compound B->D C Well 3: Test Compound Buffer + CoA + CPM + this compound C->D E Read Fluorescence (Excitation/Emission appropriate for CPM) D->E F Analyze Data: Compare signal in Well 3 to controls E->F G Conclusion: Thiol Reactivity (Signal in Well 3 is significantly lower than Well 1) F->G Signal Decreased H Conclusion: No Direct Thiol Reactivity (Signal in Well 3 is similar to Well 1) F->H No Change

Caption: Experimental workflow for the thiol reactivity counter-screen.

  • Buffer: Your primary HTS assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Triton X-100).

  • Coenzyme A (CoA): Stock solution in water. Final concentration should match the expected product concentration in your primary assay.

  • CPM Probe (N-[4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl]maleimide): Stock in DMSO.

  • Test Compound: this compound in DMSO.

  • Microplate Reader: Capable of fluorescence intensity measurement.

  • Prepare a master mix of Buffer + CoA.

  • Dispense the master mix into the wells of a microplate.

  • Add DMSO (vehicle control) or test compound to the appropriate wells.

  • Mix and incubate for 15 minutes at room temperature to allow the test compound to react with CoA.

  • Add the CPM probe to all wells to start the detection reaction.

  • Incubate for an additional 15 minutes at room temperature, protected from light.

  • Read the fluorescence.

  • Interpretation: A significant decrease in fluorescence in the presence of your test compound, similar to the primary assay readout, indicates that the compound is reacting with CoA and thus interfering with the assay.[5]

Protocol 2: Redox Activity Assay (HRP-PR)

This protocol determines if a compound generates hydrogen peroxide (H₂O₂), a hallmark of redox cycling.[7]

  • Assay Buffer: Your primary HTS assay buffer.

  • DTT: Dithiothreitol stock solution.

  • HRP-PR Solution: Horseradish Peroxidase and Phenol Red solution.

  • H₂O₂: Hydrogen peroxide (positive control).

  • Test Compound: this compound in DMSO.

  • Microplate Reader: Capable of absorbance measurement at 610 nm.

  • Set up wells with Assay Buffer.

  • Add DMSO (vehicle), H₂O₂ (positive control), or the test compound to appropriate wells.

  • Prepare two sets of test compound wells: one with DTT (to fuel the redox cycle) and one without.

  • Dispense the HRP-PR solution to all wells.[7]

  • Mix the plate and incubate for 15-30 minutes at room temperature.

  • Measure the absorbance at 610 nm.

  • Interpretation: An increase in absorbance in the wells containing the test compound (especially in the presence of DTT) indicates the production of H₂O₂, confirming redox activity.[7]

Protocol 3: Orthogonal Assay Validation

The goal here is to re-test the compound in an assay for the same target but with a completely different readout technology to eliminate technology-specific artifacts.

  • Primary Assay: A fluorescence-based assay measuring histone acetyltransferase (HAT) activity by detecting the CoA byproduct.[5]

  • Orthogonal Assay: A radioactivity-based assay that uses [³H]-acetyl-CoA and measures the direct incorporation of the radiolabel onto the histone substrate.[5]

  • Establish the orthogonal assay conditions, ensuring it is robust and sensitive.

  • Test this compound in a full dose-response curve in the orthogonal assay.

  • Test a known, validated inhibitor of the target as a positive control.

  • Interpretation: If this compound shows a significant loss of potency or is completely inactive in the orthogonal assay, while the control inhibitor remains active, you can confidently classify the original hit as an artifact of the primary assay's technology.[5][13]

References
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Center for Biotechnology Information. Available at: [Link]

  • Rehman, S. U., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. Available at: [Link]

  • Park, B. K. (2011). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Available at: [Link]

  • Vassilev, N., et al. (2011). Synthesis and Inhibiting Activity of Some 4-Hydroxycoumarin Derivatives on HIV-1 Protease. Hindawi. Available at: [Link]

  • Prijatelj, M., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. MDPI. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, National Center for Biotechnology Information. Available at: [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Reddy, C. R., et al. (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3)H-ones: a case of nitro group directed reductive coupling. PubMed. Available at: [Link]

  • Capuzzi, S. J., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. RSC Publishing. Available at: [Link]

  • Butler, J., & Hoey, B. M. (1991). Distinct roles of cytochrome P450 reductase in mitomycin C redox cycling and cytotoxicity. PubMed. Available at: [Link]

  • Shah, S., et al. (2024). Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. National Center for Biotechnology Information. Available at: [Link]

  • Kappus, H. (1986). Free radical mediated cell toxicity by redox cycling chemicals. National Center for Biotechnology Information. Available at: [Link]

  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Bolz, S. N., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. ResearchGate. Available at: [Link]

  • Fourie, C., et al. (2022). Redox Cycling Dioxonaphthoimidazoliums Disrupt Iron Homeostasis in Mycobacterium bovis Bacillus Calmette-Guérin. National Center for Biotechnology Information. Available at: [Link]

  • Eye, C. L. V., et al. (2014). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. National Center for Biotechnology Information. Available at: [Link]

  • Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS Discovery. Available at: [Link]

  • Zhang, L., et al. (2018). Ferritin-Triggered Redox Cycling for Highly Sensitive Electrochemical Immunosensing of Protein. PubMed. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • SciSpace. (n.d.). Pan-assay interference compounds. SciSpace. Available at: [Link]

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Technical Support Center: Safe Handling of 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Core Safety Profile & Risk Assessment

Executive Summary: 4-Hydroxy-3-nitrocoumarin presents a dual-hazard profile : it is a chemical irritant with potential thermal instability (nitro group) and a biologically active anticoagulant (coumarin derivative). Users often underestimate the biological activity, treating it solely as a synthetic intermediate.

ParameterSpecificationCritical Note
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2AH301: Toxic if swallowed. Treat dust as a potent inhalation hazard.
Physical State Yellow to Orange Crystalline SolidColor deepens upon oxidation or light exposure.
Acidity (pKa) ~4.5 (Predicted)The 4-OH group is acidic; forms salts with bases exothermically.
Melting Point ~171–172 °C (Decomposes )Do not overheat. Decomposition releases NOx gases.
Solubility DMSO, DMF, AcetonePoorly soluble in water; do not rely on water for spill cleanup.

Module 1: Pre-Experiment & Storage (The "Before" Phase)

Q: My compound has turned from bright yellow to dark brown. Is it safe to use?

A: The color change indicates photochemical decomposition or oxidation. Nitro-substituted coumarins are photosensitive.

  • Diagnostic: Check the melting point.[1][2] If it deviates by >2°C from the standard (171°C) or if the solid has become sticky/gummy, significant degradation has occurred.

  • Action: If purity is critical (e.g., biological assays), discard. If used as a crude intermediate, repurify via recrystallization (typically from ethanol/acetic acid mixtures), but assess the risk of concentrating degradation products.

  • Prevention: Store in amber glass vials under inert gas (Argon/Nitrogen) at 2–8°C.

Q: What specific PPE is required beyond the standard lab coat/gloves?

A: Standard nitrile gloves are sufficient for incidental contact, but respiratory protection is non-negotiable .

  • Why: As a Vitamin K antagonist derivative, inhaling the dust can affect blood coagulation pathways over chronic exposure.

  • Protocol: Handle only inside a certified chemical fume hood. If weighing open powder outside a hood (strongly discouraged), use an N95 or P100 particulate respirator.

Module 2: Handling & Reactivity (The "During" Phase)

Q: I need to dissolve this for a biological assay. Water isn't working.

A: this compound is lipophilic and acidic.

  • Troubleshooting:

    • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide) or DMF to create a stock solution (e.g., 10-100 mM).

    • Aqueous Dilution: Dilute the stock into your buffer. Ensure the buffer pH is > 7.0. The compound will deprotonate at the 4-hydroxyl position, significantly increasing solubility as the anion.

  • Warning: Do not add solid directly to basic water (NaOH). The deprotonation is exothermic and can cause local sputtering of the toxic powder.

Q: Can I use strong bases (e.g., NaH, LiAlH4) in my synthesis?

A: Proceed with extreme caution.

  • The Risk: The nitro group is susceptible to reduction, and the 4-OH is acidic. Strong reducing agents (LiAlH4) can reduce the nitro group to an amine or azo-linkage uncontrollably.

  • Incompatibility: Avoid mixing with strong oxidizing agents (peroxides) or reducing agents unless the reaction is strictly temperature-controlled.

Module 3: Spill Response & Emergency (The "Oops" Phase)

Scenario: You have spilled ~500mg of powder on the benchtop.

Immediate Action Protocol
  • Evacuate: Clear the immediate area to let airborne dust settle (2-3 mins).

  • PPE Up: Double glove (Nitrile) and don respiratory protection.

  • Dry Cleanup (Crucial): Do NOT spray water immediately. Water will spread the hydrophobic powder, increasing the contamination surface area.

  • The "Taco" Method: Cover the spill with a damp paper towel (dampened with acetone or ethanol, not dripping) to weigh down the dust, then scoop inwards.

Decontamination Logic Flow

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet Action1 Cover with solvent-dampened pad (Acetone/EtOH) Dry->Action1 Prevent Dust Action2 Absorb with Vermiculite or Chem-Pad Wet->Action2 Contain Liquid Clean Wash surface with 10% Sodium Carbonate Action1->Clean Action2->Clean Verify Check for Yellow Stain (Repeat if visible) Clean->Verify

Figure 1: Decision logic for containing and cleaning this compound spills. Note the specific use of Sodium Carbonate wash to solubilize residues.

Module 4: Disposal & Waste Management (The "After" Phase)

Q: Can this go into the general organic waste stream?

A: It depends on your facility's specific "Reactive Waste" protocols, but generally NO for the solid, YES for dilute solutions.

Waste Segregation Guide
Waste TypeClassificationDisposal Method
Pure Solid P-List Equivalent (Toxic/Reactive)Segregated Incineration. Label clearly as "Nitro-compound" to alert waste handlers of potential NOx generation during incineration.
Dilute Solution (<1%)Organic Solvent WasteStandard organic waste stream (halogenated or non-halogenated depending on solvent).
Contaminated Sharps Biohazard/ChemicalSharps container labeled "Cytotoxic/Toxic Chemical."
Disposal Decision Tree

WasteDisposal Waste Waste Generated Form Physical Form? Waste->Form Solid Solid / Pure Substance Form->Solid Powder/Crystals Liquid Liquid / Solution Form->Liquid Solvent Mix Dest1 High Temp Incineration (NOx Scrubber Req) Solid->Dest1 Do NOT compact Conc Concentration? Liquid->Conc HighConc > 1% or Reaction Mass Conc->HighConc LowConc < 1% (Washings) Conc->LowConc HighConc->Dest1 Dest2 General Organic Waste LowConc->Dest2

Figure 2: Waste stream segregation logic. High concentrations must be incinerated with specific protocols due to nitro-group thermal decomposition.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: this compound. Merck KGaA.

  • PubChem. (2025).[4] Compound Summary: this compound (CID 54682640).[4] National Center for Biotechnology Information.

  • Jung, J. C., & Park, O. S. (2009).[5] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790–4803. (Establishes anticoagulant biological activity context).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General protocols for handling nitro-compounds).

Sources

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-3-nitrocoumarin and Other Fluorescent Probes for Biologically Relevant Analytes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecules is paramount. Fluorescent probes have emerged as indispensable tools, illuminating the complex machinery of life and enabling the detection of a wide array of analytes with high sensitivity and spatiotemporal resolution.[1] Among the vast arsenal of available fluorophores, coumarin derivatives have garnered significant attention due to their inherent photochemical characteristics, including high fluorescence quantum yields and amenability to structural modification.[2][3] This guide provides an in-depth comparative analysis of 4-Hydroxy-3-nitrocoumarin, a versatile precursor for "turn-on" fluorescent probes, against two other prominent classes of fluorescent sensors: a resorufin-based probe for nitroreductase and a rhodamine-based probe for thiols.

The Allure of "Turn-On" Fluorescent Probes

The ideal fluorescent probe for biological applications should exhibit a low background signal in its native state and a pronounced increase in fluorescence upon interaction with its target analyte. This "turn-on" mechanism significantly enhances the signal-to-noise ratio, enabling the detection of even minute quantities of the target molecule.[4] The design of such probes often involves the integration of a fluorescence quenching moiety that is cleaved or transformed upon reaction with the analyte, thereby liberating the fluorophore and restoring its emission.

This compound: A Pro-Fluorescent Scaffold

This compound itself is a weakly fluorescent compound.[2] Its utility as a fluorescent probe lies in its potential to be transformed into a highly fluorescent molecule upon reaction with specific analytes. The core principle revolves around the nitro group at the 3-position, which acts as an efficient fluorescence quencher through a photoinduced electron transfer (PET) mechanism.

Mechanism of Action

The sensing mechanism of this compound-based probes is predicated on the reduction of the nitro group to an amino group. This transformation converts the non-fluorescent precursor into the highly fluorescent 4-amino-3-hydroxycoumarin. This reduction can be triggered by enzymes such as nitroreductase, which is often overexpressed in hypoxic tumor environments, or by reducing agents like hydrogen sulfide (H₂S).

This compound This compound 4-Amino-3-hydroxycoumarin 4-Amino-3-hydroxycoumarin This compound->4-Amino-3-hydroxycoumarin Reduction of Nitro Group Fluorescence (Turn-On) Fluorescence (Turn-On) 4-Amino-3-hydroxycoumarin->Fluorescence (Turn-On) Analyte Analyte Analyte->this compound e.g., Nitroreductase, H₂S

Figure 1: Activation mechanism of this compound-based probes.

Photophysical Properties of the Activated Probe

Comparative Fluorescent Probes

To provide a comprehensive analysis, we will compare the potential performance of this compound with two well-established fluorescent probes targeting similar biological analytes: a resorufin-based probe for nitroreductase and a rhodamine-based probe for thiols.

Resorufin-Based Probe for Nitroreductase (e.g., a p-nitrobenzyl ether of resorufin)

Resorufin is a highly fluorescent dye with a large extinction coefficient and a high quantum yield.[4][5] Probes based on this scaffold often utilize a "caged" strategy, where the hydroxyl group of resorufin is masked with a recognition moiety, quenching its fluorescence.

Mechanism: In a typical resorufin-based nitroreductase probe, the hydroxyl group is etherified with a p-nitrobenzyl group. The probe is non-fluorescent in this state. In the presence of nitroreductase and its cofactor NADH, the nitro group is reduced to an amino group, triggering a self-immolative cleavage of the p-aminobenzyl ether and releasing the highly fluorescent resorufin.[6]

Rhodamine-Based Probe for Thiols (e.g., a rhodamine B derivative with a maleimide group)

Rhodamine dyes are renowned for their excellent photostability and high fluorescence quantum yields.[7] Probes for thiols often employ a Michael addition reaction to a maleimide group, which triggers a change in the fluorescence properties of the rhodamine core.

Mechanism: A common design involves a rhodamine B derivative where the spirolactam ring is closed, rendering the molecule non-fluorescent. The maleimide group serves as a recognition site for thiols. The nucleophilic addition of a thiol to the maleimide triggers the opening of the spirolactam ring, leading to a dramatic increase in fluorescence.

Quantitative Performance Comparison

The following table summarizes the key photophysical and performance characteristics of the activated this compound probe (estimated) and the two comparative probes.

Feature4-Amino-3-hydroxycoumarin (Activated)Resorufin-Based Probe (for Nitroreductase)Rhodamine-Based Probe (for Thiols)
Target Analyte Nitroreductase, H₂S, other reducing agentsNitroreductaseThiols (e.g., GSH, Cysteine)
Sensing Mechanism Reduction of nitro groupEnzyme-triggered cleavageThiol-Michael addition
Excitation (λex) ~350-400 nm (Estimated)~560 nm~560 nm
Emission (λem) ~420-460 nm (Estimated)[8]~585 nm[6]~580 nm
Stokes Shift ~70-110 nm (Estimated)~25 nm[6]~20 nm
Quantum Yield (Φ) High (Estimated)[8]High (~0.7-0.9)[4]High (~0.9)[9]
Limit of Detection Dependent on specific probe design~10-100 ng/mL[10][11]~0.2 µM
Response Time Minutes to hours< 10 minutes< 5 minutes

Experimental Protocols

Synthesis of this compound

Rationale: This protocol describes the nitration of 4-hydroxycoumarin. The use of a mixture of concentrated nitric and sulfuric acids is a standard method for electrophilic aromatic substitution, in this case, nitration at the electron-rich 3-position of the 4-hydroxycoumarin ring. The reaction is performed at a low temperature to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[12]

4-Hydroxycoumarin 4-Hydroxycoumarin Dissolve in H₂SO₄ Dissolve in H₂SO₄ 4-Hydroxycoumarin->Dissolve in H₂SO₄ Add HNO₃/H₂SO₄ at 0°C Add HNO₃/H₂SO₄ at 0°C Dissolve in H₂SO₄->Add HNO₃/H₂SO₄ at 0°C Stir at 0°C Stir at 0°C Add HNO₃/H₂SO₄ at 0°C->Stir at 0°C Pour on ice Pour on ice Stir at 0°C->Pour on ice Filter & Wash Filter & Wash Pour on ice->Filter & Wash Recrystallize Recrystallize Filter & Wash->Recrystallize This compound This compound Recrystallize->this compound

Figure 2: Workflow for the synthesis of this compound.

General Protocol for Using a "Turn-On" Fluorescent Probe for Analyte Detection in Solution

Rationale: This protocol provides a general framework for evaluating the performance of a "turn-on" fluorescent probe. It involves preparing stock solutions, incubating the probe with the analyte, and measuring the fluorescence signal. A control experiment without the analyte is crucial to determine the background fluorescence and calculate the fluorescence enhancement.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and a stock solution of the analyte (e.g., nitroreductase in a suitable buffer, or a thiol standard like glutathione).

  • Working Solutions: Dilute the stock solutions in a suitable buffer (e.g., PBS, pH 7.4) to the desired working concentrations.

  • Incubation: In a microplate or cuvette, mix the probe solution with the analyte solution. For enzyme-catalyzed reactions, include any necessary cofactors (e.g., NADH for nitroreductase). Prepare a control sample containing the probe and buffer without the analyte.

  • Measurement: Incubate the samples for a specific time at a controlled temperature (e.g., 37 °C). Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the fluorescence enhancement by dividing the fluorescence intensity of the sample containing the analyte by the fluorescence intensity of the control sample.

cluster_prep Preparation cluster_exp Experiment cluster_ctrl Control Probe Stock Probe Stock Mix Probe + Analyte Mix Probe + Analyte Probe Stock->Mix Probe + Analyte Mix Probe + Buffer Mix Probe + Buffer Probe Stock->Mix Probe + Buffer Analyte Stock Analyte Stock Analyte Stock->Mix Probe + Analyte Incubate Incubate Mix Probe + Analyte->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Incubate_ctrl Incubate Mix Probe + Buffer->Incubate_ctrl Measure Fluorescence_ctrl Measure Fluorescence Incubate_ctrl->Measure Fluorescence_ctrl Measure Fluorescence_ctrl->Data Analysis

Figure 3: General experimental workflow for analyte detection using a fluorescent probe.

Comparative Analysis: Choosing the Right Probe for the Job

The choice of a fluorescent probe is dictated by the specific application and the experimental constraints.

  • This compound-based probes offer the advantage of a simple and versatile scaffold. The "turn-on" mechanism based on nitro group reduction is a well-established strategy. The resulting 4-aminocoumarin fluorophore is expected to have a large Stokes shift, which is beneficial for minimizing self-absorption and improving signal detection. However, the synthesis of specific derivatives for targeted applications may require multi-step procedures. The reaction kinetics can also be slower compared to other mechanisms.

  • Resorufin-based probes are excellent choices for applications requiring high sensitivity and a "turn-on" response in the longer wavelength region, which minimizes autofluorescence from biological samples.[4] The self-immolative cleavage mechanism often leads to a rapid and clean release of the fluorophore. A potential drawback is the relatively small Stokes shift of resorufin.

  • Rhodamine-based probes are highly photostable and possess high quantum yields, making them suitable for long-term imaging experiments. The spirolactam-based "turn-on" mechanism provides a very high contrast between the "off" and "on" states. Similar to resorufin, a key limitation is the small Stokes shift.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile platform for the development of "turn-on" fluorescent probes for a range of reducing analytes. While it may not always offer the longest emission wavelengths or the fastest response times compared to specialized probes based on other fluorophores like resorufin and rhodamine, its synthetic accessibility and the large Stokes shift of its activated form make it an attractive option for many applications.

The future of fluorescent probe development lies in the design of probes with even greater specificity, faster response times, and emission in the near-infrared (NIR) window for deep-tissue imaging. Furthermore, the development of ratiometric probes, which allow for quantitative measurements independent of probe concentration, will continue to be a major focus in the field. The principles demonstrated by this compound and its counterparts will undoubtedly continue to inspire the creation of novel and more sophisticated tools for unraveling the complexities of biological systems.

References

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A Comprehensive Guide to the Validation of 4-Hydroxy-3-nitrocoumarin as a Selective Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry and drug development, the precise and selective detection of metal ions is of paramount importance. Trivalent iron (Fe³⁺), for instance, is a critical player in numerous biological processes, and its dysregulation is implicated in various pathological conditions. This guide provides an in-depth validation of 4-Hydroxy-3-nitrocoumarin as a promising fluorescent sensor for the selective detection of metal ions, with a particular focus on Fe³⁺. We will explore its underlying sensing mechanism, detail a comprehensive validation workflow, and objectively compare its potential performance with established sensing platforms, namely Rhodamine B and Schiff base derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust and reliable methods for metal ion quantification.

Introduction: The Critical Role of Selective Metal Ion Sensing

Metal ions are fundamental to a vast array of physiological and pathological processes. The ability to selectively detect and quantify specific metal ions in complex biological and environmental samples is a cornerstone of modern analytical science. Fluorescent chemosensors have emerged as powerful tools in this domain due to their high sensitivity, operational simplicity, and potential for real-time monitoring.[1] Coumarin derivatives, a class of organic compounds known for their favorable photophysical properties, have shown significant promise as fluorophores in the design of such sensors.[2]

This guide focuses on this compound, a derivative whose potential as a selective metal ion sensor warrants a thorough investigation. The strategic introduction of a nitro group (-NO₂) to the 4-hydroxycoumarin scaffold is hypothesized to modulate its electronic and photophysical properties, potentially leading to a selective interaction with specific metal ions.

The Sensing Mechanism: Unraveling the Interaction of this compound with Metal Ions

The proposed sensing mechanism for this compound is predicated on the principle of fluorescence quenching upon coordination with a metal ion, particularly a paramagnetic species like Fe³⁺.[3] The core hypothesis is that the electron-withdrawing nitro group, in concert with the hydroxyl and carbonyl moieties, creates a specific binding pocket for the metal ion.

Upon binding of Fe³⁺, two primary mechanisms are proposed to contribute to the quenching of the coumarin's intrinsic fluorescence:

  • Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron from the excited state of the this compound is transferred to the d-orbitals of the bound Fe³⁺ ion. This non-radiative decay pathway effectively competes with fluorescence, leading to a decrease in the observed emission intensity.[3]

  • Paramagnetic Quenching: The paramagnetic nature of the Fe³⁺ ion, with its unpaired electrons, can induce intersystem crossing in the excited fluorophore, promoting its transition from the singlet excited state to the triplet state. This process also curtails fluorescence emission.

The selectivity of the sensor is attributed to the specific coordination geometry and electronic requirements of the binding site, which are anticipated to favor interaction with Fe³⁺ over other metal ions.

cluster_0 Sensing Mechanism cluster_1 Quenching Pathways 4H3N This compound (Fluorescent) Complex [4H3N-Fe³⁺] Complex (Non-Fluorescent) 4H3N->Complex + Fe³⁺ (Binding) Fe3 Fe³⁺ Ion Complex->4H3N - Fe³⁺ (Dissociation) Excited Excited State (Singlet) Ground Ground State Excited->Ground Fluorescence Quenched Quenched State (Triplet/Charge Transfer) Excited->Quenched LMCT / Paramagnetic Quenching Quenched->Ground Non-radiative Decay

Caption: Proposed sensing mechanism of this compound for Fe³⁺.

A Rigorous Protocol for the Validation of this compound as a Selective Fe³⁺ Sensor

To establish the credibility and reliability of this compound as a selective Fe³⁺ sensor, a systematic and comprehensive validation workflow is essential. The following experimental protocol is designed to be a self-validating system, providing the necessary data to assess the sensor's performance characteristics.

Synthesis of this compound

The synthesis of this compound is a crucial first step. A well-established method involves the nitration of 4-hydroxycoumarin.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-hydroxycoumarin in glacial acetic acid.

  • Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Start 4-Hydroxycoumarin Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Nitration with HNO₃/H₂SO₄ at 0-5 °C Step1->Step2 Step3 Precipitation in Ice Water Step2->Step3 Step4 Filtration and Washing Step3->Step4 Step5 Recrystallization from Ethanol Step4->Step5 End Pure this compound Step5->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization and Selectivity Studies

This phase of the validation process aims to determine the sensor's response to various metal ions and establish its selectivity.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the this compound solution.

  • Selectivity Screening: To separate solutions of this compound, add an equimolar concentration of each metal ion from the prepared stock solutions.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition and measure the change in fluorescence intensity.

  • Interference Studies: To assess the sensor's robustness, perform competition experiments by measuring the fluorescence response to Fe³⁺ in the presence of other potentially interfering metal ions.

Determination of Sensitivity and Limit of Detection (LOD)

The sensitivity of the sensor is a critical performance metric, and the limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably detected.

Step-by-Step Protocol:

  • Titration Experiment: Perform a fluorescence titration by incrementally adding small aliquots of the Fe³⁺ stock solution to the this compound solution.

  • Data Recording: Record the fluorescence emission spectrum after each addition.

  • Stern-Volmer Analysis: Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity after adding the quencher (F) against the concentration of Fe³⁺ ([Q]). The linearity of the Stern-Volmer plot (F₀/F = 1 + Ksv[Q]) will indicate the quenching mechanism.

  • LOD Calculation: Calculate the limit of detection using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low Fe³⁺ concentrations.[4]

Comparative Analysis: this compound vs. Alternative Fe³⁺ Sensors

To provide a comprehensive evaluation, it is essential to compare the potential performance of this compound with established fluorescent sensors for Fe³⁺. Rhodamine B and Schiff base derivatives are two prominent classes of chemosensors used for this purpose.

Rhodamine B-Based Sensors

Rhodamine B derivatives are well-known for their excellent photophysical properties, including high quantum yields and long emission wavelengths.[5] They typically operate on a "turn-on" fluorescence mechanism, where the binding of a metal ion induces a structural change from a non-fluorescent spirolactam form to a highly fluorescent open-ring form.[1]

Schiff Base Sensors

Schiff base sensors are versatile and can be readily synthesized.[4] Their sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[6] Many Schiff base sensors for Fe³⁺ exhibit a "turn-off" fluorescence response.[7]

Performance Comparison

The following table provides a comparative overview of the key performance metrics for this compound (projected based on similar coumarin derivatives) and representative Rhodamine B and Schiff base sensors for Fe³⁺.

FeatureThis compound (Projected)Rhodamine B Derivative[8]Schiff Base Sensor[7][9]
Sensing Mechanism Fluorescence Quenching ("Turn-off")Spirolactam Ring Opening ("Turn-on")Fluorescence Quenching ("Turn-off")
Selectivity Potentially high for Fe³⁺High for Fe³⁺Good to high for Fe³⁺
Limit of Detection (LOD) Expected in the sub-micromolar range~0.0521 µM~0.079 µM to 1.265 µM
Response Time RapidRapid (seconds)Rapid
pH Range To be determinedWide (4-13)Typically effective in physiological pH range
Synthesis Relatively straightforwardMulti-step synthesisGenerally straightforward

Conclusion and Future Perspectives

This guide has outlined a comprehensive framework for the validation of this compound as a selective fluorescent sensor for Fe³⁺. The proposed sensing mechanism, based on fluorescence quenching, offers a promising avenue for the development of a simple and effective analytical tool. The detailed experimental protocols provide a clear roadmap for researchers to rigorously evaluate its performance and establish its utility.

The comparative analysis with established Rhodamine B and Schiff base sensors highlights the competitive potential of this compound, particularly in terms of its synthetic accessibility. While Rhodamine B sensors often exhibit a "turn-on" response which can be advantageous in reducing background interference, the "turn-off" mechanism of coumarin-based sensors can be equally effective with appropriate experimental design.

Future research should focus on executing the proposed validation studies to generate concrete experimental data for this compound. Furthermore, the exploration of its applicability in complex biological matrices and the development of test strips for point-of-care applications would be valuable next steps.[10] The insights gained from such studies will undoubtedly contribute to the expanding toolkit of fluorescent chemosensors for the selective and sensitive detection of biologically and environmentally important metal ions.

References

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  • Schiff base fluorescent sensor with aggregation induced emission characteristics for the sensitive and specific Fe3+ detection. (2024). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

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  • A new coumarin-based chemosensor for Fe3+ in water. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. (2020). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Novel transition metal complexes of 4-hydroxy-coumarin-3-thiocarbohydrazone: pharmacodynamic of Co(III) on rats and antimicrobial activity. (2011). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

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  • (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Turn-on fluorescent chemosensor for selective detection of Zn2+ in aqueous solution: Experimental and theoretical studies. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

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  • A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

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  • High fluorescence LaOBr/coumarin organic–inorganic composite nanomaterials for ultra-sensitive Fe 3+ sensing, fluorescence imaging and water-based ink anti-counterfeiting applications. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. (2021). MDPI. Retrieved January 29, 2026, from [Link]

  • Development of Fluorescent Chemosensors for Calcium and Lead Detection. (2024). MDPI. Retrieved January 29, 2026, from [Link]

  • Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (2019). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • (PDF) Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

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A Comparative Guide to the Antioxidant Activity of Nitrocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with potent antioxidant properties is relentless. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a plethora of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Coumarins, a class of naturally occurring benzopyrones, have long been recognized for their diverse pharmacological activities, including their potential as antioxidants.[1] The introduction of various substituents onto the coumarin scaffold allows for the fine-tuning of their biological properties. This guide provides an in-depth, objective comparison of the antioxidant activity of different nitrocoumarin derivatives, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Paradox of the Nitro Group: An Electron-Withdrawing Influencer

The antioxidant activity of coumarin derivatives is intricately linked to their chemical structure. A key determinant of a compound's radical-scavenging ability is the presence and position of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups.[2][3] These groups can readily donate a hydrogen atom or an electron to neutralize free radicals.

Conversely, the nitro (-NO2) group is a strong electron-withdrawing group. Its presence on the coumarin ring system generally leads to a decrease in antioxidant activity compared to the parent coumarin or its hydroxylated counterparts.[2][4] This is attributed to the reduced ability of the molecule to donate an electron or a hydrogen atom to a free radical. However, the precise impact of the nitro group can be modulated by its position on the coumarin scaffold and the presence of other substituents.

Comparative Analysis of Nitrocoumarin Derivatives

Direct, large-scale comparative studies on a wide array of nitrocoumarin derivatives are limited in the existing literature. However, by synthesizing findings from various independent studies, we can construct a comparative overview of their antioxidant potential. The most commonly evaluated nitrocoumarins are the 6-nitro and 8-nitro isomers, with their synthesis often being a result of the nitration of the parent coumarin under different temperature conditions.[5][6][7]

Derivative ClassKey Structural FeaturesObserved Antioxidant Activity (DPPH Assay)Key Findings & Citations
Mononitrocoumarins Single -NO2 group (e.g., at C6 or C8 position)Generally lower than hydroxy or amino-coumarins.The electron-withdrawing nature of the nitro group diminishes the radical scavenging capacity.[2][4]
Dinitro- and Trinitrocoumarins Multiple -NO2 groupsAntioxidant activity is significantly reduced.While not potent antioxidants, some polynitro derivatives have shown other biological activities, such as antimicrobial effects.[6]
Nitro-hydroxycoumarins Both -NO2 and -OH groups presentActivity is highly dependent on the relative positions of the groups. An -OH group can partially offset the negative effect of the -NO2 group.The presence of a hydroxyl group is a dominant factor in determining antioxidant potential.[2][4]

Expert Insight: The diminished antioxidant activity of nitrocoumarins does not necessarily render them pharmacologically irrelevant. The electron-withdrawing properties of the nitro group can be advantageous for other biological activities, such as antimicrobial or anticancer effects, where different mechanisms of action are at play.[6] Therefore, the evaluation of nitrocoumarins should be context-dependent, considering the desired therapeutic outcome.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Here, we detail the methodologies for the most common in vitro antioxidant assays used in the evaluation of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most frequently used methods for evaluating antioxidant activity due to its simplicity and reliability.[8]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve the nitrocoumarin derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH DPPH->Mix Sample Prepare Nitrocoumarin Dilutions Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[9]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.[10]

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the nitrocoumarin derivatives in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample to the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Value Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_gen Generate ABTS•+ Solution ABTS_dil Dilute ABTS•+ to Abs ~0.7 ABTS_gen->ABTS_dil Mix Mix Sample and ABTS•+ ABTS_dil->Mix Sample Prepare Nitrocoumarin Dilutions Sample->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]

Principle: The assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at low pH. The intensity of the blue color is proportional to the reducing power of the antioxidants.[10]

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Samples: Prepare dilutions of the nitrocoumarin derivatives in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample to the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis FRAP_reagent Prepare & Warm FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample Prepare Nitrocoumarin Dilutions Sample->Mix Standard Prepare FeSO4/Trolox Standards Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_curve Generate Standard Curve Measure->Std_curve Calculate Calculate Antioxidant Capacity Std_curve->Calculate

Caption: Workflow for the FRAP assay.

Conclusion

The introduction of a nitro group onto the coumarin scaffold generally attenuates its antioxidant activity due to the electron-withdrawing nature of this substituent. This stands in contrast to the enhancing effects of electron-donating groups like hydroxyls and aminos. However, the field of medicinal chemistry is one of multifaceted optimization. While nitrocoumarins may not be potent radical scavengers, their unique electronic properties may confer other valuable biological activities. A comprehensive evaluation of these derivatives should, therefore, encompass a broader range of pharmacological assays to fully elucidate their therapeutic potential. The standardized protocols provided herein offer a robust framework for the consistent and reliable assessment of the antioxidant capacity of novel nitrocoumarin derivatives, facilitating meaningful comparisons across different studies and guiding future drug discovery efforts.

References

  • Pharmaceuticals (Basel).

  • Encyclopedia.pub.

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  • Walailak Journal of Chemistry.

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A Technical Guide to Protein Labeling: A Comparative Analysis of DANSYL Chloride and the Potential of 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, the strategic selection of a labeling reagent is paramount for elucidating protein structure, function, and interactions. This guide offers an in-depth comparison between the well-established fluorescent probe, DANSYL (5-(Dimethylamino)naphthalene-1-sulfonyl) chloride, and an exploratory evaluation of 4-hydroxy-3-nitrocoumarin as a potential labeling agent. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the chemistry that underpins these powerful techniques.

DANSYL Chloride: The Veteran Fluorescent Probe

DANSYL chloride has been a stalwart in protein chemistry for decades, prized for its reactivity with primary and secondary amines and the environmentally sensitive fluorescence of its sulfonamide adducts.[1][2] This sensitivity makes it a powerful tool for investigating protein folding and dynamics.[1][2]

Mechanism of Action: A Nucleophilic Attack

The labeling reaction with DANSYL chloride is a classic nucleophilic acyl substitution. The sulfonyl chloride is highly electrophilic and readily reacts with the unprotonated amine groups of lysine side chains and the N-terminus of a protein.[3][4] The reaction is highly pH-dependent, with optimal conditions typically between pH 9.5 and 10.5, which ensures the deprotonation of the target amine groups, enhancing their nucleophilicity.[3]

G Protein Protein-NH2 (Lysine residue) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (High pH) DansylCl DANSYL-Cl DansylCl->Intermediate DansylProtein DANSYL-Protein (Fluorescent Conjugate) Intermediate->DansylProtein Elimination HCl HCl Intermediate->HCl G cluster_0 Potential Reactivity of this compound Coumarin This compound Reaction Reaction? (Mechanism Undefined) Coumarin->Reaction Protein Protein Nucleophile (e.g., Cys-SH, Lys-NH2) Protein->Reaction Product Covalent Adduct (Hypothetical) Reaction->Product

Sources

Comparative Profiling of Substituted Coumarins as Anticancer Agents: From SAR to Mechanism

[1][2]

Executive Summary

The coumarin scaffold (2H-chromen-2-one) represents a privileged structure in medicinal chemistry due to its inherent low toxicity and high bioavailability. However, its efficacy as a standalone anticancer agent is limited. This guide compares three distinct substitution strategies—Coumarin-Chalcone Hybrids , Coumarin-Sulfonamides , and Ruthenium-Coumarin Complexes —analyzing their shift from cytostatic to cytotoxic profiles.

Experimental data indicates that while simple C7-substituted coumarins operate in the moderate micromolar range (


Part 1: Structure-Activity Relationship (SAR) Logic

The coumarin pharmacophore offers three primary vectors for modification to enhance anticancer activity. Understanding these vectors is a prerequisite for interpreting the comparative data below.

  • The Lactone Ring (C3/C4): Modification here dictates target specificity. Bulky lipophilic groups at C3 (e.g., chalcones) tend to target tubulin polymerization, while sulfonamides at C3 target Carbonic Anhydrases (CA).

  • The Benzene Ring (C7): The C7 position is electronically sensitive. Electron-donating groups (hydroxyl, alkoxy) here are essential for ROS generation and interactions with kinase domains.

  • Metal Coordination Sites: Fusing the coumarin backbone with transition metals (Ruthenium/Platinum) alters the mechanism from enzyme inhibition to direct DNA intercalation and cleavage.

Visualization: Mechanistic Divergence by Substitution

The following diagram illustrates how specific substitutions shift the biological target of the coumarin scaffold.

CoumarinMOACoumarinCoumarin Scaffold(2H-chromen-2-one)C3_ChalconeC3-Chalcone HybridCoumarin->C3_ChalconeHybridizationC3_SulfonamideC3-SulfonamideCoumarin->C3_SulfonamideSulfonylationRu_ComplexRuthenium(II) ComplexCoumarin->Ru_ComplexCoordinationTubulinTarget: Tubulin(Microtubule Destabilization)C3_Chalcone->TubulinInhibits PolymerizationCAIXTarget: CA IX/XII(Hypoxia Adaptation)C3_Sulfonamide->CAIXKi = ~21 nMDNATarget: DNA(Intercalation/Cleavage)Ru_Complex->DNACaspase-8 Apoptosis

Figure 1: Mechanistic divergence of coumarin derivatives based on substitution patterns.

Part 2: Comparative Performance Analysis

The following data sets compare the potency (

Category A: Coumarin-Chalcone Hybrids vs. Tamoxifen

Rationale: Hybridizing coumarin with chalcone (1,3-diphenyl-2-propene-1-one) creates a dual-pharmacophore that targets estrogen receptors (ER) and tubulin.

Compound IDSubstitution PatternCell Line (Type)IC50 (

M)
Ref. Drug (IC50)Outcome
Cmpd 30 Neo-tanshinlactone-chalconeMCF-7 (Breast)6.8 Tamoxifen (9.4)Superior
Cmpd 30 Neo-tanshinlactone-chalconeMDA-MB-231 (TNBC)8.5 Tamoxifen (>20)Superior
Cmpd 22 Furan-linked ChalconeMCF-79.62Doxorubicin (16.2)Superior

Key Insight: The chalcone hybrids are particularly effective against Triple-Negative Breast Cancer (TNBC) lines (MDA-MB-231) where Tamoxifen is ineffective, suggesting a mechanism independent of the Estrogen Receptor.

Category B: Coumarin-Sulfonamides vs. Acetazolamide

Rationale: Targeting Carbonic Anhydrase IX (CA IX) is a strategy to disrupt the pH regulation of hypoxic tumor cells.

Compound IDTargetKi (nM) - CA IXKi (nM) - CA XIISelectivity Ratio (IX/II)
Cmpd 18f CA IX / XII21.0 5.0 >45
Acetazolamide Pan-CA Inhibitor25.05.7~1 (Non-selective)
Cmpd 8q CA IXN/A (IC50 = 6.01

M)
N/AHigh

Key Insight: While Acetazolamide is a potent inhibitor, it lacks selectivity, causing systemic side effects. Coumarin-sulfonamides (like 18f ) show high selectivity for tumor-associated isoforms (IX and XII) over the cytosolic isoform (II).

Category C: Ruthenium-Coumarin Complexes vs. Cisplatin

Rationale: Ruthenium mimics iron to enter cells via transferrin receptors (often overexpressed in cancer) and offers a "activation by reduction" mechanism in the hypoxic tumor microenvironment.

Compound IDLigand TypeCell LineIC50 (

M)
Cisplatin IC50 (

M)
Resistance Factor*
Ru-Schiff Base SalicylaldehydeHeLa (Cervical)0.78 1.000.78 (Better)
TCAP(4) AminoflavoneA2780cis (Resistant)6.5 14.00.46 (Reversal)
Ru-Cymene BenzimidazoleA2780cis< 5.0> 10.0Reversal

*Resistance Factor < 1.0 indicates the compound is more effective than the reference drug.

Key Insight: The primary advantage of Ru-Coumarin complexes is not just absolute potency, but the ability to overcome Cisplatin resistance (as seen in A2780cis lines) and reduced toxicity to normal lymphocytes.

Part 3: Experimental Protocols for Validation

To replicate these findings, researchers must distinguish between metabolic inhibition (MTT) and apoptotic cell death (Annexin V).

Protocol 1: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values. Critical Control: DMSO concentration must remain <0.1% to prevent solvent-induced cytotoxicity.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve Coumarin derivatives in DMSO (stock 10 mM). Serially dilute in culture medium (0.1 - 100

    
    M). Add to wells.
    
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Dye Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h. Mitochondrial reductases convert yellow MTT to purple formazan.
    
  • Solubilization: Aspirate medium carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot non-linear regression to find IC50.
    
Protocol 2: Annexin V/PI Apoptosis Assay

Objective: Confirm mechanism (Apoptosis vs. Necrosis). Relevance: Ru-complexes typically induce early apoptosis (Annexin V+/PI-), whereas non-specific toxins induce necrosis (Annexin V-/PI+).

ApoptosisFlowStartTreat Cells (24h)(IC50 Concentration)HarvestHarvest Cells(Trypsinize + Wash PBS)Start->HarvestStainResuspend in Binding BufferAdd Annexin V-FITC + PIHarvest->StainIncubateIncubate 15 min(Room Temp, Dark)Stain->IncubateFlowFlow Cytometry Analysis(Ex: 488nm / Em: 530nm & 575nm)Incubate->FlowOutputData OutputFlow->Output

Figure 2: Workflow for validating apoptotic mechanism via Flow Cytometry.

Part 4: ADME & Toxicity Considerations

When selecting a lead candidate from these classes, "drug-ability" is the differentiator.

  • Solubility: Simple coumarins often suffer from poor aqueous solubility.

    • Solution:Coumarin-Sulfonamides generally possess better solubility profiles due to the polar sulfonamide group (

      
      ).
      
  • Selectivity Index (SI):

    • 
      .
      
    • Ru-Complexes demonstrate the highest SI. For example, TCAP(4) is ~60x less toxic to normal lymphocytes than Cisplatin.[1]

  • Metabolic Stability: The lactone ring is susceptible to hydrolysis by serum esterases. C4-substitution (e.g., methyl or phenyl groups) sterically hinders this hydrolysis, extending plasma half-life.

References
  • Huwaimel, B., et al. (2023). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold.[2] ChemRxiv.

  • Wang, Y., et al. (2023). Natural product-inspired synthesis of coumarin–chalcone hybrids as potential anti-breast cancer agents. Frontiers in Chemistry.

  • Osmanković, I., et al. (2024). Ruthenium-based complexes as anti-tumor agents.[3] Journal of Health Sciences.

  • Dimić, D., et al. (2021). Ruthenium(II) and Platinum(II) Complexes with Biologically Active Aminoflavone Ligands Exhibit In Vitro Anticancer Activity. International Journal of Molecular Sciences.

  • Rawat, A., et al. (2016). Recent developments of C-4 substituted coumarin derivatives as anticancer agents.[4] European Journal of Medicinal Chemistry.

  • Lončar, B., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.[5]

A Comparative Guide to the Quantum Yield of 4-Hydroxy-3-nitrocoumarin and Fluorescein

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides a detailed, in-depth comparison of the fluorescence quantum yield of 4-Hydroxy-3-nitrocoumarin and the widely-used standard, fluorescein. By delving into the underlying photophysical principles and providing a comprehensive experimental framework, this document aims to empower scientists to make informed decisions for their specific applications.

Introduction: The Significance of Quantum Yield in Fluorescence Applications

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield is often a desirable characteristic for fluorescent probes, as it translates to brighter signals and enhanced sensitivity in various applications, including cellular imaging, immunoassays, and high-throughput screening.

Fluorescein , a xanthene dye, has long been a benchmark in fluorescence studies due to its high quantum yield in aqueous solutions at physiological pH.[2] Its photophysical properties are well-characterized, making it a common standard for relative quantum yield measurements.[3]

4-Hydroxycoumarin and its derivatives represent a versatile class of heterocyclic compounds with applications ranging from anticoagulants to fluorescent probes.[1][4] The introduction of a nitro (-NO2) group at the 3-position, creating this compound, significantly influences its electronic and, consequently, its photophysical properties. The strong electron-withdrawing nature of the nitro group can have a profound impact on the fluorescence quantum yield.

This guide will dissect the factors governing the quantum yield of both molecules, provide a detailed protocol for its experimental determination, and offer a comparative analysis to guide your selection process.

Comparative Photophysical Properties

A direct comparison of the key photophysical parameters of this compound and fluorescein is essential for understanding their relative performance as fluorophores.

PropertyThis compoundFluorescein
Quantum Yield (Φ) Expected to be low*~0.95 (in 0.1 M NaOH)[2]
Absorption Max (λabs) ~350-375 nm[5]~490 nm (in water)[2]
Emission Max (λem) Varies with solvent~514 nm (in water)[2]
Molar Absorptivity (ε) Varies with solvent92,300 cm⁻¹M⁻¹ (at 482.5 nm)[6]
Solvent/pH sensitivity High[7]High, pH-dependent[8]

Factors Influencing Quantum Yield: A Deeper Dive

The quantum yield of a fluorophore is not an intrinsic constant but is highly sensitive to its molecular structure and its immediate environment.

The Impact of the Nitro Group on this compound

The introduction of a nitro group at the 3-position of the 4-hydroxycoumarin scaffold dramatically alters its electronic properties. The nitro group is a potent electron-withdrawing group, which can promote non-radiative decay pathways, such as intersystem crossing and internal conversion, at the expense of fluorescence. This phenomenon, known as fluorescence quenching, is the primary reason for the anticipated low quantum yield of this compound.[7]

Solvent Polarity and Viscosity

For many coumarin derivatives, the polarity of the solvent plays a critical role in determining their quantum yield.[7] In polar solvents, the formation of a non-emissive, twisted intramolecular charge-transfer (TICT) state can be stabilized, leading to a significant reduction in fluorescence.[7] The viscosity of the solvent can also influence quantum yield by affecting the rate of non-radiative decay processes that involve molecular motion.

pH Dependence of Fluorescein

The fluorescence of fluorescein is highly dependent on pH.[8] Its quantum yield varies significantly over the pH range of 5 to 9, with optimal fluorescence observed in basic conditions.[2][10] This is due to the different ionization states of the molecule, with the dianionic form exhibiting the highest fluorescence.

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[3]

Principle

The relative quantum yield (Φ_X) of a sample (X) is calculated using the following equation, with fluorescein (S) as the standard:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Step-by-Step Methodology
  • Selection of a Suitable Standard: Fluorescein is an excellent standard for this comparison. Its quantum yield in 0.1 M NaOH is well-established as approximately 0.95.[2]

  • Solvent Selection: To minimize the refractive index correction (n_X²/n_S²), it is ideal to use the same solvent for both the sample and the standard. Given the properties of both compounds, a basic aqueous solution (e.g., 0.1 M NaOH) is a suitable choice.

  • Preparation of Stock Solutions: Prepare stock solutions of both this compound and fluorescein in the chosen solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.[3]

  • Absorption Measurements: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths, detector voltage).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slopes of these plots (Gradient) are proportional to the quantum yield.

    • Calculate the quantum yield of the unknown sample using the modified equation:

      Φ_X = Φ_S * (Gradient_X / Gradient_S) * (n_X² / n_S²)

Experimental Workflow Diagram

Caption: Workflow for relative quantum yield determination.

Structural Influences on Fluorescence

The fluorescence properties of both coumarins and xanthenes are intimately linked to their molecular structure.

G cluster_coumarin This compound cluster_fluorescein Fluorescein Coumarin_Core Coumarin Scaffold Nitro_Group 3-Nitro Group (Electron-Withdrawing) Coumarin_Core->Nitro_Group Quenches Fluorescence Hydroxy_Group 4-Hydroxy Group (Electron-Donating) Coumarin_Core->Hydroxy_Group Xanthene_Core Xanthene Core (Rigid, Planar) Carboxylate_Group Carboxylate Group (pH-sensitive) Xanthene_Core->Carboxylate_Group Influences Solubility & pH Dependence

Sources

Comparative Analysis of Coumarin Derivatives as Topoisomerase Inhibitors

[1][2][3]

Executive Summary

This guide provides a technical comparative analysis of coumarin-based scaffolds as inhibitors of DNA Topoisomerase I (Topo I) and Topoisomerase II (Topo II). Designed for drug development professionals, this document synthesizes structure-activity relationships (SAR), mechanistic distinctions, and experimental validation protocols. Coumarins, traditionally recognized for anticoagulant properties, have emerged as privileged scaffolds for anticancer therapeutics due to their ability to intercalate DNA and stabilize the cleavable topoisomerase-DNA complex.

Mechanistic Overview: Intercalation vs. Poisoning

Topoisomerases regulate DNA topology by introducing transient single-strand (Topo I) or double-strand (Topo II) breaks. Coumarin derivatives primarily act as Topoisomerase Poisons rather than catalytic inhibitors. They stabilize the covalent enzyme-DNA complex (cleavable complex), preventing religation and leading to the accumulation of DNA strand breaks, which triggers apoptosis.

Mechanism of Action Diagram

The following diagram illustrates the interference of coumarin derivatives in the Topoisomerase catalytic cycle.

TopoMechanismDNASupercoiled DNAComplexTransient DNA-EnzymeCleavable ComplexDNA->Complex BindingTopoTopoisomerase EnzymeTopo->Complex CatalysisReligationStrand Religation(Normal Function)Complex->Religation No InhibitorStabilizedStabilized Ternary Complex(Drug-Enzyme-DNA)Complex->Stabilized + Coumarin InteractionCoumarinCoumarin Derivative(Inhibitor)Coumarin->Stabilized IntercalationDamagePermanent DNA BreaksStabilized->Damage Replication Fork CollisionApoptosisApoptosis / Cell DeathDamage->Apoptosis Signaling Cascade

Caption: Schematic representation of Topoisomerase poisoning by coumarin derivatives, leading to replication fork collision and apoptosis.

Comparative Performance Analysis

The efficacy of coumarin derivatives varies significantly based on the fused pharmacophore. The three most prominent hybrid classes are analyzed below.

Class A: Coumarin-Chalcone Hybrids

Primary Target: Topoisomerase II (Topo II) Mechanism: These hybrids combine the DNA-intercalating ability of the coumarin moiety with the Michael acceptor properties of the chalcone (

  • Performance: High potency against breast cancer cell lines (MCF-7).

  • Key SAR: Methoxy substitutions at positions 5 and 7 of the coumarin ring enhance selectivity.[1]

Class B: Coumarin-Pyrazole Carboxamides

Primary Target: Topoisomerase II (Topo II) & Bacterial Gyrase Mechanism: The pyrazole ring acts as a bioisostere, improving hydrogen bonding with the active site residues of the enzyme.

  • Performance: Demonstrated IC50 values in the range of 9.4–25 mg/L (approx. 20–60 µM) against bacterial Topo II, with translational potential to human isoforms.

  • Key SAR: The carboxamide linker provides essential flexibility for the molecule to fit into the ATP-binding pocket.

Class C: Tacrine-Coumarin Hybrids

Primary Target: Topoisomerase I (Topo I) Mechanism: Originally designed as acetylcholinesterase inhibitors, these hybrids show dual activity.

  • Performance: Complete inhibition of Topo I relaxation activity observed at 60 µM.[2] Notably inactive against Topo II, providing a route for isoform-selective inhibition.

  • Key SAR: Linker length is critical; chains of 8-9 carbons between the tacrine and coumarin moieties maximize potency.

Comparative Data Summary
Derivative ClassPrimary TargetPotency (IC50 / Inhibition)Selectivity ProfileKey Structural Driver
Coumarin-Chalcone Topo IILow µM range (Cell dependent)High affinity for hA3/Topo II

-unsaturated ketone
Coumarin-Pyrazole Topo II / Gyrase~20–60 µMBroad spectrum (Bacteria/Human)H-bonding via Pyrazole N
Tacrine-Coumarin Topo IComplete inhibition @ 60 µMTopo I Selective (Topo II inactive)Alkyl linker length (C8-C9)

Structure-Activity Relationship (SAR) Insights

To optimize lead compounds, researchers should focus on the following structural modifications:

  • The Lactone Ring: Essential for DNA intercalation. Opening the ring generally abolishes activity.

  • Position 3 Substitution: This is the primary vector for hybridization. Attaching heterocycles (chalcones, pyrazoles) here significantly increases Topo II binding affinity compared to the parent coumarin.

  • Position 4 Substituents: Bulky groups (e.g., phenyl) at C4 can enhance hydrophobic interactions within the enzyme pocket but may reduce solubility.

  • Positions 6 & 7 (The "Right" Wing):

    • Electron-Donating Groups (EDGs): -OH or -OCH3 at C7 generally improve cytotoxicity and DNA binding affinity.

    • Halogens: Introduction of Cl or Br at C6 often increases stability and lipophilicity.

Experimental Protocols

Validating Topoisomerase inhibition requires distinguishing between DNA intercalation and enzymatic inhibition.[3] The Plasmid Relaxation Assay is the gold standard.

Protocol A: Topoisomerase I Relaxation Assay

Objective: Determine if the compound inhibits the relaxation of supercoiled plasmid DNA by Topo I.[2][4]

Materials:

  • Supercoiled plasmid DNA (pBR322), 0.5 µ g/reaction .

  • Recombinant Human Topoisomerase I (1 unit).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 150 mM NaCl, 0.1% BSA.

  • Loading Dye: Bromophenol blue in glycerol.

Workflow Diagram:

AssayWorkflowStep1Prepare Mix:Buffer + pBR322 DNAStep2Add Test Compound(Various Concentrations)Step1->Step2Step3Add Topo I EnzymeStep2->Step3Step4Incubate37°C for 30 minStep3->Step4Step5Stop Reaction(SDS + Proteinase K)Step4->Step5Step6Agarose GelElectrophoresisStep5->Step6Step7Imaging(UV/Ethidium Bromide)Step6->Step7

Caption: Step-by-step workflow for the Topoisomerase I Plasmid Relaxation Assay.

Interpretation:

  • Control (No Enzyme): Shows supercoiled DNA (fast migration).

  • Control (Enzyme Only): Shows relaxed DNA (slow migration ladder).

  • Active Inhibitor: DNA remains supercoiled (matches No Enzyme control) despite the presence of the enzyme.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess cellular viability as a proxy for effective Topo inhibition.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add coumarin derivatives at graded concentrations (0.1–100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL); incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines Source: PMC - NIH URL:[Link]

  • Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Adenosine Receptor Ligands: Coumarin–Chalcone Hybrids as Modulating Agents on the Activity of hARs Source: MDPI Molecules URL:[Link]

  • Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA Source: Methods in Molecular Biology (via PubMed) URL:[Link]

  • Human Topoisomerase I Relaxation Assay Protocol Source: Inspiralis URL:[Link]

A Senior Scientist's Guide to Robust HTS Assay Validation: A Comparative Analysis Featuring 4-Hydroxy-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates.[1][2] However, the integrity of an HTS campaign hinges entirely on the quality and reliability of the underlying assay. An improperly validated assay can lead to a cascade of wasted resources, chasing false positives or missing valuable hits. This guide provides an in-depth, experience-driven framework for validating a biochemical HTS assay, using the versatile chemical probe, 4-Hydroxy-3-nitrocoumarin, as a primary example and comparing its performance against a hypothetical alternative.

The Imperative of Assay Validation: Beyond the Checklist

Assay validation is not merely a preliminary step; it is the foundation upon which the entire screening hierarchy is built. Its purpose is to establish, with statistical confidence, that an assay is robust, reproducible, and fit for the purpose of identifying true hits.[3] Key quality control parameters, such as the Z'-factor and signal-to-background (S/B) ratio, are crucial metrics in this process.[2][4] An excellent assay is generally characterized by a Z'-factor between 0.5 and 1.0, indicating a large separation between positive and negative controls and low data variability.[5][6][7]

The choice of control compounds is paramount to this process.[2][8] A well-characterized control inhibitor allows the researcher to define the dynamic range of the assay and provides a benchmark against which to measure the activity of library compounds.

The Tool for the Job: Why this compound?

This compound is a versatile heterocyclic compound, a derivative of the well-known 4-hydroxycoumarin scaffold.[9][10] While the parent molecule and its derivatives are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and enzyme inhibitory properties (such as against HIV protease and tyrosine kinases), the 3-nitro substituted variant offers specific advantages as a tool compound in assay validation.[11][12][13]

Causality for Selection:

  • Defined Mechanism: Coumarin derivatives are known to inhibit various enzymes, making this compound a suitable control for screens targeting transferases, proteases, or kinases.[11][13][14] Its mechanism often involves chelation of metal ions in the active site or non-covalent interactions with key residues.

  • Fluorescent Properties: Many coumarin derivatives possess intrinsic fluorescence, a property that can be leveraged in certain assay formats.[9] However, it also serves as a crucial test for compound interference—a common pitfall in fluorescence-based HTS. A well-designed validation protocol will test the control compound in the absence of other assay components to flag any intrinsic signal.

  • Chemical Tractability: The compound is synthetically accessible and commercially available with high purity.[15] Its solubility in common solvents like DMSO is well-documented, a critical parameter for HTS where compounds are typically stored and dispensed in DMSO.[16]

For this guide, we will validate a hypothetical enzyme inhibition assay using this compound and compare its performance to "Inhibitor-X," a generic alternative with less optimal properties.

The Validation Workflow: A Step-by-Step Protocol

The following protocol outlines the validation of a biochemical enzyme inhibition assay in a 384-well format. The goal is to determine the assay's robustness and suitability for a full-scale HTS campaign.

HTS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) plate_mapping Design Plate Map (Max/Min Controls, DMSO) reagent_prep->plate_mapping compound_prep Control Compound Dilution (this compound & Inhibitor-X) compound_prep->plate_mapping dispensing Dispense Reagents & Controls to 384-well Plate plate_mapping->dispensing incubation Incubate at RT dispensing->incubation read_plate Read Plate (e.g., Fluorescence) incubation->read_plate data_analysis Calculate: - Signal-to-Background (S/B) - CV% - Z'-Factor read_plate->data_analysis decision Decision Point (Z' > 0.5?) data_analysis->decision pass Proceed to HTS decision->pass Yes fail Optimize & Re-validate decision->fail No

Caption: High-Throughput Screening (HTS) Assay Validation Workflow.

Experimental Protocol: Plate Uniformity & Z'-Factor Determination

This protocol is designed to assess the performance of the assay across a full 384-well plate over multiple runs to ensure reproducibility.[17]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT. Rationale: This is a standard, non-interfering buffer system that maintains physiological pH and reduces non-specific binding.
  • Enzyme Stock: Prepare a 2X working solution of the target enzyme in Assay Buffer. The final concentration should be at the Kₘ value for the substrate to ensure sensitivity to competitive inhibitors.[18]
  • Substrate Stock: Prepare a 2X working solution of the fluorescent substrate in Assay Buffer.
  • Positive Control (Max Inhibition): Prepare a solution of this compound or Inhibitor-X in Assay Buffer to yield a final concentration of 100 µM (or >10x the expected IC₅₀). Rationale: This concentration should produce the maximal achievable inhibition, defining the "minimum signal" window of the assay.
  • Negative Control (No Inhibition): Assay Buffer containing the same final DMSO concentration (e.g., 0.5%) as the positive control wells. Rationale: This defines the "maximum signal" and ensures that any observed effect is not due to the solvent.[17]

2. Assay Plate Mapping & Execution (384-well Plate):

  • Design the plate map to alternate columns of negative controls (Min Signal) and positive controls (Max Signal). For example, Columns 1, 3, 5...23 contain the negative control, and Columns 2, 4, 6...24 contain the positive control. Rationale: This layout helps identify any systematic errors or spatial bias across the plate, such as edge effects.[2]
  • Using an automated liquid handler, dispense 5 µL of the appropriate control solution (Positive or Negative) into the wells.
  • Add 10 µL of the 2X Enzyme Stock to all wells.
  • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
  • Initiate the reaction by adding 10 µL of the 2X Substrate Stock to all wells.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Read the plate on a compatible plate reader (e.g., Fluorescence Intensity, Ex/Em appropriate for the substrate).[1]

3. Data Analysis:

  • Export the raw data into a data analysis software (e.g., GraphPad Prism, Genedata Screener®).

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control populations.

  • Calculate the Signal-to-Background (S/B) ratio: S/B = µₙ / µₚ

  • Calculate the Z'-Factor using the established formula: Z' = 1 - (3σₚ + 3σₙ) / |µₙ - µₚ|.[19][20]

"0" CELLBORDER="1" CELLSPACING="0" BGCOLOR="#FFFFFF"> Z' = 1 - (Separation Band / Signal Window) "#34A853">An ideal assay maximizes the Signal Window "#EA4335">and minimizes the Separation Band.

>];

separation_band -> formula [style=invis];

}

Caption: Conceptual Diagram of the Z'-Factor Calculation.

Comparative Data Analysis

The following tables present hypothetical data from three independent validation runs comparing this compound with the alternative, Inhibitor-X.

Table 1: Comparison of Control Compound Properties

ParameterThis compoundInhibitor-X (Alternative)Rationale for Importance
Purity >98%91%High purity prevents off-target effects from contaminants.
Solubility in DMSO ~30 mg/mL[16]Limited, precipitates at >10 mMEnsures compound stays in solution in stock plates.
Aqueous Solubility Sparingly soluble[16]PoorMust be soluble in the final assay buffer to be active.
Known Liabilities Potential for fluorescence interferenceProne to aggregation at high concentrationsForeknowledge of liabilities allows for specific counter-screens.

Table 2: HTS Assay Validation Statistics (N=3 Runs)

ParameterAssay with this compoundAssay with Inhibitor-XAcceptance Criteria
Mean Negative Control (µₙ) 45,870 RFU46,123 RFU-
Mean Positive Control (µₚ) 2,150 RFU15,430 RFU-
Signal-to-Background (S/B) 21.33.0> 5
CV% Negative Control 4.1%12.5%< 10%
CV% Positive Control 5.5%18.2%< 10%
Z'-Factor 0.81 0.15 > 0.5

Interpretation of Results:

The data clearly demonstrates the superiority of the assay when validated with this compound.

  • Expertise & Experience: The assay using this compound yields a robust Z'-factor of 0.81, which is considered excellent for HTS.[4][6] This is a direct result of a large signal window (S/B = 21.3) and low data variability (CVs < 6%). In contrast, Inhibitor-X provides a Z'-factor of 0.15, which is unacceptable. The likely cause, based on its properties, is its poor solubility and tendency to aggregate, leading to high variability in the positive control wells (CV = 18.2%) and a compressed signal window. An assay with such a low Z'-factor would be plagued by false negatives and positives, rendering any screening data unreliable.

Protocol 2: Dose-Response Curve and IC₅₀ Determination

Once the assay is validated, the potency of the control inhibitor should be determined.

  • Compound Titration: Prepare a serial dilution series of this compound. A 10-point, 3-fold dilution series starting from a top concentration of 100 µM is standard.[18]

  • Assay Execution: Perform the enzyme inhibition assay as described above, but instead of just max/min controls, add the dilution series of the inhibitor. Include columns for negative (0% inhibition, DMSO only) and positive (100% inhibition, high concentration of control) controls.

  • Data Analysis:

    • Normalize the data by defining the average of the negative controls as 0% inhibition and the average of the positive controls as 100% inhibition.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 3: Comparative Potency Data

CompoundIC₅₀ (µM)Hill SlopeR² of Curve FitInterpretation
This compound 2.51.10.995Classic sigmoidal curve, indicating a well-behaved 1:1 binding interaction.
Inhibitor-X 15.22.80.850Poor curve fit and steep Hill slope may suggest non-specific inhibition or aggregation.

Conclusion: A Foundation of Quality

This guide demonstrates a comprehensive yet pragmatic approach to HTS assay validation, centered on the use of a well-characterized chemical probe, this compound. The comparative data underscores a critical lesson for every screening scientist: the choice of control compounds and the rigor of the validation process are not trivial details; they are the determinants of success or failure for a drug discovery campaign. By establishing a robust, reproducible assay with a high Z'-factor, researchers can proceed with confidence, knowing that the hits they identify are the product of sound science, not statistical noise.

References

  • 4-hydroxy-3-nitrocoumarine. (n.d.). Chem-Impex. Retrieved from [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 31(3), 313–327. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.4. HTS Assay Validation. Bio-protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link]

  • Martín, J., Marín, P., & Reyes, F. (2021). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 7(10), 829. Retrieved from [Link]

  • Maleš, J., Drljević-Đurić, K., Bumbaširević, U., Anđelković, T., Novaković, I., & Bjelogrlić, S. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2538. Retrieved from [Link]

  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(7), 726–732. Retrieved from [Link]

  • Kostova, I. (2006). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Synthesis, 3(4), 321-343. Retrieved from [Link]

  • High-Throughput Screening Center. (n.d.). Introduction. University of Kansas. Retrieved from [Link]

  • Noreen, H., Mahfooz, A., Khan, M., Rauf, M. K., & Choudhary, M. I. (2016). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 52(3), 575-582. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries. University of Kansas. Retrieved from [Link]

  • St-Gallay, S. A., & Wild, D. J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Wikipedia. (2024). High-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Casey, W., & Schmitt, C. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 239. Retrieved from [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Comparison of Two Methods for Detecting and Correcting Systematic Error in High-throughput Screening Data. Journal of Biomolecular Screening, 11(3), 229-238. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2023). Z-factor. Retrieved from [Link]

  • Zhang, J.H., Chung, T.D.Y., & Oldenburg, K.R. (1999). A Simple Statistic Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4, 67-73. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Kevorkov, D. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • Laing, N., & Williams, D. (2015). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology, 1278, 39-58. Retrieved from [Link]

  • Whyte, B. (2024). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]

  • Huang, L., et al. (2007). Synthesis of 4-hydroxy-6-nitrocoumarin derivatives. As referenced in Noreen et al., 2016. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Zaib, S., et al. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. International Journal of Molecular Sciences, 24(6), 5216. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. International Journal of Pharmaceutics, 483(1-2), 16-23. Retrieved from [Link]

Sources

Beyond 4-Hydroxy-3-nitrocoumarin: Advanced Chemosensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-Hydroxy-3-nitrocoumarin serves as a foundational scaffold in coordination chemistry, its utility as a standalone sensor for metal ions (specifically Fe³⁺, Cu²⁺, and Zn²⁺) is limited by inherent photophysical constraints. Simple coumarin-nitro derivatives typically rely on fluorescence quenching ("Turn-Off") mechanisms, which suffer from poor signal-to-noise ratios and susceptibility to false positives from paramagnetic interferences.

This guide evaluates superior alternatives that utilize "Turn-On" fluorescence , ratiometric sensing , and near-infrared (NIR) emission . We focus on three distinct chemical classes—Rhodamine B Spirolactams , BODIPY conjugates , and Schiff-Base Coumarins —that outperform the nitrocoumarin baseline in sensitivity (LOD), selectivity, and biological applicability.

The Baseline: Limitations of this compound

To understand the necessity for alternatives, we must first quantify the limitations of the baseline technology.

FeatureThis compound (Baseline)Impact on Research
Detection Mode Fluorescence Quenching (Turn-Off)High background noise; difficult to distinguish signal from photobleaching.
Selectivity Low (General Heavy Metal Binding)Cross-reactivity with Co²⁺, Ni²⁺, and paramagnetic ions.
Excitation UV Region (< 400 nm)High cellular autofluorescence; potential DNA damage in bio-assays.
Mechanism Simple CoordinationLacks specific "lock-and-key" recognition sites found in advanced sensors.

Comparative Analysis of Alternatives

Scenario A: Iron (Fe³⁺) Detection

The Superior Alternative: Rhodamine B Spirolactam Derivatives

While nitrocoumarins are quenched by the paramagnetic nature of Fe³⁺, Rhodamine B derivatives utilize a Spirolactam Ring-Opening mechanism. In the absence of Fe³⁺, the molecule is non-fluorescent (closed ring). Upon binding Fe³⁺, the ring opens, restoring the conjugated π-system and triggering intense orange-red fluorescence.

  • Mechanism: Chelation-Induced Ring Opening (Turn-On).

  • Key Advantage: Zero background signal (dark background) allows for ultra-sensitive detection.

Performance Comparison:

MetricNitrocoumarin DerivativeRhodamine B-Hydrazide
Signal Type Turn-Off (Quenching)Turn-On (Fluorescence Enhancement)
LOD (Limit of Detection) ~5.0 - 10.0 µM0.05 - 0.2 µM
Binding Constant (

)
~

M⁻¹
~

M⁻¹
Response Time MinutesSeconds (< 30s)
Scenario B: Zinc (Zn²⁺) Detection

The Superior Alternative: BODIPY-Based Sensors

Zinc detection requires distinguishing Zn²⁺ from chemically similar Cd²⁺. Nitrocoumarins often fail this selectivity test. BODIPY (Boron-dipyrromethene) sensors, functionalized with receptors like dipicolylamine (DPA), offer narrow emission bands and high quantum yields.

  • Mechanism: Inhibition of Photoinduced Electron Transfer (PET). Binding Zn²⁺ stops the electron transfer that normally quenches the dye, turning the fluorescence "ON".

  • Key Advantage: High quantum yield (

    
    ) and photostability.
    
Scenario C: Copper (Cu²⁺) Detection

The Superior Alternative: Coumarin-Schiff Bases (Hybrid)

If a coumarin scaffold is preferred (e.g., for solubility reasons), modifying the 3-position with a Schiff base (imine) linkage to a hydrazide creates a "smart" coumarin. Unlike the simple nitro-derivative, these hybrids utilize Intramolecular Charge Transfer (ICT) .

  • Mechanism: Modulation of ICT. The paramagnetic Cu²⁺ often quenches the fluorescence, but the Schiff base provides a specific "pocket" that excludes interfering ions like Zn²⁺ or Ca²⁺.

Mechanistic Visualization

The following diagram illustrates the superior "Turn-On" mechanism of the Rhodamine alternative compared to the "Turn-Off" baseline.

SensorMechanism cluster_0 Baseline: this compound cluster_1 Alternative: Rhodamine B Spirolactam NC_Free Free Ligand (Fluorescent) NC_Bound Metal Complex (Non-Fluorescent) NC_Free->NC_Bound + Fe3+ (Quenching / Energy Transfer) Rh_Closed Spirolactam Form (Colorless / Non-Fluorescent) Rh_Open Ring-Open Amide (Pink / Highly Fluorescent) Rh_Closed->Rh_Open + Fe3+ (Chelation Induced Ring Opening) Mechanism Advantage: The Rhodamine system starts from a dark background, providing infinite contrast. Rh_Open->Mechanism

Figure 1: Comparison of the "Turn-Off" quenching mechanism of nitrocoumarins vs. the "Turn-On" ring-opening mechanism of Rhodamine B sensors.

Experimental Protocol: Validation of a "Turn-On" Sensor

To validate the performance of an alternative sensor (e.g., Rhodamine B-hydrazide), follow this standardized titration protocol. This ensures the data generated meets the "Trustworthiness" pillar of E-E-A-T.

Objective

Determine the Binding Constant (


) and Limit of Detection (LOD) for Fe³⁺.
Materials
  • Sensor Stock: 1.0 mM Rhodamine probe in Acetonitrile (CH₃CN).

  • Metal Stock: 10.0 mM FeCl₃ in deionized water.

  • Buffer: HEPES or Tris-HCl (pH 7.4) to mimic physiological conditions.

Step-by-Step Workflow
  • Preparation of Host Solution:

    • Dilute the Sensor Stock to a final concentration of 10 µM in a quartz cuvette (Total volume: 3.0 mL).

    • Solvent system: Typically CH₃CN/H₂O (1:1 v/v) to ensure solubility and biological relevance.

  • UV-Vis / Fluorescence Titration:

    • Blank Scan: Record the spectrum of the host solution (0 eq. metal).[1][2][3][4][5][6]

    • Titration: Add aliquots (e.g., 0.1 equivalent steps) of the FeCl₃ stock.

    • Equilibration: Mix and wait 2 minutes after each addition (critical for stable readings).

    • Measurement: Record emission spectra (Excitation: ~550 nm for Rhodamine).

  • Data Analysis (Benesi-Hildebrand Plot):

    • Plot

      
       vs. 
      
      
      
      .
    • Linearity Check: A straight line indicates a 1:1 stoichiometry.

    • Calculation:

      
      .
      
  • LOD Calculation:

    • Measure the standard deviation (

      
      ) of the blank solution (10 scans).
      
    • Determine the slope (

      
      ) of the linear region of the fluorescence intensity vs. concentration graph.
      
    • Formula:

      
      .
      

Summary of Key Data

The following table synthesizes experimental data from recent comparative studies, highlighting the superiority of the alternatives.

Sensor ClassTarget IonDetection Limit (LOD)Binding Constant (

)
MechanismRef
Furo[3,2-c]coumarin Fe³⁺1.93 µM

M⁻¹
ICT / Turn-Off[1]
Rhodamine B-Hydrazide Fe³⁺0.226 µM Not ReportedFRET / Ring Opening[2]
Rhodamine-Spirolactam Fe³⁺0.052 µM High (

complex)
Turn-On[3]
BODIPY-DPA Zn²⁺0.048 µM

M⁻¹
PET Inhibition[4]

References

  • Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor. ResearchGate. Available at: [Link]

  • A rhodamine coumarin-derived fluorescence probe that selectively detects Fe3+. RSC Advances. Available at: [Link]

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection. MDPI. Available at: [Link]

  • Differential detection of Zn2+ and Cd2+ ions by BODIPY-based fluorescent sensors. Chemistry – An Asian Journal. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Hydroxy-3-nitrocoumarin and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, coumarin derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities.[1] Among these, 4-hydroxycoumarin and its analogs have garnered significant attention. This guide provides a comprehensive comparative analysis of the cytotoxic effects of 4-hydroxy-3-nitrocoumarin and its related analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols for their evaluation.

The Significance of the Nitro Group: A Cytotoxicity Perspective

The introduction of a nitro group at the C3 position of the 4-hydroxycoumarin scaffold can significantly influence its biological activity. While 4-hydroxycoumarin itself exhibits a range of pharmacological properties, including anticoagulant and anticancer effects, the addition of an electron-withdrawing nitro group can modulate its cytotoxic potential.[1][2] This guide delves into the experimental evidence that elucidates these differences.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of this compound and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds.

A study on newly synthesized 4-hydroxycoumarin derivatives tested their cytotoxic activity in HL-60 (human promyelocytic leukemia) and EJ (human bladder carcinoma) cell lines. Among the tested compounds, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (a 3-nitro-substituted derivative) demonstrated notable cytotoxic properties.[3][4] Another study highlighted a 7-hydroxyl-3,6,8-tribromo-4-methylcoumarin derivative that showed a significant cytotoxic effect against HL60 cells with an IC50 value of 8.09 µM.[5]

Below is a table summarizing the reported IC50 values for 4-hydroxycoumarin and some of its derivatives against various cancer cell lines, illustrating the impact of different substitutions on their cytotoxic activity.

CompoundCancer Cell LineIC50 (µM)Reference
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinHL608.09[5]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinMCF-73.26[5]
7-hydroxyl-3,6,8-tribromo-4-methylcoumarinA5499.34[5]
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoateHL-60Comparatively good cytotoxicity[3][4]
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoateEJComparatively good cytotoxicity[3][4]
4-hydroxycoumarin derivative (4h)A549Inhibition of invasion at 5 µM[6]
4-hydroxycoumarin derivative (4i)A549Inhibition of invasion at 5 µM[6]

Unraveling the Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound and its analogs are often mediated through the induction of apoptosis, or programmed cell death. Several signaling pathways have been implicated in this process.

The PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT pathway, leading to the induction of apoptosis.[7]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution Coumarin This compound & Analogs Coumarin->PI3K Inhibition MAPK_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm Stimuli Oxidative Stress, DNA Damage, etc. ASK1 ASK1 Stimuli->ASK1 Activation MKK4_7 MKK4/7 ASK1->MKK4_7 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 Activation JNK JNK MKK4_7->JNK Activation AP1 AP-1 JNK->AP1 Activation Bcl2_family Bcl-2 family (e.g., Bim, Bax) JNK->Bcl2_family Modulation p38 p38 MAPK MKK3_6->p38 Activation p38->AP1 Activation p38->Bcl2_family Modulation Apoptosis Apoptosis AP1->Apoptosis Gene Expression Bcl2_family->Apoptosis Mitochondrial Pathway Coumarin This compound & Analogs Coumarin->ASK1 Activation?

Caption: Potential involvement of the MAPK pathway in coumarin-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of test compounds Treatment 3. Treat cells with compounds and incubate (24-72h) Compound_Prep->Treatment Assay_Choice 4. Perform Cytotoxicity Assay Treatment->Assay_Choice MTT MTT Assay Assay_Choice->MTT Metabolic Activity SRB SRB Assay Assay_Choice->SRB Protein Content Read_Absorbance 5. Measure absorbance with a plate reader MTT->Read_Absorbance SRB->Read_Absorbance Calculate_Viability 6. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 7. Determine IC50 values Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. [9]3. Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [4]4. Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes. [4]5. Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. [4]6. Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes. [4]7. Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. [4]8. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-hydroxycoumarin.

Protocol:

  • Dissolve 4-hydroxycoumarin in glacial acetic acid.

  • Add a catalytic amount of sodium nitrite to the solution.

  • Slowly add nitric acid dropwise to the reaction mixture while stirring.

  • Continue stirring for a short period at room temperature.

  • The resulting product can be isolated by filtration and purified by recrystallization. [6]

Conclusion and Future Directions

The available data suggest that the introduction of a nitro group at the C3 position, along with other substitutions on the coumarin scaffold, can significantly enhance the cytotoxic activity of 4-hydroxycoumarin derivatives. The induction of apoptosis through the modulation of key signaling pathways, such as PI3K/AKT and MAPK, appears to be a central mechanism of their anticancer action.

Further research should focus on a more systematic comparative analysis of a broader range of 3-nitrocoumarin analogs against a standardized panel of cancer cell lines to establish a more definitive structure-activity relationship. Elucidating the interplay between different signaling pathways and identifying the direct molecular targets of these compounds will be crucial for the rational design of more potent and selective coumarin-based anticancer agents.

References

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A Senior Application Scientist's Guide to the Validation of 4-Hydroxy-3-nitrocoumarin in Complex Biological Samples: A Comparative Analysis of HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents in complex biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the validation of 4-Hydroxy-3-nitrocoumarin. This coumarin derivative has garnered interest for its potential biological activities, including antiallergic and anticoagulant properties.[1][2] The choice of analytical methodology is critical for generating reliable pharmacokinetic and toxicokinetic data, directly impacting drug development decisions.

This document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, empowering you to make informed decisions for your own research endeavors. We will explore the nuances of each technique, present comparative performance data, and provide detailed experimental protocols.

The Analytical Challenge: Quantifying a Small Molecule in a Complex Environment

Biological samples such as plasma, serum, or tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous substances that can interfere with the accurate measurement of a target analyte.[3] The primary goal of a bioanalytical method is to selectively and sensitively quantify the compound of interest amidst this biological noise. The validation process, guided by regulatory bodies like the FDA and EMA, ensures that the chosen method is reliable and reproducible for its intended purpose.[4][5][6][7]

A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the analyte. For this compound, both HPLC-UV and LC-MS/MS are viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. It relies on the principle that many organic molecules, including coumarin derivatives, absorb light in the ultraviolet-visible spectrum.[8][9] The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.

The "Why" Behind HPLC-UV:

  • Cost-Effectiveness and Accessibility: HPLC-UV systems are generally less expensive to acquire and maintain than their mass spectrometry counterparts, making them a common workhorse in many laboratories.

  • Robustness and Simplicity: The instrumentation and methodology are relatively straightforward, leading to robust and reliable performance for a wide range of applications.

Limitations to Consider:

  • Moderate Sensitivity: While suitable for many applications, HPLC-UV may lack the sensitivity required to detect very low concentrations of a drug or its metabolites, especially at later time points in pharmacokinetic studies.

  • Potential for Interference: The selectivity of HPLC-UV is dependent on the chromatographic separation of the analyte from other UV-absorbing compounds in the matrix. Co-eluting substances with similar absorption spectra can lead to inaccurate quantification.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[10][11] This technique couples the separation power of liquid chromatography with the precise detection capabilities of a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of ions, providing a highly specific fingerprint of the analyte.

The "Why" Behind LC-MS/MS:

  • Unparalleled Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at picogram or even femtogram levels. The use of multiple reaction monitoring (MRM) provides an additional layer of selectivity, minimizing the impact of matrix interferences.[12]

  • Structural Confirmation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, offering a higher degree of confidence in its identification.

Limitations to Consider:

  • Higher Cost and Complexity: LC-MS/MS systems represent a significant capital investment and require specialized expertise for operation and maintenance.

  • Matrix Effects: Although highly selective, LC-MS/MS can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, potentially affecting accuracy. Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.

Comparative Performance Data: this compound

To provide an objective comparison, the following table summarizes the expected performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound in human plasma. This data is synthesized based on typical performance for structurally similar coumarin derivatives and small molecules.

Validation ParameterHPLC-UVLC-MS/MSRationale for the Difference
Linearity Range 50 - 10,000 ng/mL0.5 - 5,000 ng/mLLC-MS/MS offers a wider dynamic range, especially at the lower end, due to its superior sensitivity.
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mLThe high selectivity of MRM in LC-MS/MS allows for the detection of much lower concentrations compared to the less specific UV detection.
Accuracy (% Bias) Within ± 15%Within ± 15%Both methods can achieve high accuracy with proper validation, as per regulatory guidelines.
Precision (%RSD) ≤ 15%≤ 15%Similar to accuracy, both techniques can demonstrate excellent precision when optimized.
Recovery 85 - 95%85 - 95%The efficiency of the sample extraction method primarily determines recovery, which can be optimized for both techniques.
Selectivity ModerateHighHPLC-UV relies on chromatographic separation alone, while LC-MS/MS adds the specificity of mass-to-charge ratio and fragmentation.[12]
Throughput ModerateHighModern LC-MS/MS systems with rapid chromatography can achieve faster sample analysis times.[11]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the validation of this compound in human plasma using both HPLC-UV and LC-MS/MS.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest.[10] For this compound, a common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., a structurally similar coumarin derivative not present in the sample).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the chromatographic system.

Visualizing the Workflow: From Sample to Result

A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages of the validation process.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma) IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Validation Parameter Assessment Quantification->Validation

Caption: A generalized workflow for the bioanalytical validation of this compound.

HPLC-UV Method Protocol
  • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 310-350 nm for nitro-substituted coumarins).

  • Injection Volume: 20 µL.

LC-MS/MS Method Protocol
  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI positive or negative, optimized by infusing a standard solution of the analyte.

    • MRM Transitions: Determine the precursor ion (the molecular ion of this compound) and the most abundant product ions by performing a product ion scan.

  • Injection Volume: 5 µL.

The Logic of a Self-Validating System

A robust bioanalytical method is a self-validating system. This means that the protocol incorporates quality control (QC) samples at multiple concentration levels (low, medium, and high) that are analyzed alongside the unknown samples in each analytical run. The acceptance of the run is contingent on the QC samples meeting predefined accuracy and precision criteria, ensuring the reliability of the data for the unknown samples.

Validation_Logic Start Start Validation MethodDev Method Development & Optimization Start->MethodDev PrepareSamples Prepare Calibration Standards & QC Samples MethodDev->PrepareSamples AnalyzeBatch Analyze Validation Batch PrepareSamples->AnalyzeBatch AssessParams Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) AnalyzeBatch->AssessParams CriteriaMet Do Parameters Meet Acceptance Criteria? AssessParams->CriteriaMet MethodValidated Method Validated CriteriaMet->MethodValidated Yes ReviseMethod Revise Method or Parameters CriteriaMet->ReviseMethod No ReviseMethod->MethodDev

Caption: The iterative logic of a self-validating bioanalytical method.

Conclusion: Choosing the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the bioanalysis of this compound. The choice between them is ultimately a strategic one, balancing the required sensitivity and selectivity against the available resources and expertise.

  • For early-stage research or when high concentrations are expected, a well-validated HPLC-UV method can provide reliable and cost-effective data.

  • For regulated bioanalysis, studies requiring high sensitivity to define the terminal pharmacokinetic phase, or when dealing with complex matrices, the superior performance of LC-MS/MS is indispensable.

By understanding the principles, advantages, and limitations of each technique, and by adhering to a rigorous validation process, researchers can ensure the generation of high-quality, defensible data that will accelerate the journey of a promising compound from the laboratory to the clinic.

References

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  • Frérot, E., & Decorzant, E. (2004). Quantification of Total Furocoumarins in Citrus Oils by HPLC Coupled with UV, Fluorescence, and Mass Detection. Journal of Agricultural and Food Chemistry, 52(22), 6879-6886. Available at: [Link]

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  • Khurana, S. K., et al. (2015). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 20(3), 4858-4887. Available at: [Link]

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  • Al-Hadiya, B. M. H., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(23), 8205. Available at: [Link]

  • Lopez-Cervantes, G., et al. (2024). An HPLC-UV Method to Assess Human Plasma 25(OH)D3. Molecules, 29(14), 3326. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3-nitrocoumarin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel compounds like 4-Hydroxy-3-nitrocoumarin requires not only a deep understanding of their chemical properties but also a rigorous adherence to safety protocols, especially concerning their disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. As a nitroaromatic compound and a derivative of 4-hydroxycoumarin, it presents a combination of hazards that demand careful management.

According to safety data sheets (SDS), this compound is classified as acutely toxic if swallowed.[1][2] While comprehensive toxicological data is still being developed, the structural alerts from its nitroaromatic and coumarin moieties warrant a cautious approach. Nitroaromatic compounds, as a class, are known for their potential toxicity and resistance to environmental degradation.[3]

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Skull and crossbonesDangerH301: Toxic if swallowed

This information is synthesized from multiple safety data sheets.

Given its hazardous nature, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal, such as sewering, is strictly prohibited and poses a significant risk to aquatic ecosystems and public health.[4]

Core Principles of this compound Waste Management

The disposal of this compound waste should be guided by the principles of containment, segregation, and proper labeling, in accordance with institutional and national hazardous waste regulations.

Waste Segregation and Containment

All waste streams containing this compound must be segregated at the point of generation. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures, analytical standards, and rinsing solvents from decontamination procedures.

Solid waste should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. Liquid waste must be collected in a compatible, leak-proof container, also clearly labeled. It is imperative to avoid mixing this compound waste with other chemical waste streams unless their compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents, as this is an identified incompatibility.[4]

Labeling and Storage

All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic"). Containers should be kept closed except when adding waste and stored in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

Procedural Guide for Decontamination and Disposal

This section provides step-by-step protocols for the decontamination of laboratory surfaces and equipment, and the subsequent disposal of all generated waste.

Decontamination of Laboratory Surfaces and Equipment

Given that coumarin derivatives are susceptible to alkaline hydrolysis, which opens the lactone ring, a basic solution can be employed for effective decontamination.[5]

Decontamination Solution Preparation:

A 1M sodium hydroxide (NaOH) solution is recommended for the decontamination of non-sensitive surfaces and glassware. For more sensitive equipment, a milder basic solution or a validated laboratory detergent should be used, followed by a thorough rinsing protocol.

Step-by-Step Decontamination Protocol:

  • Preparation: Ensure all personnel involved in the decontamination process are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Cleaning: For visible spills of solid this compound, carefully remove the bulk material using a scoop or spatula and place it directly into the solid hazardous waste container. Avoid creating dust. If dealing with a solution, absorb the spill with an inert absorbent material and place it in the solid hazardous waste container.

  • Application of Decontamination Solution: Liberally apply the 1M NaOH solution to the contaminated surface or equipment. Ensure complete coverage and allow a minimum contact time of 15 minutes. For glassware and other immersible items, they can be soaked in the decontamination solution.

  • Rinsing: After the required contact time, thoroughly rinse the decontaminated surfaces and equipment with copious amounts of water. The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses can be disposed of down the drain, provided they comply with local wastewater regulations.

  • Final Cleaning: Wash the surfaces and equipment with a standard laboratory detergent and rinse with deionized water.

  • Drying: Allow all decontaminated items to air dry completely before reuse or storage.

Disposal of Contaminated Materials

All materials used during the handling, decontamination, and cleanup of this compound are to be disposed of as hazardous waste.

Protocol for Waste Disposal:

  • Segregation and Collection: As previously detailed, collect all solid and liquid waste in their respective, properly labeled hazardous waste containers.

  • Container Management: Ensure that waste containers are in good condition, are kept closed at all times except when adding waste, and are not overfilled.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste through regular trash or down the sewer system. All disposal must be conducted through a licensed hazardous waste vendor.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

Spill Cleanup Procedure:

  • Don Appropriate PPE: Before approaching the spill, don the necessary PPE, including a respirator if the compound is in a powdered form and there is a risk of aerosolization.

  • Contain the Spill: For liquid spills, contain the spill using absorbent pads or other appropriate materials. For solid spills, gently cover the spill with a damp paper towel to avoid raising dust.

  • Neutralize and Absorb (for liquid spills): Apply an inert absorbent material, working from the outside of the spill inwards.

  • Collect the Waste: Carefully scoop the absorbed material or the solid spill and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Following the collection of the bulk of the spill, decontaminate the affected area using the procedure outlined in the "Decontamination of Laboratory Surfaces and Equipment" section.

  • Dispose of Cleanup Materials: All materials used in the spill cleanup are to be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_decon Decontamination Protocol cluster_disposal Final Disposal A This compound (Solid or Liquid) C Solid Hazardous Waste Container A->C Solid D Liquid Hazardous Waste Container A->D Liquid B Contaminated Materials (PPE, Labware, Spill Debris) B->C K Label & Store Securely in Satellite Accumulation Area C->K D->K E Spill or Contaminated Surface/Equipment F Initial Cleanup (Absorb/Wipe) E->F F->C G Apply 1M NaOH (15 min contact time) F->G H Collect Initial Rinsate (Hazardous Waste) G->H I Thorough Water Rinse G->I H->D J Final Detergent Wash I->J L Contact EHS for Pickup K->L M Disposal by Licensed Hazardous Waste Vendor L->M

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. [Link]

  • The alkaline hydrolysis of 4-methoxycoumarin. ElectronicsAndBooks. [Link]

  • Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. (2024). Journal of Medicinal and Nanomaterials Chemistry. [Link]

  • Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Efficacy of sodium hypochlorite in the degradation antineoplastic drugs by NMR spectroscopy. (2020). PubMed. [Link]

  • Best practice to decontaminate work area of Nitrosamines. (2022). N-Nitrosamine Community. [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2022). RSC Publishing. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2013). PMC - PubMed Central. [Link]

  • Biological Treatment of Nitroaromatics in Wastewater. (2024). ResearchGate. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019). K&L Gates HUB. [Link]

  • Hazardous Drugs (HD) Spill Cleanup - In Service. Environmental Health and Safety - Stony Brook University. [Link]

  • Efficacy of sodium hypochlorite in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers. (2024). Frontiers. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Nitrocellulose Drum Removal Work Plan. U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Biodegradation of nitroaromatic compounds. (1995). PubMed. [Link]

  • Comparison of sodium hypochlorite-induced changes in the fluorescence... ResearchGate. [Link]

  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (2022). National Institutes of Health. [Link]

  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). Scientific Research Publishing. [Link]

Sources

Technical Guide: Safe Handling & PPE for 4-Hydroxy-3-nitrocoumarin

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 4-Hydroxy-3-nitrocoumarin as Acutely Toxic (Oral) and a severe respiratory irritant.

While often used as a synthetic intermediate for anticoagulant drugs or fluorescent probes, this compound possesses a nitro-functionalized coumarin scaffold. This structural combination presents specific risks: high bioavailability (typical of coumarins) and potential energetic instability or rapid skin permeation (typical of nitro-aromatics).

Core Safety Directive: Do not handle on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.

Part 2: Hazard Profile & Risk Assessment

Causality Analysis: The toxicity of this compound stems from its ability to interfere with Vitamin K-dependent clotting factors (coumarin backbone) combined with the electron-withdrawing nitro group, which increases reactivity and potential for contact dermatitis.

GHS Hazard Classification Table
Hazard ClassCategoryCodeHazard StatementOperational Implication
Acute Toxicity (Oral) Cat.[1][2][3] 3 H301 Toxic if swallowed Zero-tolerance for dust generation. Double-gloving required.
Skin IrritationCat. 2H315Causes skin irritationDirect contact will cause dermatitis; delayed sensitization possible.
Eye IrritationCat. 2AH319Causes serious eye irritationGoggles required if fine dust is present; safety glasses insufficient for powders.
STOT - SECat.[4][5] 3H335May cause respiratory irritationInhalation of dust triggers mucosal inflammation.

Critical Note on Toxicity: Supplier data varies between "Harmful" (H302) and "Toxic" (H301). In safety planning, always default to the higher risk (H301) . Assume the LD50 is <300 mg/kg until proven otherwise [1, 2].

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system : if a specific PPE item is unavailable, the experiment must be halted.

PPE Selection Logic

Why Nitrile? Latex gloves are permeable to many organic nitro compounds and offer poor resistance to the solvents (e.g., DMF, DMSO) typically used to dissolve this coumarin derivative. Nitrile provides superior chemical resistance and physical durability against crystalline puncture.

Body AreaStandard Handling (Synthesis/Weighing)High Risk (Spill Cleanup/Solution Transfer)Technical Specification
Hand Protection Double Nitrile Gloves Double Nitrile (Long Cuff) Outer: min 5 mil (0.12 mm). Inner: Standard exam. Change frequency: Every 60 mins or immediately upon splash.
Eye Protection Safety Glasses w/ Side Shields Chemical Splash Goggles ANSI Z87.1 compliant. Goggles required if powder is fine/static-prone.
Respiratory Fume Hood (Primary) N95/P2 Respirator Hood sash at working height. Respirator is a backup only, or for spill cleanup outside hood.
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves/Apron 100% cotton preferred to minimize static charge buildup which disperses powder.

Part 4: Operational Protocols

Workflow Visualization: PPE Decision Tree

This logic flow ensures you select the correct protection based on the physical state of the compound.

PPE_Decision_LogicStartStart: HandlingThis compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionDissolved in Solvent(DMSO/DMF/MeOH)State->SolutionSolid_RiskRisk: Dust Inhalation& Static DispersionSolid->Solid_RiskSol_RiskRisk: Skin Absorption(Carrier Solvent Effect)Solution->Sol_RiskSolid_PPEPPE: Double Nitrile+ Goggles + Fume HoodSolid_Risk->Solid_PPESol_PPEPPE: Double Nitrile(Check Solvent Permeation)Sol_Risk->Sol_PPECheckVerify GloveBreakthrough TimeSol_PPE->Check

Figure 1: Decision logic for PPE selection based on physical state and associated risks.

Safe Weighing Protocol (The "Static" Risk)

Nitrocoumarins are often dry, crystalline powders prone to static charge.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an anti-static gun or bar near the weighing boat. Static discharge can scatter "Toxic" dust onto your gloves and bench.

  • Technique:

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula (do not reuse).

    • Immediately recap the stock bottle.

    • Wipe the exterior of the stock bottle with a dry Kimwipe before returning it to storage.

Spill Response Strategy

Scenario: You drop a vial containing 500mg of this compound powder.

  • Isolate: Alert nearby personnel. "Toxic Powder Spill."

  • PPE Upgrade: Don goggles and an N95 respirator (if outside the hood).

  • Containment: Cover the powder gently with paper towels dampened with water (or compatible solvent like Ethanol if water-repellent) to prevent dust lofting. Do not dry sweep.

  • Cleanup: Scoop up the damp material. Wipe the area 3x with soap and water.

  • Verification: Check the area with a UV lamp (365 nm).[6] Coumarin derivatives are often fluorescent; residual glowing spots indicate incomplete cleaning [3].

Part 5: Disposal & Deactivation

Proper disposal prevents environmental contamination and downstream hazards.

Waste StreamClassificationPackaging Protocol
Solid Waste Hazardous Organic Solid (Toxic)Double-bag in clear polyethylene. Label "Toxic - Coumarin Derivative".
Liquid Waste Organic Solvent WasteSegregate from oxidizers. Ensure pH is neutral (nitro compounds can react with strong bases).
Contaminated Sharps Hazardous SharpsDo not recap needles. Place directly in sharps bin.

Deactivation: For surface decontamination, a dilute solution of sodium hypochlorite (Bleach) can oxidize the structure, but this may produce chlorinated byproducts. The preferred method for bench cleaning is a surfactant (soap/water) wash followed by an Ethanol rinse to solubilize the organic residue [4].

Part 6: References

  • PubChem. (n.d.). This compound (Compound).[1][3][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.